Product packaging for cis-2-Nonene(Cat. No.:CAS No. 6434-77-1)

cis-2-Nonene

Cat. No.: B043856
CAS No.: 6434-77-1
M. Wt: 126.24 g/mol
InChI Key: IICQZTQZQSBHBY-HYXAFXHYSA-N
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Description

cis-2-Nonene is a high-purity, nine-carbon alkene characterized by its internal, stereospecific cis-double bond between the second and third carbon atoms. This specific structural configuration makes it a valuable compound in fundamental chemical research, particularly in studies investigating the effects of alkene stereochemistry on physical properties, reaction kinetics, and regioselectivity. Its primary research applications include serving as a model substrate in catalytic hydrogenation and oxidation reactions to elucidate mechanistic pathways and catalyst performance. Furthermore, this compound is a versatile building block in organic synthesis, used in the development of flavor and fragrance precursors, specialty surfactants, and synthetic lubricants, where the chain length and double bond position are critical. It also finds use in material science for the creation of co-polymers and as a standard in analytical chemistry for chromatography and mass spectrometry. This product is intended for laboratory research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18 B043856 cis-2-Nonene CAS No. 6434-77-1

Properties

IUPAC Name

(Z)-non-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H18/c1-3-5-7-9-8-6-4-2/h3,5H,4,6-9H2,1-2H3/b5-3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IICQZTQZQSBHBY-HYXAFXHYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C\C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801025641
Record name (2Z)-2-Nonene
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Molecular Weight

126.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6434-77-1
Record name 2-Nonene, (2Z)-
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Record name (2Z)-2-Nonene
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Record name 2-Nonene, (2Z)-
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Record name 2-NONENE, (2Z)-
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Foundational & Exploratory

An In-Depth Technical Guide on the Chemical Properties of cis-2-Nonene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-2-Nonene, systematically named (2Z)-non-2-ene, is an unsaturated aliphatic hydrocarbon with the chemical formula C₉H₁₈. As a nine-carbon alkene, it exists as a colorless liquid at room temperature. The cis configuration of the double bond between the second and third carbon atoms imparts specific stereochemical properties that influence its physical characteristics and reactivity. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and a summary of its spectral data for analytical purposes. While not directly implicated in biological signaling pathways, its derivatives are of interest in synthetic organic chemistry.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below, providing a convenient reference for laboratory applications.

PropertyValueReference
Molecular Formula C₉H₁₈[1][2]
Molecular Weight 126.24 g/mol [1]
CAS Number 6434-77-1[2]
Appearance Colorless liquid
Density 0.739 g/cm³ at 20°C
Boiling Point 147 °C (300 °F; 420 K)
Flash Point 32.2 °C (90.0 °F; 305.3 K)
Refractive Index 1.423
Solubility Insoluble in water; Soluble in organic solvents
InChI InChI=1S/C9H18/c1-3-5-7-9-8-6-4-2/h3,5H,4,6-9H2,1-2H3/b5-3-[2]
Canonical SMILES CCCCCCC=CC[1]

Experimental Protocols

Detailed and reliable experimental procedures are crucial for the synthesis and subsequent reactions of this compound. Below are established protocols for its stereoselective synthesis and a common reaction, epoxidation.

Synthesis of this compound via Lindlar Catalyst Reduction of 2-Nonyne

The partial hydrogenation of alkynes using a "poisoned" catalyst, such as Lindlar's catalyst, is a premier method for the stereoselective synthesis of cis-alkenes.[3][4][5][6][7] The catalyst's reduced activity prevents over-reduction to the corresponding alkane and facilitates the syn-addition of hydrogen across the triple bond, yielding the cis-isomer.[3]

Materials:

  • 2-Nonyne

  • Lindlar's catalyst (Palladium on calcium carbonate, poisoned with lead acetate and quinoline)

  • Hydrogen gas (H₂)

  • Anhydrous solvent (e.g., hexane, ethanol, or ethyl acetate)

  • Reaction flask equipped with a magnetic stirrer and a balloon filled with hydrogen gas

Procedure:

  • In a round-bottom flask, dissolve 2-nonyne in an appropriate anhydrous solvent.

  • Add Lindlar's catalyst to the solution (typically 5-10% by weight relative to the alkyne).

  • Flush the flask with hydrogen gas and then maintain a positive pressure of hydrogen using a balloon.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the complete consumption of the starting alkyne and to prevent over-reduction.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the filter cake with the solvent used in the reaction.

  • Concentrate the filtrate under reduced pressure to yield crude this compound.

  • Purify the product by distillation if necessary.

Logical Workflow for Synthesis of this compound via Lindlar Reduction:

G cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product start 2-Nonyne reaction Partial Hydrogenation start->reaction catalyst Lindlar's Catalyst catalyst->reaction hydrogen H₂ Gas hydrogen->reaction solvent Anhydrous Solvent solvent->reaction filtration Filtration reaction->filtration concentration Concentration filtration->concentration purification Distillation concentration->purification end This compound purification->end

Caption: Workflow for the synthesis of this compound.

Epoxidation of this compound using meta-Chloroperoxybenzoic Acid (m-CPBA)

The epoxidation of alkenes is a fundamental transformation in organic synthesis, and peroxy acids like m-CPBA are common reagents for this purpose.[8][9][10][11] The reaction proceeds via a concerted mechanism, resulting in the syn-addition of an oxygen atom to the double bond, forming an epoxide.[8]

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Aprotic solvent (e.g., dichloromethane, chloroform)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium sulfite solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound in the chosen aprotic solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Add m-CPBA portion-wise to the stirred solution. The amount of m-CPBA is typically 1.0 to 1.2 equivalents.

  • Allow the reaction mixture to stir at 0°C and then warm to room temperature. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite to destroy any excess peroxy acid.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove meta-chlorobenzoic acid), water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude epoxide.

  • Purify the product by column chromatography on silica gel if necessary.

Logical Workflow for Epoxidation of this compound:

G cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product start This compound reaction Epoxidation start->reaction reagent m-CPBA reagent->reaction solvent Aprotic Solvent solvent->reaction quench Quenching reaction->quench extraction Extraction & Washing quench->extraction drying Drying extraction->drying concentration Concentration drying->concentration end cis-2,3-Epoxynonane concentration->end

Caption: Workflow for the epoxidation of this compound.

Spectral Data

Spectroscopic analysis is essential for the characterization and confirmation of the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound is characterized by signals corresponding to the different types of protons in the molecule. The olefinic protons will appear in the downfield region, typically between 5.0 and 6.0 ppm, and will show coupling to each other and to the adjacent allylic protons. The alkyl protons will appear in the upfield region, between 0.8 and 2.2 ppm.

  • ¹³C NMR: The carbon NMR spectrum provides information about the different carbon environments. The two sp² hybridized carbons of the double bond will have chemical shifts in the range of 120-140 ppm. The sp³ hybridized carbons of the alkyl chain will appear at higher field strengths (lower ppm values).[12][13][14][15][16]

¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (ppm) Assignment
~5.4 (m, 2H)-CH=CH-
~2.0 (m, 2H)=CH-CH₂-
~1.6 (m, 2H)-CH₂-CH₃
~1.3 (m, 6H)-(CH₂)₃-
~0.9 (t, 3H)-CH₃
Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands that are indicative of its functional groups.[17][18]

Frequency (cm⁻¹) Vibration Intensity
~3015=C-H stretchMedium
2960-2850C-H stretch (alkyl)Strong
~1655C=C stretch (cis)Weak to Medium
~1465C-H bend (alkyl)Medium
~690=C-H bend (cis, out-of-plane)Strong
Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z = 126. The fragmentation pattern will be characteristic of an alkene, with common losses of alkyl fragments.[19][20][21][22]

m/z Fragment Interpretation
126[C₉H₁₈]⁺Molecular Ion
111[C₈H₁₅]⁺Loss of -CH₃
97[C₇H₁₃]⁺Loss of -C₂H₅
83[C₆H₁₁]⁺Loss of -C₃H₇
69[C₅H₉]⁺Loss of -C₄H₉
55[C₄H₇]⁺Loss of -C₅H₁₁
41[C₃H₅]⁺Allylic carbocation

Conclusion

This technical guide provides a detailed overview of the chemical properties, synthesis, and spectral characteristics of this compound. The provided experimental protocols for its synthesis and a key reaction, along with the tabulated physical and spectral data, serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development. While this compound itself is not known to be involved in biological signaling, its utility as a synthetic intermediate underscores the importance of a thorough understanding of its chemical behavior.

References

Core Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Characteristics of (Z)-2-Nonene

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical characteristics of (Z)-2-Nonene, also known as cis-2-Nonene. The information is curated for professionals in scientific research and development who require precise data for experimental design, substance identification, and process optimization. This guide includes a detailed summary of physical properties, standardized experimental protocols for their determination, and a workflow visualization for a key analytical procedure.

(Z)-2-Nonene is an unsaturated hydrocarbon classified as an alkene. Its properties are defined by its nine-carbon chain and the presence of a cis-configured double bond between the second and third carbon atoms.

PropertyValue
Molecular Formula C₉H₁₈[1][2][3][4][5]
Molecular Weight 126.24 g/mol [2][3][4]
CAS Number 6434-77-1[1][2][3][4][5]
Appearance Colorless Liquid[6]
Boiling Point 149 - 150.5 °C at 760 mmHg[3][6]
Density 0.738 - 0.739 g/mL[3][6]
Refractive Index (n_D²⁰) 1.420 - 1.426[3][6]
Flash Point 32.2 °C[6]

Experimental Protocols

The following sections detail standardized laboratory procedures for determining the key physical properties of liquid compounds like (Z)-2-Nonene.

Determination of Boiling Point (Micro-Method)

The micro-boiling point determination is a suitable method when only a small sample volume is available.[7] This procedure utilizes a Thiele tube to ensure uniform heating.

Apparatus:

  • Thiele tube

  • High-temperature thermometer (e.g., -10 to 200 °C range)

  • Capillary tube (sealed at one end)

  • Small test tube (fusion tube)

  • Bunsen burner or oil bath

  • Sample of (Z)-2-Nonene (approx. 0.5 mL)

  • Stand and clamps

Procedure:

  • Sample Preparation: A small amount of (Z)-2-Nonene is placed into the small test tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.

  • Apparatus Setup: The test tube is attached to the thermometer. The assembly is then clamped and inserted into the Thiele tube, ensuring the sample is level with the upper arm of the tube.

  • Heating: The side arm of the Thiele tube is gently heated.[8] This initiates convection currents in the heating fluid (e.g., mineral oil), providing uniform heat distribution.

  • Observation: As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles. As the liquid's boiling point is approached, a rapid and continuous stream of bubbles will emerge from the capillary tube.[8]

  • Recording the Boiling Point: At the point of rapid bubbling, heating is stopped. The liquid will begin to cool. The boiling point is the temperature at which the bubbling ceases and the liquid is drawn up into the capillary tube.[8][9] This temperature is recorded.

Determination of Density

Density is a fundamental physical property that can be used to assess the purity of a substance.[10] The pycnometer method is a highly accurate technique for liquid density determination.

Apparatus:

  • Pycnometer (a glass flask with a precisely known volume)

  • Analytical balance (accurate to ±0.001 g)

  • Thermometer

  • Water bath

  • Sample of (Z)-2-Nonene

Procedure:

  • Mass of Empty Pycnometer: The pycnometer is thoroughly cleaned, dried, and its mass is accurately measured using the analytical balance.

  • Mass of Pycnometer with Sample: The pycnometer is filled with (Z)-2-Nonene. Care is taken to avoid air bubbles. The filled pycnometer is placed in a water bath at a constant temperature (e.g., 20 °C) to allow for thermal equilibrium. The pycnometer is then removed, carefully dried on the outside, and its mass is measured.

  • Calculation: The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated using the formula: Density = Mass of Liquid / Volume of Pycnometer[10][11]

Determination of Refractive Index

The refractive index is a measure of how light propagates through a substance and is a characteristic property useful for identification and purity assessment.[12] An Abbe refractometer is a common instrument for this measurement.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath (circulating)

  • Light source (typically a sodium D line source, 589 nm)

  • Dropper or pipette

  • Sample of (Z)-2-Nonene

  • Lens cleaning tissue and ethanol

Procedure:

  • Instrument Calibration: The refractometer is calibrated using a standard of known refractive index, such as distilled water. The prisms are cleaned with ethanol and lens tissue.

  • Sample Application: A few drops of (Z)-2-Nonene are placed on the surface of the lower prism using a dropper.

  • Measurement: The two prisms are closed and locked. The light source is positioned to illuminate the prisms. While looking through the eyepiece, the adjustment knob is turned until the field of view is divided into a light and a dark section. The compensator is adjusted to eliminate any color fringes and sharpen the dividing line.

  • Reading: The adjustment knob is used to center the dividing line precisely on the crosshairs of the eyepiece. The refractive index is then read from the instrument's scale. The temperature should be recorded, as refractive index is temperature-dependent.[12]

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the micro-boiling point determination protocol.

BoilingPointWorkflow start Start prep Prepare Sample: Place (Z)-2-Nonene and inverted sealed capillary in test tube. start->prep end End setup Assemble Apparatus: Attach test tube to thermometer and place in Thiele tube. prep->setup heat Apply Gentle Heat: Warm the side arm of the Thiele tube. setup->heat observe1 Observe Bubbling: Watch for a slow, then rapid and continuous stream of bubbles. heat->observe1 decision Rapid, continuous bubbling? observe1->decision cool Cease Heating: Remove heat source when bubbling is rapid. observe2 Identify Boiling Point: Record temperature at the moment bubbling stops and liquid enters capillary. cool->observe2 record Record Value: Document the observed boiling point temperature. observe2->record record->end decision->heat No decision->cool Yes

Caption: Workflow for Micro-Boiling Point Determination.

References

Technical Guide: Physicochemical Properties of cis-2-Nonene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

cis-2-Nonene, also known as (Z)-non-2-ene, is an unsaturated hydrocarbon belonging to the alkene family.[1] Its chemical structure is characterized by a nine-carbon chain with a double bond located at the second carbon position, where the alkyl groups are on the same side of the double bond. This technical guide provides a focused analysis of its molecular weight, a fundamental property crucial for stoichiometric calculations, analytical characterization, and formulation development in research and pharmaceutical applications.

Core Physicochemical Data

The molecular weight of a compound is an intrinsic property derived from its elemental composition. For this compound, the molecular formula is C₉H₁₈.[1][2][3][4][5][6] The molecular weight is calculated by summing the atomic weights of its constituent atoms.

The quantitative data for this compound is summarized below.

ParameterValueSource
IUPAC Name (Z)-non-2-ene[1][6]
Synonyms This compound, (2Z)-2-Nonene[2][6]
CAS Number 6434-77-1[1][2][7]
Molecular Formula C₉H₁₈[1][2][3][4][5][6]
Average Molecular Weight 126.24 g/mol [1][6]
Monoisotopic Mass 126.14085 Da[6]

Methodology for Molecular Weight Determination

The molecular weight of this compound is determined computationally based on its verified molecular formula (C₉H₁₈). This standard method is universally accepted for pure chemical substances.

Experimental Protocol: Calculation from Chemical Formula

  • Identify the Elemental Composition: The molecular formula C₉H₁₈ indicates the molecule consists of 9 Carbon (C) atoms and 18 Hydrogen (H) atoms.

  • Obtain Standard Atomic Weights:

    • The standard atomic weight of Carbon (C) is ≈ 12.011 amu.

    • The standard atomic weight of Hydrogen (H) is ≈ 1.008 amu.

  • Calculate Total Mass for Each Element:

    • Total mass of Carbon = 9 atoms * 12.011 amu/atom = 108.099 amu.

    • Total mass of Hydrogen = 18 atoms * 1.008 amu/atom = 18.144 amu.

  • Sum Elemental Masses:

    • Molecular Weight = 108.099 amu + 18.144 amu = 126.243 amu.

  • Convert to Molar Mass: The resulting value is expressed as molar mass in grams per mole ( g/mol ). Therefore, the molar mass of this compound is approximately 126.24 g/mol .[1]

Logical Relationship Visualization

For a fundamental chemical property like molecular weight, there are no complex signaling pathways or experimental workflows to diagram. The visualization below illustrates the direct logical relationship between the compound's elemental composition and its final calculated molecular weight.

cluster_elements Elemental Composition (from C₉H₁₈) cluster_weights Standard Atomic Weights cluster_calculation Calculation C 9 x Carbon Atoms Sum Summation C->Sum H 18 x Hydrogen Atoms H->Sum C_aw C ≈ 12.011 amu C_aw->Sum H_aw H ≈ 1.008 amu H_aw->Sum MW Molecular Weight (126.24 g/mol) Sum->MW

Caption: Logical flow from elemental composition to molecular weight.

References

A Comprehensive Technical Guide to (Z)-non-2-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-non-2-ene, also known by its common name cis-2-nonene, is an unsaturated hydrocarbon with the chemical formula C₉H₁₈. As a Z-isomer, the C-substituents at the double bond are on the same side, leading to distinct chemical and physical properties compared to its trans counterpart. This technical guide provides an in-depth overview of (Z)-non-2-ene, including its chemical and physical properties, detailed experimental protocols for its synthesis and characteristic reactions, and an exploration of its reactivity through common alkene transformations. The IUPAC name for this compound is (Z)-non-2-ene.

Chemical and Physical Properties

A summary of the key chemical and physical properties of (Z)-non-2-ene is presented in the table below. This data has been aggregated from various chemical databases and provides essential information for laboratory use and theoretical modeling.

PropertyValue
IUPAC Name (Z)-non-2-ene
Synonyms This compound, (2Z)-2-Nonene
Molecular Formula C₉H₁₈
Molecular Weight 126.24 g/mol
CAS Number 6434-77-1
Appearance Colorless liquid
Density 0.733 g/cm³
Boiling Point 146-147 °C
Melting Point -98.5 °C
Solubility Insoluble in water; soluble in organic solvents
Refractive Index 1.419

Spectroscopic Data

The structural characterization of (Z)-non-2-ene is typically achieved through spectroscopic methods. Below is a summary of expected NMR and IR data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NucleusChemical Shift (δ) ppmMultiplicityAssignment
¹H ~5.3-5.5m-CH=CH-
~1.9-2.1m=CH-CH₂ -
~1.2-1.4m-(CH₂)₄-
~0.9t-CH₃ (terminal)
~1.6d=CH-CH₃
¹³C ~123-132-C H=C H-
~20-35Alkyl carbons
~14Terminal -C H₃
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Functional Group Assignment
~3010-3030=C-H stretch
~2850-2960C-H stretch (alkyl)
~1650-1660C=C stretch (cis, weak)
~675-730=C-H bend (cis, strong)

Experimental Protocols

This section provides detailed methodologies for the synthesis of (Z)-non-2-ene and some of its characteristic chemical reactions.

Synthesis of (Z)-non-2-ene via Hydrogenation of 2-Nonyne

A common and stereoselective method for the synthesis of cis-alkenes is the partial hydrogenation of an alkyne using a poisoned catalyst, such as Lindlar's catalyst.[1][2]

Materials:

  • 2-Nonyne

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead acetate and quinoline)

  • Hexane (anhydrous)

  • Hydrogen gas (H₂)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Hydrogenation apparatus (e.g., balloon filled with H₂)

  • Filtration apparatus

Procedure:

  • In a clean, dry round-bottom flask, dissolve 2-nonyne in anhydrous hexane.

  • Add Lindlar's catalyst to the solution (typically 5-10% by weight relative to the alkyne).

  • The flask is then sealed and the atmosphere is replaced with hydrogen gas. This can be achieved by evacuating the flask and backfilling with hydrogen from a balloon.

  • The reaction mixture is stirred vigorously at room temperature.

  • The progress of the reaction should be monitored by a suitable technique, such as thin-layer chromatography (TLC) or gas chromatography (GC), to ensure the reaction stops at the alkene stage and does not proceed to the alkane.

  • Once the starting alkyne is consumed, the reaction is stopped.

  • The catalyst is removed by filtration through a pad of celite or a similar filter aid.

  • The solvent is carefully removed from the filtrate by rotary evaporation to yield (Z)-non-2-ene.

  • The product should be characterized by NMR and IR spectroscopy to confirm its identity and purity.

Epoxidation of (Z)-non-2-ene

The epoxidation of (Z)-non-2-ene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), yields the corresponding cis-epoxide.

Materials:

  • (Z)-non-2-ene

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Sodium bicarbonate solution (saturated)

  • Sodium sulfite solution (10%)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve (Z)-non-2-ene in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution in an ice bath.

  • In a separate flask, dissolve m-CPBA in dichloromethane.

  • Add the m-CPBA solution dropwise to the stirred solution of (Z)-non-2-ene over a period of 15-30 minutes.

  • Allow the reaction to stir at 0 °C for an additional 1-2 hours, then let it warm to room temperature and stir for another 1-2 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a 10% sodium sulfite solution to destroy any excess peroxy acid.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to remove m-chlorobenzoic acid) and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent by rotary evaporation to yield the crude cis-2,3-epoxynonane.

  • The product can be purified by flash column chromatography if necessary.

Visualization of a Key Reaction: Epoxidation

The epoxidation of (Z)-non-2-ene is a fundamental transformation that introduces a three-membered epoxide ring into the molecule. This reaction is stereospecific, meaning the cis-geometry of the starting alkene is retained in the product.

Caption: Epoxidation of (Z)-non-2-ene to cis-2,3-Epoxynonane.

Other Key Reactions

(Z)-non-2-ene, as a typical alkene, undergoes a variety of addition reactions across its double bond.

Ozonolysis

Ozonolysis of (Z)-non-2-ene, followed by a reductive workup (e.g., with zinc and water or dimethyl sulfide), will cleave the double bond to yield two aldehydes: heptanal and acetaldehyde. An oxidative workup (e.g., with hydrogen peroxide) would yield heptanoic acid and acetic acid.

Hydroboration-Oxidation

The hydroboration-oxidation of (Z)-non-2-ene is a two-step process that results in the anti-Markovnikov addition of water across the double bond. This reaction will produce a mixture of nonan-2-ol and nonan-3-ol, with nonan-3-ol being the major product due to the internal position of the double bond. The addition of the borane reagent occurs in a syn fashion.

Conclusion

(Z)-non-2-ene serves as a valuable substrate and building block in organic synthesis. Its stereochemistry plays a crucial role in the outcome of its reactions, making stereoselective synthesis and transformations of paramount importance. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers and professionals working with this and related alkene structures. The predictable reactivity of the double bond allows for its conversion into a wide array of functional groups, highlighting its utility in the construction of more complex molecular architectures.

References

A Technical Guide to the Natural Occurrence of cis-2-Nonene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-2-Nonene, a nine-carbon mono-unsaturated alkene, is a naturally occurring volatile organic compound (VOC) identified in various biological sources. This technical guide provides a comprehensive overview of the known natural occurrences of this compound, detailing its presence in the animal kingdom, particularly as a structural component of an insect pheromone, and as a flavor volatile in cooked meats. The document outlines the presumptive biosynthetic pathways, presents available quantitative data, and describes detailed experimental protocols for its extraction, identification, and quantification. This guide is intended to serve as a foundational resource for researchers in chemical ecology, food science, and drug development exploring the roles and applications of this compound.

Introduction

This compound (also known as (Z)-2-nonene) is an unsaturated hydrocarbon with the molecular formula C₉H₁₈.[1] While its synthetic applications are known, its natural distribution and biological significance are areas of growing interest. As a volatile organic compound, this compound can act as a semiochemical, influencing the behavior of organisms, or contribute to the flavor and aroma profiles of foods. Understanding its natural occurrence is crucial for harnessing its potential in various applications, from pest management to food chemistry and as a potential lead for drug discovery.

Natural Occurrence of this compound

The presence of this compound in nature has been primarily documented in two distinct domains: as a key structural moiety in an insect pheromone and as a volatile compound generated during the cooking of meat.

Animal Kingdom

A significant natural occurrence of the this compound structure is found in the male-produced aggregation-sex pheromone of the red-necked longhorn beetle, Aromia bungii.[2][3] The identified pheromone is (E)-cis-6,7-epoxy-2-nonenal.[2][3] This molecule incorporates a cis-configured double bond at the second carbon position, making this compound a fundamental part of its chemical structure. Pheromones are highly specific chemical signals that mediate intraspecific communication, and their unique structures are critical for their biological activity.[4][5] The presence of the cis-2-alkene moiety in this pheromone highlights its importance in insect chemical ecology.

This compound has been identified as a volatile compound in cooked meats, contributing to their characteristic flavor profiles. Studies on the volatile compounds of various cooked meats have reported the presence of nonene isomers. Specifically, research on irradiated cooked pork sausage showed that 1-nonene was influenced by the irradiation dose.[6] While direct and repeated quantification of this compound across a wide range of meats is still an emerging area of research, the presence of related alkenes and aldehydes, such as nonanal, in cooked beef and pork is well-documented.[7][8][9] These compounds are typically formed from the thermal degradation of fatty acids.

Biosynthesis and Formation

The formation of this compound in biological and food systems is primarily attributed to the degradation of larger lipid molecules, particularly unsaturated fatty acids.

Biosynthesis in Insects

The precise biosynthetic pathway for (E)-cis-6,7-epoxy-2-nonenal in Aromia bungii has not been fully elucidated. However, the biosynthesis of insect pheromones often involves modifications of fatty acids.[10] It is hypothesized that the this compound structural component is likely derived from an unsaturated fatty acid precursor through a series of enzymatic reactions, including desaturation and chain-shortening. The formation of cis-olefins in insect pheromones can be a complex process, sometimes involving specific desaturases and other enzymes that control the geometry of the double bond.[11]

Below is a hypothetical biosynthetic pathway leading to a cis-2-alkenal moiety in insects.

G Hypothetical Biosynthesis of a cis-2-Alkenal in Insects Fatty_Acid Unsaturated Fatty Acid Precursor Desaturation Δx-Desaturase Fatty_Acid->Desaturation Introduction of cis double bond Chain_Shortening Chain Shortening (e.g., β-oxidation) Desaturation->Chain_Shortening Reduction Reductase Chain_Shortening->Reduction Oxidation Oxidase Reduction->Oxidation cis_2_Alkenal cis-2-Alkenal Moiety Oxidation->cis_2_Alkenal

A diagram of the hypothetical biosynthesis of a cis-2-alkenal in insects.
Formation in Cooked Meats

In cooked meats, this compound is believed to be formed through the thermal oxidation and degradation of unsaturated fatty acids, such as oleic acid and linoleic acid.[7][12] During heating, these fatty acids undergo complex reactions, including autoxidation and cleavage, which generate a wide array of volatile compounds, including aldehydes, ketones, and alkenes.[13][14] The specific isomer, this compound, is one of the many products resulting from these degradation processes.

The proposed mechanism for the formation of volatile compounds from fatty acids in meat during cooking is illustrated below.

G Formation of Volatiles from Fatty Acids in Meat During Cooking Unsaturated_Fatty_Acid Unsaturated Fatty Acids (e.g., Oleic, Linoleic) Heating Heating (e.g., Grilling, Roasting) Unsaturated_Fatty_Acid->Heating Lipid_Oxidation Lipid Oxidation Heating->Lipid_Oxidation Maillard_Reaction Maillard Reaction (with amino acids) Heating->Maillard_Reaction Volatiles Volatile Compounds Lipid_Oxidation->Volatiles Maillard_Reaction->Volatiles cis_2_Nonene This compound Volatiles->cis_2_Nonene

A diagram illustrating the formation of volatiles from fatty acids in meat.

Quantitative Data

Quantitative data on the concentration of this compound in natural sources is limited. The table below summarizes the available information. Further research is needed to establish more precise concentrations in a wider range of biological materials.

Natural SourceCompoundConcentrationReference
Cooked Pork Sausage (irradiated)1-NoneneInfluenced by irradiation dose[6]
Red-necked Longhorn Beetle (Aromia bungii)(E)-cis-6,7-epoxy-2-nonenalNot quantified, identified as a major pheromone component[2][3]

Experimental Protocols

The identification and quantification of this compound, a volatile compound, typically involves headspace sampling followed by gas chromatography-mass spectrometry (GC-MS).

Sample Preparation and Extraction

5.1.1. Volatiles from Cooked Meat

A common technique for extracting volatile compounds from a solid or liquid matrix is Headspace Solid-Phase Microextraction (HS-SPME).[1][15]

  • Sample Preparation: A known weight of the cooked meat sample is placed in a sealed headspace vial.

  • Extraction: A SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace above the sample. The vial is typically incubated at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 30 minutes) to allow volatile compounds to partition into the headspace and adsorb onto the fiber.[16]

5.1.2. Insect Pheromones

Pheromones are typically extracted from the glands of the insect or collected from the air surrounding the insect (volatile collection).

  • Gland Extraction: Pheromone glands are excised and extracted with a suitable organic solvent (e.g., hexane).

  • Volatile Collection (Aeration): Live insects are placed in a chamber, and purified air is passed over them. The exiting air, carrying the volatile pheromones, is then passed through a trap containing an adsorbent material (e.g., Porapak Q or Tenax) to capture the compounds. The trapped compounds are subsequently eluted with a solvent.[17]

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the separation, identification, and quantification of volatile compounds.[16][18]

  • Injection: The SPME fiber is inserted into the hot injection port of the GC, where the adsorbed volatiles are desorbed. For solvent extracts, a small volume is injected.

  • Separation: The volatile compounds are separated based on their boiling points and interactions with the stationary phase of a capillary column (e.g., DB-5MS or HP-5MS).

  • Identification: As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a chemical fingerprint that can be compared to a library of known spectra (e.g., NIST library) for identification.[17] The retention time of the peak is also used for confirmation by comparing it to that of an authentic standard of this compound.[19]

  • Quantification: For quantitative analysis, a calibration curve is prepared using known concentrations of a this compound standard. An internal standard is often added to the sample to correct for variations in extraction and injection.

The general workflow for the analysis of this compound is depicted below.

G General Workflow for this compound Analysis cluster_sample Sample Source cluster_extraction Extraction Cooked_Meat Cooked Meat HS_SPME HS-SPME Cooked_Meat->HS_SPME Insect Insect Solvent_Extraction Solvent Extraction/ Aeration Insect->Solvent_Extraction GC_MS GC-MS Analysis HS_SPME->GC_MS Solvent_Extraction->GC_MS Data_Analysis Data Analysis (Identification & Quantification) GC_MS->Data_Analysis Result This compound Presence & Concentration Data_Analysis->Result

A diagram of the general workflow for this compound analysis.

Conclusion

This compound is a naturally occurring alkene with documented presence in both the animal kingdom and as a product of food processing. Its role as a structural component of an insect pheromone underscores its potential significance in chemical communication and pest management. Its formation in cooked meats highlights its contribution to food flavor and the complex chemical changes that occur during cooking. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of this compound in these and other natural systems. Further research is warranted to expand our knowledge of its distribution, to fully elucidate its biosynthetic pathways, and to explore its potential applications in various scientific and industrial fields.

References

cis-2-Nonene as a Semiochemical: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

Semiochemicals, chemical substances that carry information between organisms, are pivotal in mediating insect behavior and are increasingly harnessed for pest management and public health applications. This technical guide provides an in-depth examination of cis-2-nonene and related C9 compounds as insect semiochemicals. While quantitative data specifically for this compound is limited in publicly accessible literature, this document synthesizes available information on the structurally and functionally related aldehyde, nonanal, to provide a comprehensive overview for researchers, scientists, and drug development professionals. This guide covers electrophysiological and behavioral responses, detailed experimental protocols for olfactometer and electroantennography (EAG) bioassays, and visualizes key signaling pathways and experimental workflows.

Introduction

Insects rely on a sophisticated olfactory system to interpret a complex chemical landscape, enabling them to locate mates, food sources, and suitable oviposition sites, while avoiding predators and other threats. Semiochemicals, the molecules that mediate these interactions, are broadly classified based on the nature of the interaction they govern. Pheromones facilitate intraspecific communication, while allelochemicals, such as kairomones and allomones, mediate interspecific interactions.

Alkenes and aldehydes, such as the nine-carbon (C9) compound this compound and its related aldehyde, nonanal, are components of volatile organic compound (VOC) profiles from both plants and animals. As such, they are frequently implicated in insect chemical ecology. Nonanal, in particular, has been identified as a potent semiochemical for a variety of insect species, notably as a key attractant for Culex mosquitoes, which are vectors for diseases like West Nile virus.[1] In some moth species, it serves as a crucial host-plant volatile that influences oviposition preference.[2] This guide will focus on the available quantitative data for nonanal as a representative C9 semiochemical to illustrate the principles and methodologies relevant to the study of this compound.

Quantitative Data on C9 Semiochemical Activity

The following tables summarize quantitative data from behavioral and electrophysiological studies on nonanal, a C9 aldehyde that serves as an analogue for understanding the potential activity of this compound.

Table 1: Behavioral Responses to Nonanal in Various Insect Species
Insect SpeciesBioassay TypeConcentration / DoseObserved EffectPercentage / Index of Attraction/RepulsionReference
Culex quinquefasciatus (Southern house mosquito)Field Trap AssayNot specified (in combination with CO₂)Synergistic attraction>50% increase in trap captures compared to CO₂ alone[1]
Helicoverpa assulta (Oriental tobacco budworm)Oviposition Preference Assay0.001 Mol L⁻¹Attraction / Oviposition stimulationOviposition Preference Index (OPI) significantly higher than control[2]
Spodoptera frugiperda (Fall armyworm)Olfactometer AssayNot specifiedAttraction of male mothsSignificantly increased attraction when combined with other pheromone components[3]
Tetranychus urticae (Two-spotted spider mite)Two-choice Behavioral Assay100 ng/µLRepellenceSignificantly repelled (p < 0.0001)[4]
Table 2: Electrophysiological (EAG) Responses to Nonanal in Various Insect Species
Insect SpeciesEAG Response (mV)NotesReference
Helicoverpa assulta (Oriental tobacco budworm)~0.9 mVStrongest response among 8 tested tobacco volatiles[2]
Tetranychus urticae (Two-spotted spider mite)~0.1 mVModerate response compared to other aldehydes[4]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable assessment of a compound's semiochemical properties. Below are methodologies for two key experimental techniques: olfactometer bioassays and electroantennography (EAG).

Olfactometer Bioassay

Olfactometers are devices used to study an insect's behavioral response to volatile chemical stimuli in a controlled environment.[5][6][7][8] The choice of olfactometer design (e.g., Y-tube, four-arm) depends on the specific research question.

Objective: To determine if this compound acts as an attractant, repellent, or is inert for a specific insect species.

Materials:

  • Y-tube or four-arm olfactometer

  • Purified, humidified air source

  • Flow meters

  • Odor source chambers

  • Test compound (this compound)

  • Solvent (e.g., hexane, paraffin oil)

  • Filter paper

  • Test insects (of known species, age, and mating status)

  • Data recording software or manual observation tools

Procedure:

  • Preparation of Stimuli:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Create a series of dilutions to test a range of concentrations.

    • Apply a standard volume (e.g., 10 µL) of the test solution to a filter paper strip. Allow the solvent to evaporate.

    • Prepare a control stimulus using only the solvent on a separate filter paper strip.

  • Olfactometer Setup:

    • Clean the olfactometer thoroughly with solvent (e.g., ethanol) and bake in an oven to remove any residual odors.

    • Connect the olfactometer to a purified, humidified air source with a constant airflow (e.g., 200 mL/min per arm).

    • Place the filter paper with the test compound in one odor source chamber and the control filter paper in another.

  • Insect Acclimatization and Release:

    • Acclimatize the insects to the experimental conditions (temperature, humidity, light) for a specified period before the assay.

    • Introduce a single insect at the release point of the olfactometer.

  • Data Collection:

    • Record the first choice of the insect (which arm it enters) and/or the time spent in each arm of the olfactometer over a set period (e.g., 5-10 minutes).

    • After each trial, clean the olfactometer and randomize the position of the treatment and control arms to avoid positional bias.

    • Use a new insect for each replicate. A sufficient number of replicates (e.g., 30-50) should be conducted for statistical power.

  • Data Analysis:

    • Analyze the choice data using a Chi-square test or a binomial test to determine if there is a significant preference for the test compound over the control.

    • Analyze the time-spent data using a t-test or a non-parametric equivalent.

Electroantennography (EAG)

EAG is an electrophysiological technique that measures the summated electrical response of the olfactory receptor neurons on an insect's antenna to a volatile stimulus.[9][10][11] It is a powerful tool for screening compounds for olfactory activity.

Objective: To determine if the antennae of a specific insect species can detect this compound and to quantify the dose-dependent response.

Materials:

  • EAG system (amplifier, data acquisition unit)

  • Microscope

  • Micromanipulators

  • Glass capillary electrodes

  • Conductive gel or saline solution

  • Stimulus delivery system (puffing purified air through a Pasteur pipette containing the odorant)

  • Test compound (this compound) and solvent

  • Filter paper

  • Test insects

Procedure:

  • Insect Preparation:

    • Anesthetize the insect by chilling it on ice.

    • Under a microscope, carefully excise an antenna at its base.

    • Mount the antenna between two electrodes. The reference electrode is placed at the base of the antenna, and the recording electrode is placed at the tip (a small portion of the tip may be removed to ensure good contact). A small amount of conductive gel is used to establish electrical contact.

  • Stimulus Preparation:

    • Prepare serial dilutions of this compound in a solvent.

    • Apply a known amount of each dilution to a piece of filter paper and insert it into a Pasteur pipette. A control pipette should contain only the solvent.

  • EAG Recording:

    • Direct a continuous stream of purified, humidified air over the mounted antenna.

    • Deliver a puff of air (e.g., 0.5 seconds) from a stimulus pipette into the continuous airstream, directed at the antenna.

    • Record the resulting negative voltage deflection (the EAG response) in millivolts (mV).

    • Present the stimuli in a randomized order, from lower to higher concentrations, with a sufficient interval between puffs to allow the antenna to recover.

    • A standard compound known to elicit a response should be used periodically to monitor the viability of the antennal preparation.

  • Data Analysis:

    • Measure the amplitude of the EAG response for each stimulus.

    • Normalize the responses to the response of a standard compound or subtract the response to the solvent control.

    • Generate a dose-response curve by plotting the EAG response against the logarithm of the stimulus concentration.

Visualizations: Signaling Pathways and Workflows

Olfactory Signaling Pathway

The detection of semiochemicals like this compound begins at the insect's antenna and involves a cascade of molecular events within the olfactory sensory neurons (OSNs).

Olfactory_Signaling_Pathway cluster_lymph Inside Sensillum cluster_membrane Neuron Membrane Odorant This compound (in air) Pore Sensillum Pore Odorant->Pore Lymph Sensillum Lymph Pore->Lymph OBP_unbound Odorant Binding Protein (OBP) OBP_bound OBP-Odorant Complex OBP_unbound->OBP_bound Binds Odorant OR_Orco Olfactory Receptor (OR) + Orco Co-receptor OBP_bound->OR_Orco Delivers Odorant Ion_Channel Ion Channel Opening OR_Orco->Ion_Channel Activates Membrane Dendritic Membrane Depolarization Membrane Depolarization Ion_Channel->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Brain Signal to Antennal Lobe (Brain) Action_Potential->Brain

Caption: Generalized insect olfactory signal transduction pathway.

Experimental Workflow for Semiochemical Identification

The process of identifying and characterizing a new semiochemical involves a logical progression of experiments, from initial observation to field validation.

Experimental_Workflow Observation Behavioral Observation (e.g., Attraction, Repulsion) Volatile_Collection Volatile Collection (e.g., Headspace SPME) Observation->Volatile_Collection GC_MS Chemical Analysis (GC-MS) Volatile_Collection->GC_MS GC_EAD Coupled GC-EAG/ EAD Analysis Volatile_Collection->GC_EAD Identification Identification of Bio-active Compounds GC_MS->Identification GC_EAD->Identification Synthesis Chemical Synthesis of Putative Semiochemical Identification->Synthesis EAG_Dose_Response EAG Dose-Response Assay Synthesis->EAG_Dose_Response Olfactometer Behavioral Bioassay (Olfactometer/Wind Tunnel) Synthesis->Olfactometer EAG_Dose_Response->Olfactometer informs Field_Trials Field Validation (Trapping Studies) Olfactometer->Field_Trials

Caption: Workflow for identifying and validating insect semiochemicals.

Conclusion

While direct evidence for the role of this compound as a semiochemical remains to be broadly established, the study of structurally similar C9 compounds like nonanal provides a robust framework for its investigation. The methodologies outlined in this guide for behavioral and electrophysiological analysis are fundamental to characterizing the potential effects of this compound on various insect species. The provided visualizations of the olfactory signaling pathway and experimental workflow serve as conceptual models for researchers. Future research should focus on conducting specific EAG and olfactometer assays with this compound across a range of economically and medically important insects to elucidate its specific role in chemical ecology and to explore its potential applications in pest management and disease vector control.

References

The Biological Activity of cis-2-Nonene and its Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to cis-2-Nonene and its Analogs

This compound is an unsaturated hydrocarbon belonging to the alkene family.[3] While its primary applications have been in chemical synthesis, particularly as a substrate in epoxidation reactions, interest in the biological activities of its structural analogs is growing.[3] Extensive research on the closely related C10 unsaturated fatty acid, cis-2-decenoic acid, has revealed its significant role in microbial communication and as a potent agent against bacterial biofilms.[4][5] This guide leverages the comprehensive data available for cis-2-decenoic acid to provide a framework for understanding the potential biological activities of this compound and other similar molecules.

cis-2-Decenoic acid is a bacterial signaling molecule produced by Pseudomonas aeruginosa that can induce the dispersion of biofilms, inhibit their formation, and even revert antibiotic-tolerant persister cells to a more susceptible state.[4][6] Its broad-spectrum activity against both Gram-positive and Gram-negative bacteria makes it a promising candidate for novel antimicrobial therapies.[4]

Quantitative Data on Biological Activity

The biological activity of cis-2-decenoic acid has been quantified against a variety of bacterial species. The following tables summarize the effective concentrations for biofilm inhibition and dispersal.

Table 1: Biofilm Inhibition and Dispersal Activity of cis-2-Decenoic Acid

Bacterial SpeciesGram StainEffectEffective Concentration
Pseudomonas aeruginosaNegativeBiofilm Dispersion100 nM
Pseudomonas aeruginosaNegativeBiofilm Inhibition2.5 nM
Escherichia coliNegativeBiofilm Dispersion310 nM
Escherichia coliNegativeBiofilm Inhibition310 nM
Klebsiella pneumoniaeNegativeBiofilm Inhibition310 nM
Salmonella entericaNegativeBiofilm Dispersion310 nM
Staphylococcus aureus (MRSA)PositiveBiofilm Inhibition125 µg/mL (734 µM)
Staphylococcus aureus (MRSA)PositiveBacterial Growth Inhibition≥ 500 µg/mL (≥ 2.94 mM)

Data compiled from multiple sources.[1][4][7]

Signaling Pathways and Mechanisms of Action

cis-2-Decenoic acid primarily exerts its effects by modulating bacterial signaling pathways, leading to a switch from a sessile (biofilm) to a planktonic (free-swimming) lifestyle. This process involves the induction of enzymes that degrade the extracellular polymeric substance (EPS) matrix of the biofilm.

Biofilm_Dispersion_Pathway cluster_stimulus External Stimulus cluster_cellular_response Bacterial Cell Response cis_2_Decenoic_Acid cis-2-Decenoic Acid Signaling_Cascade Intracellular Signaling Cascade cis_2_Decenoic_Acid->Signaling_Cascade Induces Enzyme_Production Production of EPS-degrading Enzymes Signaling_Cascade->Enzyme_Production Activates Biofilm_Dispersion Biofilm Dispersion Enzyme_Production->Biofilm_Dispersion Leads to

Proposed signaling pathway for cis-2-decenoic acid-induced biofilm dispersion.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of cis-2-decenoic acid. These protocols can be adapted for testing this compound and other analogs.

Microtiter Plate Biofilm Inhibition Assay

This assay is used to determine the concentration of a compound required to inhibit biofilm formation.

Materials:

  • Sterile 96-well flat-bottom microtiter plates

  • Bacterial culture in appropriate growth medium

  • Test compound stock solution (e.g., cis-2-decenoic acid in ethanol)

  • Growth medium

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid

  • Plate reader (absorbance at 595 nm)

Procedure:

  • Prepare serial dilutions of the test compound in the growth medium directly in the wells of the microtiter plate.

  • Include a solvent control (medium with the same concentration of the solvent used to dissolve the test compound) and a negative control (medium only).

  • Inoculate the wells with a bacterial suspension to a final optical density at 600 nm (OD600) of approximately 0.05.

  • Incubate the plate at the optimal growth temperature for the bacterium for 24-48 hours without shaking.

  • Gently discard the planktonic culture from the wells and wash the wells three times with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Air-dry the plate.

  • Stain the adherent biofilms by adding 150 µL of 0.1% crystal violet solution to each well and incubating for 15-20 minutes at room temperature.

  • Remove the crystal violet solution and wash the wells thoroughly with water until the washing water is clear.

  • Air-dry the plate completely.

  • Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid to each well.

  • Measure the absorbance at 595 nm using a plate reader. The absorbance is proportional to the biofilm biomass.

Biofilm_Inhibition_Assay_Workflow A Prepare serial dilutions of test compound in 96-well plate B Inoculate wells with bacterial suspension A->B C Incubate for 24-48 hours B->C D Wash wells to remove planktonic cells C->D E Stain biofilm with Crystal Violet D->E F Wash wells to remove excess stain E->F G Solubilize bound stain with acetic acid F->G H Measure absorbance at 595 nm G->H

Workflow for the microtiter plate biofilm inhibition assay.
Biofilm Dispersion Assay

This assay is used to evaluate the ability of a compound to disperse pre-formed biofilms.

Materials:

  • Same as for the inhibition assay.

Procedure:

  • Grow biofilms in a 96-well plate as described in the inhibition assay (steps 2-4) for 24-48 hours without the addition of the test compound.

  • After washing the wells to remove planktonic cells, add fresh medium containing the test compound at various concentrations.

  • Include controls for the solvent alone and no treatment.

  • Incubate the plate for a further 24 hours.

  • Quantify the remaining biofilm biomass using the crystal violet method described above (steps 5-11 of the inhibition assay).

Potential Interaction with Cytochrome P450 Enzymes

While a definitive study is lacking, the chemical structure of this compound as an olefin suggests it could be a substrate for cytochrome P450 (CYP) enzymes.[1] CYPs are a superfamily of enzymes responsible for the metabolism of a wide variety of xenobiotics, including many drugs.[8] The metabolism of olefins by CYPs often proceeds via epoxidation of the double bond.[2][5] This reaction can sometimes lead to the formation of reactive intermediates.[2]

CYP450_Metabolism_of_Olefins Olefin Olefin Substrate (e.g., this compound) CYP450 Cytochrome P450 Enzyme Olefin->CYP450 Binds to Epoxide Epoxide Metabolite CYP450->Epoxide Catalyzes Epoxidation Further_Metabolism Further Metabolism (e.g., hydrolysis, conjugation) Epoxide->Further_Metabolism Undergoes

Generalized pathway for the metabolism of olefins by cytochrome P450 enzymes.

Further research is required to determine if this compound or its metabolites have any significant inhibitory or inducing effects on specific CYP isoforms, which would be a critical consideration for its potential development as a therapeutic agent.

Conclusion and Future Directions

The biological activity of short-chain unsaturated fatty acids, exemplified by cis-2-decenoic acid, presents a promising avenue for the development of novel antimicrobial and antibiofilm agents. While direct evidence for the biological activity of this compound is currently limited, its structural similarity to well-characterized molecules warrants further investigation. Future research should focus on elucidating the specific cellular targets and mechanisms of action of this compound, quantifying its biological effects against a broad range of microorganisms, and evaluating its potential interactions with host metabolic enzymes such as the cytochrome P450 system. The experimental protocols and comparative data presented in this guide provide a solid foundation for these future studies.

References

cis-2-Nonene cytochrome P450 interaction

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Cytochrome P450 Interaction with cis-2-Nonene

Abstract

Introduction to Cytochrome P450 Enzymes

The cytochrome P450 (CYP) enzymes are a vast superfamily of heme-containing monooxygenases that play a central role in the metabolism of a wide array of endogenous and exogenous compounds.[1][2] In humans, these enzymes, primarily located in the liver, are responsible for Phase I metabolism of the majority of clinically used drugs.[2][3] The catalytic activity of CYP enzymes introduces or exposes functional groups on substrate molecules, typically increasing their hydrophilicity and facilitating their excretion from the body.[1] Common reactions catalyzed by CYPs include hydroxylation, epoxidation, dealkylation, and heteroatom oxidation.[4]

Given their critical role in drug clearance, the interaction of any new chemical entity with CYP enzymes is a key area of investigation in drug development and toxicology. Such interactions can manifest as:

  • Metabolism: The compound is a substrate for one or more CYP enzymes.

  • Inhibition: The compound acts as an inhibitor of CYP enzymes, potentially leading to drug-drug interactions (DDIs) by impairing the metabolism of co-administered drugs.

  • Induction: The compound increases the expression of CYP enzymes, which can also lead to DDIs by accelerating the metabolism of other drugs.

This guide focuses on the expected interaction of this compound, a nine-carbon alkene, with the CYP system.

Predicted Metabolic Pathways of this compound

Based on the known reactivity of cytochrome P450 enzymes with alkene substrates, two primary metabolic pathways are predicted for this compound: epoxidation and allylic hydroxylation.[4][5]

  • Epoxidation: The primary reaction for many alkenes metabolized by CYPs is the epoxidation of the carbon-carbon double bond.[5] This reaction would convert this compound into its corresponding epoxide, cis-2,3-epoxynonane. Epoxides are often reactive intermediates that can bind to macromolecules, a mechanism sometimes associated with toxicity.[6]

  • Allylic Hydroxylation: CYPs can also catalyze the hydroxylation of carbon atoms adjacent (allylic) to the double bond.[7] For this compound, this would result in the formation of allylic alcohols, primarily at the C-4 position, and potentially at the C-1 methyl group.

These predicted pathways are illustrated in the diagram below.

G cluster_main Predicted Metabolic Pathways of this compound by Cytochrome P450 cis_2_nonene This compound cyp450 Cytochrome P450 (O2, NADPH) cis_2_nonene->cyp450 Substrate Binding epoxide cis-2,3-Epoxynonane cyp450->epoxide Epoxidation alcohol Allylic Alcohols (e.g., Non-1-en-4-ol) cyp450->alcohol Allylic Hydroxylation

Predicted metabolic pathways of this compound.

Quantitative Data on CYP-Alkene Interactions

Specific kinetic data for the interaction of this compound with cytochrome P450 enzymes are not available in the public domain. However, to provide a framework for the type of quantitative data that should be generated, the following tables present representative kinetic parameters for the metabolism and inhibition of other structurally related alkene-containing compounds by various CYP isoforms. This data should be considered for reference purposes only.

Table 1: Representative Metabolic Kinetic Parameters for Alkene Substrates with CYP Enzymes

SubstrateCYP IsoformK_m (µM)V_max (nmol/min/nmol P450)Reference Compound
Δ³-CareneCYP2B660028.4Analogous bicyclic monoterpene
Δ³-CareneCYP1A2982003.9Analogous bicyclic monoterpene
LimoneneCYP2C9Value not specifiedValue not specifiedAnalogous monocyclic monoterpene
LimoneneCYP2C19Value not specifiedValue not specifiedAnalogous monocyclic monoterpene

Data for Δ³-Carene from[8]. Data for Limonene from[9].

Table 2: Representative Inhibition Parameters of Compounds on CYP Enzymes

InhibitorCYP IsoformIC_50 (µM)K_i (µM)Type of InhibitionReference Compound
Licoisoflavone BCYP2C87.4 ± 1.17.0 ± 0.7CompetitiveReference Inhibitor
Licoisoflavone BCYP2C94.9 ± 0.41.2 ± 0.2MixedReference Inhibitor
NorendoxifenCYP1A2Value not specified76 ± 3CompetitiveReference Inhibitor
NorendoxifenCYP3A4Value not specified375 ± 6NoncompetitiveReference Inhibitor

Data for Licoisoflavone B from[6]. Data for Norendoxifen from[10].

Detailed Experimental Protocols

The following protocols provide detailed methodologies for investigating the interaction of this compound with CYP enzymes. These are generalized protocols and may require optimization for the specific compound and analytical instrumentation.

Protocol 1: In Vitro Metabolism of this compound

This protocol details a typical experiment to determine the metabolic stability of this compound in human liver microsomes (HLMs) and to generate metabolites for identification.[9]

Materials:

  • Human Liver Microsomes (HLMs), pooled from multiple donors

  • This compound

  • NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN), ice-cold

  • Microcentrifuge tubes

  • Incubator/water bath (37°C)

Procedure:

  • Prepare Master Mix: In a microcentrifuge tube on ice, prepare a master mix containing the NADPH regenerating system and HLMs in potassium phosphate buffer. A typical final protein concentration for HLMs is 0.5 mg/mL.[11]

  • Pre-incubation: Pre-incubate the master mix at 37°C for 5 minutes to equilibrate the temperature.

  • Initiate Reaction: Add this compound to the master mix to initiate the metabolic reaction. The final substrate concentration should be tested over a range (e.g., 1-100 µM) to determine kinetic parameters.[11] Include a vehicle control (e.g., methanol or DMSO, typically <0.5% final volume).

  • Incubation: Incubate the reaction mixture at 37°C. For metabolic stability, aliquots are typically taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Terminate Reaction: To stop the reaction, transfer an aliquot of the incubation mixture to a new tube containing an equal volume of ice-cold acetonitrile. This will precipitate the microsomal proteins.

  • Sample Preparation: Vortex the terminated reaction mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to an appropriate vial for analysis by GC-MS or LC-MS/MS to quantify the remaining this compound and identify formed metabolites.

G cluster_workflow Experimental Workflow for In Vitro Metabolism prep Prepare Master Mix (HLMs, Buffer, NADPH System) preincubate Pre-incubate at 37°C prep->preincubate initiate Initiate Reaction (Add this compound) preincubate->initiate incubate Incubate at 37°C (Time course sampling) initiate->incubate terminate Terminate Reaction (Add cold Acetonitrile) incubate->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge analyze Analyze Supernatant (GC-MS / LC-MS/MS) centrifuge->analyze

Workflow for in vitro metabolism of this compound.
Protocol 2: Metabolite Analysis by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile compounds like this compound and its likely metabolites.[12]

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a capillary column suitable for separating non-polar to semi-polar compounds (e.g., a 5% phenyl-methylpolysiloxane column).

  • Injector: Split/splitless injector, operated in splitless mode for higher sensitivity. Injector temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 10°C/min.

    • Hold: Maintain 250°C for 5-10 minutes.

  • Mass Spectrometer:

    • Interface Temperature: 280°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan from m/z 40 to 400 to identify unknown metabolites. Selected Ion Monitoring (SIM) can be used for higher sensitivity quantification if target ions are known.

Data Analysis:

  • Peak Identification: Compare the retention times and mass spectra of peaks in the sample chromatograms to those of an authentic standard of this compound.

  • Metabolite Identification: Putative metabolites (e.g., epoxide, alcohols) will have different retention times and characteristic mass spectra. The epoxide should show a molecular ion corresponding to the addition of one oxygen atom (M+16). Alcohols may show a characteristic loss of water (M-18).

  • Quantification: Generate a standard curve using an authentic standard of this compound to quantify its depletion over time.

Protocol 3: CYP Inhibition Assay (IC₅₀ Determination)

This protocol is used to determine the concentration of this compound required to inhibit the activity of specific CYP enzymes by 50% (the IC₅₀ value).[13]

Materials:

  • Human Liver Microsomes (HLMs) or recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, etc.).

  • CYP-specific probe substrates and their corresponding metabolites for quantification (see table below).

  • This compound (as the potential inhibitor).

  • NADPH regenerating system.

  • Potassium phosphate buffer (0.1 M, pH 7.4).

  • LC-MS/MS for metabolite quantification.

Table 3: Common CYP Probe Substrates

CYP IsoformProbe SubstrateMetabolite Measured
CYP1A2PhenacetinAcetaminophen
CYP2C9Diclofenac4'-hydroxydiclofenac
CYP2C19S-Mephenytoin4'-hydroxy-S-mephenytoin
CYP2D6DextromethorphanDextrorphan
CYP3A4Midazolam1'-hydroxymidazolam

Procedure:

  • Prepare Incubations: Set up reactions containing HLMs or a specific recombinant CYP, the probe substrate (at a concentration near its K_m), buffer, and a range of this compound concentrations (e.g., 0, 0.1, 1, 10, 50, 100 µM).

  • Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes.

  • Initiate Reaction: Add the NADPH regenerating system to start the reaction.

  • Incubation: Incubate for a predetermined time within the linear range of metabolite formation for that specific probe substrate (e.g., 10-15 minutes).

  • Terminate and Process: Stop the reaction and process the samples as described in Protocol 4.1.

  • Analyze: Quantify the formation of the specific metabolite using a validated LC-MS/MS method.

  • Calculate IC₅₀: Plot the percentage of remaining enzyme activity against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

G cluster_inhibition Logic of a Competitive CYP Inhibition Assay cyp_enzyme CYP Enzyme Active Site metabolite Metabolite Formation (Measured) cyp_enzyme->metabolite Metabolizes no_metabolism No Metabolite Formation cyp_enzyme->no_metabolism Inhibited probe_substrate Probe Substrate probe_substrate->cyp_enzyme Binds inhibitor This compound (Potential Inhibitor) inhibitor->cyp_enzyme Competes for Binding

Conceptual diagram of competitive CYP inhibition.

Conclusion

While direct experimental evidence for the interaction of this compound with cytochrome P450 enzymes is currently lacking in scientific literature, a strong predictive framework can be established based on fundamental principles of xenobiotic metabolism. The primary metabolic pathways are expected to be epoxidation of the double bond and allylic hydroxylation. The potential for this compound to act as an inhibitor or inducer of CYP enzymes remains to be determined experimentally. The protocols detailed in this guide provide a comprehensive and robust starting point for researchers to thoroughly investigate the metabolism of this compound and to assess its potential for clinically relevant drug-drug interactions. Such studies are essential for a complete understanding of the toxicological and pharmacological profile of this compound.

References

Thermal Stability and Degradation of cis-2-Nonene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Peer-reviewed experimental data on the specific thermal stability and degradation pathways of cis-2-nonene is limited in publicly available literature. This guide, therefore, synthesizes established principles of alkene thermal and oxidative chemistry, data from analogous compounds, and standard analytical methodologies to provide a comprehensive technical overview and predictive analysis for researchers investigating this compound.

Introduction to this compound

This compound (CAS RN: 6434-77-1) is an unsaturated hydrocarbon with the molecular formula C₉H₁₈. As an alkene, its reactivity is primarily dictated by the presence of the carbon-carbon double bond. Understanding its thermal stability is crucial for applications where it might be subjected to elevated temperatures, such as in industrial synthesis, as a component in fuel or lubricant formulations, or during analytical procedures like gas chromatography. This document provides a detailed examination of the theoretical and expected thermal behavior of this compound.

Physicochemical Properties

A summary of key physical properties of this compound is provided in Table 1. These properties are essential for designing and interpreting thermal analysis experiments.

PropertyValue
Molecular Formula C₉H₁₈
Molecular Weight 126.24 g/mol
Boiling Point 146-147 °C
Flash Point 32 °C
Density 0.739 g/cm³ at 20 °C

Thermal Stability Profile

The thermal stability of an alkene is influenced by the substitution pattern around the double bond and the presence of steric strain.

Isomeric Effects on Stability

Generally, trans-alkenes are thermodynamically more stable than their corresponding cis-isomers. This is attributed to steric hindrance between the alkyl groups on the same side of the double bond in the cis-conformation, which introduces torsional strain and raises the ground-state energy of the molecule. For 2-nonene, the trans-isomer is expected to be more stable than the cis-isomer. This difference in stability can be quantified by comparing their heats of hydrogenation, with the less stable cis-isomer releasing more energy upon conversion to the corresponding alkane (nonane).

Predicted Thermal Behavior

In an inert atmosphere, this compound is expected to be relatively stable at moderate temperatures. Significant thermal decomposition, or pyrolysis, typically requires temperatures exceeding 400°C. The pyrolysis of alkanes and alkenes proceeds through a free radical chain mechanism, involving initiation, propagation, and termination steps.[1][2] The C-C bonds, being weaker than C-H bonds, are more susceptible to homolytic cleavage at high temperatures.

Thermal Degradation Pathways

The degradation of this compound can proceed via two primary routes: pyrolysis (in the absence of an oxidant) and oxidation (in the presence of an oxidant like air).

Pyrolytic Degradation

At elevated temperatures in an inert environment, the degradation of this compound is expected to initiate with the homolytic cleavage of C-C bonds, particularly the allylic C-C bond which is weaker. The resulting free radicals can then undergo a variety of reactions including isomerization, β-scission, and hydrogen abstraction, leading to a complex mixture of smaller alkanes and alkenes.

A plausible pyrolytic degradation pathway is illustrated in the diagram below.

G cluster_0 Pyrolysis of this compound Cis2Nonene This compound Initiation Initiation (High Temperature) Cis2Nonene->Initiation Radicals Formation of Alkyl & Allylic Radicals Initiation->Radicals Homolytic Cleavage Propagation Propagation Steps Radicals->Propagation BetaScission β-Scission Propagation->BetaScission HAbstraction Hydrogen Abstraction Propagation->HAbstraction Termination Termination BetaScission->Termination Radical Recombination Products Mixture of smaller Alkanes and Alkenes (e.g., Propene, Butene, Pentene, Hexane) BetaScission->Products HAbstraction->Termination Radical Recombination HAbstraction->Products G cluster_1 Oxidative Degradation of this compound Cis2Nonene This compound Peroxyacid Peroxy Acid (e.g., m-CPBA) Cis2Nonene->Peroxyacid OsO4 OsO₄, NMO Cis2Nonene->OsO4 Ozone 1. O₃ 2. DMS Cis2Nonene->Ozone Epoxide cis-2,3-Epoxynonane Peroxyacid->Epoxide Epoxidation Diol syn-Nonane-2,3-diol OsO4->Diol Syn-Dihydroxylation Cleavage Heptanal + Acetaldehyde Ozone->Cleavage Ozonolysis G cluster_2 Experimental Workflow for Thermal Analysis Sample This compound Sample TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC PyGCMS Pyrolysis-Gas Chromatography- Mass Spectrometry (Py-GC-MS) Sample->PyGCMS MassLoss Determine Onset of Decomposition Temp. TGA->MassLoss ThermalEvents Identify Phase Transitions, Endo/Exothermic Events DSC->ThermalEvents ProductIdent Identify & Quantify Degradation Products PyGCMS->ProductIdent DataAnalysis Data Analysis & Interpretation MassLoss->DataAnalysis ThermalEvents->DataAnalysis ProductIdent->DataAnalysis Kinetics Kinetic Analysis (Activation Energy) DataAnalysis->Kinetics Report Comprehensive Report DataAnalysis->Report Kinetics->Report

References

cis-2-Nonene structural formula and isomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to cis-2-Nonene: Structural Formula, Isomers, and Chemical Properties

Abstract

This technical guide provides a comprehensive overview of this compound (also known as (Z)-non-2-ene), an unsaturated hydrocarbon with the molecular formula C₉H₁₈. The document covers its structural formula, the principles of isomerism as they apply to nonenes, and a comparative analysis of the physicochemical properties of key isomers. Detailed experimental protocols for the stereoselective synthesis of this compound are presented, along with a discussion of its characteristic reactions. This guide is intended for researchers, scientists, and professionals in the fields of organic chemistry and drug development who require a detailed understanding of this compound and its variants.

Introduction

This compound is an alkene, a class of hydrocarbons characterized by at least one carbon-carbon double bond. Its molecular formula is C₉H₁₈, and its structure consists of a nine-carbon chain with a double bond located between the second and third carbon atoms.[1][2] The "cis" designation specifies the stereochemistry of the double bond, indicating that the alkyl groups (the methyl and hexyl groups attached to the double-bonded carbons) are on the same side of the double bond plane. This geometry is crucial as it dictates the molecule's physical and chemical properties, distinguishing it from its stereoisomer, trans-2-nonene.

Structural Formula and Isomerism

The structural formula of this compound is CH₃CH=CH(CH₂)₅CH₃, with the key feature being the cis (or Z) configuration at the C2-C3 double bond.

Isomerism in Nonene

Nonene (C₉H₁₈) exhibits extensive isomerism, which can be broadly categorized into constitutional isomerism and stereoisomerism.

  • Constitutional Isomers: These isomers have the same molecular formula but different atomic connectivity.

    • Positional Isomers: The location of the double bond differs. Examples include 1-nonene, 2-nonene, 3-nonene, and 4-nonene.

    • Skeletal Isomers: The carbon chain itself is branched. Examples include various methyl-octenes and dimethyl-heptenes.

  • Stereoisomers: These isomers have the same connectivity but differ in the spatial arrangement of atoms.

    • Geometric (cis/trans) Isomers: Due to the restricted rotation around the C=C double bond, isomers like 2-nonene, 3-nonene, and 4-nonene can exist as cis (Z) or trans (E) forms.[2]

The following diagram illustrates the classification of nonene isomers.

G Classification of Nonene (C₉H₁₈) Isomers cluster_constitutional cluster_stereoisomers Isomers Nonene Isomers (C₉H₁₈) Constitutional Constitutional Isomers (Different Connectivity) Isomers->Constitutional Stereoisomers Stereoisomers (Different Spatial Arrangement) Isomers->Stereoisomers Positional Positional Isomers Constitutional->Positional Skeletal Skeletal Isomers Constitutional->Skeletal Geometric Geometric Isomers (cis/trans) Stereoisomers->Geometric OneNonene 1-Nonene Positional->OneNonene Cis3Nonene cis-3-Nonene Positional->Cis3Nonene MethylOctene e.g., 2-Methyl-1-octene Skeletal->MethylOctene Cis2Nonene This compound Geometric->Cis2Nonene Trans2Nonene trans-2-Nonene Geometric->Trans2Nonene

A diagram illustrating the isomerism of Nonene (C₉H₁₈).

Physicochemical Properties

The physical and chemical properties of nonene isomers vary significantly based on their structure. The table below summarizes key quantitative data for this compound and its common isomers.

PropertyThis compoundtrans-2-Nonene1-Nonenecis-3-Nonenetrans-3-Nonenecis-4-Nonenetrans-4-Nonene
CAS Number 6434-77-16434-78-2124-11-820237-46-120063-77-810405-84-210405-85-3
Molecular Weight ( g/mol ) 126.24126.24126.24126.24126.24126.24126.24
Boiling Point (°C) 150.5[3]144-145[4]146-148[1]N/AN/AN/AN/A
Density (g/mL at 25°C) ~0.74 (at 20°C)[2]0.734[4]0.73[5]N/A0.734[6]N/AN/A
Refractive Index (n²⁰/D) 1.426[3]1.420[4]1.416[5]N/A1.419[6]N/AN/A
Flash Point (°C) 32.2[3]N/A46.1[1]N/A32.2[6]30[7]N/A
LogP (o/w) 3.53[3]3.535.15[8]N/A3.53[6]N/AN/A

Experimental Protocols: Synthesis of this compound

Achieving high stereoselectivity is paramount in the synthesis of this compound. Two primary methods are employed: the partial hydrogenation of an alkyne and the Wittig reaction.

Protocol 1: Partial Hydrogenation of 2-Nonyne via Lindlar's Catalyst

This method involves the reduction of an alkyne to a cis-alkene using a "poisoned" palladium catalyst, known as Lindlar's catalyst. The catalyst's reduced activity prevents over-reduction to the corresponding alkane.[9][10]

  • Objective: To synthesize this compound from 2-nonyne with high stereoselectivity.

  • Reagents & Materials:

    • 2-Nonyne

    • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead acetate)

    • Quinoline (as a co-poison to enhance selectivity)

    • Hydrogen gas (H₂)

    • Anhydrous solvent (e.g., hexane, ethanol, or ethyl acetate)

    • Reaction flask, balloon/hydrogenation apparatus, magnetic stirrer

  • Methodology:

    • In a round-bottom flask, dissolve 2-nonyne (1 equivalent) in the chosen anhydrous solvent.

    • Add Lindlar's catalyst (typically 2-5 mol% relative to the alkyne).

    • Add quinoline (typically 5-10 mol%) to the mixture.

    • Purge the flask with an inert gas (e.g., nitrogen or argon), then introduce hydrogen gas, typically via a balloon, to maintain a slight positive pressure (~1 atm).

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by TLC or GC to observe the consumption of the starting alkyne. Hydrogen uptake will cease upon completion.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the heterogeneous catalyst.

    • Wash the filter cake with the reaction solvent.

    • Remove the solvent from the filtrate under reduced pressure to yield crude this compound.

    • Purify the product via distillation if necessary.

Protocol 2: Wittig Reaction

The Wittig reaction is a powerful method for forming C=C bonds with defined stereochemistry. To favor the formation of a cis (Z)-alkene, a non-stabilized phosphorus ylide is reacted with an aldehyde.[11][12]

  • Objective: To synthesize this compound from heptanal and a phosphorus ylide.

  • Reagents & Materials:

    • Ethyltriphenylphosphonium bromide

    • A strong, non-nucleophilic base (e.g., n-butyllithium (n-BuLi), sodium hydride (NaH), or KHMDS)

    • Heptanal

    • Anhydrous, aprotic solvent (e.g., THF, diethyl ether)

    • Reaction flask, syringe, magnetic stirrer, inert atmosphere setup (N₂ or Ar)

  • Methodology:

    • Ylide Formation:

      • Place ethyltriphenylphosphonium bromide (1 equivalent) in a dry, inert-atmosphere flask with anhydrous THF.

      • Cool the suspension to 0°C or -78°C.

      • Slowly add the strong base (e.g., n-BuLi, 1 equivalent) via syringe. The formation of the deep red/orange ylide indicates a successful reaction.

    • Reaction with Aldehyde:

      • While maintaining the low temperature, slowly add heptanal (1 equivalent), dissolved in a small amount of anhydrous THF, to the ylide solution.

      • Allow the reaction mixture to stir at low temperature for a period (e.g., 1-2 hours) and then warm to room temperature, continuing to stir until completion (monitored by TLC or GC).

    • Work-up and Purification:

      • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

      • Transfer the mixture to a separatory funnel and extract with a non-polar solvent (e.g., hexane or diethyl ether).

      • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

      • Remove the solvent under reduced pressure. The primary byproduct, triphenylphosphine oxide, is often crystalline and can be partially removed by precipitation from a non-polar solvent.

      • Purify the resulting this compound by column chromatography or distillation.

Key Reactions of this compound

Asymmetric Epoxidation

This compound serves as a substrate in studies of asymmetric catalysis, particularly in epoxidation reactions. The reaction with chiral catalysts can produce optically active epoxides, which are valuable intermediates in fine chemical synthesis.[2]

The enantioselectivity of this reaction is highly dependent on the catalyst used. The table below presents data on the epoxidation of this compound using various chiral ketone catalysts.

CatalystEnantiomeric Excess (ee)
Ketone 2a44%
Ketone 2b56%
Ketone 2c58%
Ketone 2d64%
Ketone 2e54%
(Data sourced from Vulcanchem)[2]

This workflow illustrates the process of asymmetric epoxidation.

Workflow for the asymmetric epoxidation of this compound.

Conclusion

This compound is a structurally significant alkene whose properties are defined by the cis geometry of its internal double bond. This configuration differentiates it from a wide array of constitutional and stereoisomers. The synthesis of this compound with high isomeric purity can be reliably achieved through established organic methodologies such as the partial hydrogenation of alkynes or the Wittig reaction with non-stabilized ylides. As a substrate in asymmetric reactions like epoxidation, it plays a role in the development and evaluation of new catalytic systems, making it a compound of continued interest to the scientific and industrial research communities.

References

An In-depth Technical Guide to the Octanol-Water Partition Coefficient of cis-2-Nonene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the octanol-water partition coefficient (LogP) of cis-2-Nonene, tailored for researchers, scientists, and drug development professionals. It covers theoretical and experimental aspects of LogP determination and the significance of this physicochemical parameter.

Introduction to the Octanol-Water Partition Coefficient (LogP)

The octanol-water partition coefficient (Kow), typically expressed in its logarithmic form (LogP), is a critical measure of a compound's lipophilicity or hydrophobicity. It is defined as the ratio of the concentration of a solute in a water-saturated octanol phase to its concentration in an octanol-saturated water phase at equilibrium.[1] A higher LogP value indicates greater lipophilicity, suggesting a preference for non-polar environments, while a lower LogP value signifies hydrophilicity and a preference for aqueous environments.[1]

In the context of drug development, LogP is a fundamental parameter that influences a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. For instance, a compound's ability to cross biological membranes, such as the intestinal wall or the blood-brain barrier, is often correlated with its LogP value. According to Lipinski's "rule of five," a widely used guideline for predicting drug-likeness, a LogP value not greater than 5 is one of the key criteria for favorable oral bioavailability.[2][3]

Octanol-Water Partition Coefficient of this compound

Data Presentation

The following table summarizes the available computed LogP values for this compound. It is important to note that these are predicted values and may differ from experimentally determined values.

ParameterValueSource
Computed LogP (XLogP3) 4.8PubChem[5][6]
Computed LogP 3.53290Cheméo[7], Chemsrc[8], LookChem[9]
Molecular Formula C9H18PubChem[5], NIST WebBook[4]
Molecular Weight 126.24 g/mol PubChem[5][6]
CAS Registry Number 6434-77-1NIST WebBook[4]

These predicted values suggest that this compound is a lipophilic compound, with a LogP likely in the range of 3.5 to 4.8.

Experimental Protocols for LogP Determination

The determination of a compound's LogP value can be performed through various experimental methods. The two most common and well-established techniques are the shake-flask method and high-performance liquid chromatography (HPLC)-based methods.

3.1. Shake-Flask Method

The shake-flask method is considered the "gold standard" for LogP determination due to its direct measurement approach.[10][11]

Methodology:

  • Preparation of Phases: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by a separation period to allow the phases to become distinct.[2][3] For ionizable compounds, the aqueous phase is typically a buffer at a specific pH (e.g., pH 7.4 to mimic physiological conditions).[12][13]

  • Sample Preparation: A known amount of the test compound is dissolved in either the aqueous or octanol phase.

  • Partitioning: The two phases are combined in a flask and shaken vigorously to facilitate the partitioning of the solute between the octanol and water layers until equilibrium is reached.[10] This can take several hours.

  • Phase Separation: The mixture is allowed to stand, or is centrifuged, to ensure complete separation of the two phases.

  • Concentration Analysis: The concentration of the solute in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy, gas chromatography (GC), or high-performance liquid chromatography (HPLC).

  • Calculation of LogP: The LogP is calculated using the following formula: LogP = log10 ([Solute]octanol / [Solute]water)

3.2. HPLC-Based Method

Reversed-phase high-performance liquid chromatography (RP-HPLC) offers a rapid and efficient alternative for estimating LogP values.[10][14] This method is based on the correlation between a compound's retention time on a non-polar stationary phase and its LogP.

Methodology:

  • System Setup: An HPLC system equipped with a reversed-phase column (e.g., C18) is used. The mobile phase typically consists of a mixture of water and an organic solvent, such as methanol or acetonitrile.

  • Calibration: A series of standard compounds with known LogP values are injected into the HPLC system to create a calibration curve by plotting their retention times against their LogP values.

  • Sample Analysis: The test compound is dissolved in the mobile phase and injected into the system. Its retention time is recorded.

  • LogP Estimation: The LogP of the test compound is then interpolated from the calibration curve based on its measured retention time.

This method is less labor-intensive than the shake-flask method and requires a smaller amount of the compound.[15][16]

Visualization of Experimental Workflow

Diagram of the Shake-Flask Method for LogP Determination

Shake_Flask_Method cluster_prep Phase Preparation cluster_partition Partitioning cluster_analysis Analysis cluster_calc Calculation prep_oct n-Octanol saturate Saturate Phases (24h shaking) prep_oct->saturate prep_water Water/Buffer prep_water->saturate dissolve Dissolve this compound in one phase saturate->dissolve shake Shake to Equilibrium dissolve->shake separate Phase Separation (Centrifugation) shake->separate aliquot_oct Aliquot of Octanol Phase separate->aliquot_oct aliquot_water Aliquot of Water Phase separate->aliquot_water analysis Concentration Measurement (e.g., GC/HPLC) aliquot_oct->analysis aliquot_water->analysis calc_logp LogP = log([Solute]oct / [Solute]water) analysis->calc_logp

Caption: Workflow of the shake-flask method for LogP determination.

Conclusion

References

Navigating the Unseen: A Technical Guide to the Safe Handling of cis-2-Nonene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for cis-2-Nonene, a flammable and potentially hazardous alkene. The information herein is intended to equip laboratory personnel with the knowledge necessary to mitigate risks and ensure a safe working environment. This guide details the physicochemical properties, hazard classifications, toxicological profile, and recommended handling procedures for this compound, adhering to stringent safety standards.

Physicochemical and Hazard Properties

A thorough understanding of the inherent properties of a chemical is the foundation of safe handling. The following tables summarize the key physicochemical and hazard data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₁₈[1][2]
Molecular Weight 126.24 g/mol [2][3][4]
CAS Number 6434-77-1[1][3]
Appearance Colorless liquid[5]
Odor Gasoline-like[6]
Boiling Point 150.5 °C at 760 mmHg[1][5]
Flash Point 32.2 °C[1][5]
Density 0.739 g/cm³[1][5]
Vapor Density 4.35[6]
Vapor Pressure 0.7 kPa at 25°C[6]
Solubility in Water Insoluble (1.12 mg/L at 25°C)[6]
Solubility in Organic Solvents Soluble in alcohols[6]
LogP (Octanol/Water Partition Coefficient) 3.53290[1][5]

Table 2: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard Statement
Flammable Liquids 3H226: Flammable liquid and vapor
Aspiration Hazard 1H304: May be fatal if swallowed and enters airways
Skin Corrosion/Irritation 2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) 3H335: May cause respiratory irritation

Source: Compiled from multiple safety data sheets.[6][7][8][9]

Toxicological Profile and Potential Signaling Pathways

While specific in-depth toxicological studies on this compound are limited, its classification as a skin, eye, and respiratory irritant, as well as an aspiration hazard, points to its potential to cause localized cellular damage upon contact. One study suggests that (2Z)-2-Nonene has the potential to disrupt or destroy the cytochrome-P450 enzyme in rats.[10]

The toxicity of some alkenes, particularly conjugated type-2 alkenes, is attributed to their ability to act as soft electrophiles and form covalent adducts with nucleophilic thiol groups in proteins through a Michael addition reaction.[11][12][13][14] This can lead to protein inactivation and cellular dysfunction.[13] However, as this compound is not a conjugated alkene, this specific mechanism may not be its primary mode of toxicity. Its irritant effects are more likely due to its defatting action on the skin and mucous membranes, leading to inflammation and damage. In the case of aspiration, the low surface tension of the liquid allows it to spread rapidly into the lungs, causing chemical pneumonitis.[7]

Further research is required to elucidate the specific signaling pathways involved in this compound-induced irritation and toxicity.

Experimental Protocols for Safety Assessment

The hazard classification of this compound is based on data derived from standardized experimental protocols. The following sections outline the general methodologies for key safety-related experiments, based on OECD guidelines.

Flash Point Determination

The flash point is a critical parameter for classifying the flammability of a liquid.[15][16] It is the lowest temperature at which a liquid gives off sufficient vapor to form an ignitable mixture with air.[15][16]

Methodology (Based on Closed-Cup Methods like Pensky-Martens): [17][18][19]

  • Apparatus: A closed-cup flash point tester (e.g., Pensky-Martens apparatus) is used. This consists of a sample cup with a tightly fitting lid, a stirrer, a temperature measuring device, and an ignition source.

  • Sample Preparation: A specified volume of the test substance (this compound) is placed in the sample cup.

  • Heating: The sample is heated at a slow, constant rate while being continuously stirred.

  • Ignition Test: At regular temperature intervals, the ignition source is applied to an opening in the lid.

  • Observation: The flash point is the lowest temperature at which the application of the ignition source causes the vapor above the liquid to ignite with a distinct flash.

  • Barometric Pressure Correction: The observed flash point is corrected to the standard atmospheric pressure.[16]

Acute Oral Toxicity Assessment

Acute oral toxicity studies are conducted to determine the adverse effects that may occur shortly after oral ingestion of a single dose of a substance.[20] The OECD provides several guidelines for this, including the Fixed Dose Procedure (TG 420), the Acute Toxic Class Method (TG 423), and the Up-and-Down Procedure (TG 425).[2][5][9][21]

Methodology (General Principles from OECD Guidelines): [2][5][9][20][21]

  • Animal Model: Typically, a rodent species like the rat is used.[20]

  • Dosing: The test substance is administered orally by gavage in graduated doses to groups of animals.[20] The starting dose is often determined from a preliminary sighting study.[21]

  • Observation: Animals are observed for signs of toxicity and mortality for a defined period, typically 14 days.[9] Observations include changes in skin, fur, eyes, and behavior.

  • Data Analysis: The number of animals that die at each dose level is recorded, and the LD50 (the dose expected to cause death in 50% of the animals) can be calculated.[20]

Skin Irritation/Corrosion Assessment

These tests determine the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.[22] In vitro methods using reconstructed human epidermis (RhE) are preferred to reduce animal testing.[7][22][23]

Methodology (Based on OECD TG 439 - In Vitro Skin Irritation): [7][23]

  • Test System: A commercially available reconstructed human epidermis (RhE) model is used.

  • Application: A small amount of the test substance is applied directly to the surface of the RhE tissue.

  • Exposure and Incubation: The tissue is exposed to the substance for a specific period, after which it is rinsed and incubated.

  • Viability Assessment: Cell viability is measured using a colorimetric assay (e.g., MTT assay). A significant reduction in cell viability compared to a negative control indicates that the substance is an irritant.[7][23]

Eye Irritation/Corrosion Assessment

This assessment evaluates the potential of a substance to cause damage to the eye.[1][24][25][26][27] A tiered testing strategy is recommended, starting with in vitro methods before considering in vivo tests.[1][24][26]

Methodology (Based on OECD TG 405 - In Vivo Acute Eye Irritation/Corrosion): [1][24][25][27]

  • Animal Model: The albino rabbit is the preferred species.[27]

  • Application: A single dose of the test substance is applied to the conjunctival sac of one eye of the animal. The other eye serves as a control.

  • Observation: The eyes are examined for signs of irritation, including redness, swelling, and corneal opacity, at specific intervals (e.g., 1, 24, 48, and 72 hours).[27]

  • Scoring: The severity of the lesions is scored to determine the level of irritation and whether the effects are reversible.

Safety and Handling Precautions

Given its hazardous properties, strict safety protocols must be followed when handling this compound.

Engineering Controls
  • Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of vapors.[28][29]

  • Ignition Sources: All potential ignition sources, such as open flames, hot surfaces, and sparks from electrical equipment, must be eliminated from the work area.[7][30] Use explosion-proof equipment where necessary.[6][7]

  • Grounding: Containers and equipment should be properly bonded and grounded to prevent the buildup of static electricity, which can be an ignition source.[7][30]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is crucial for minimizing exposure.[6][28][29][30][31]

  • Eye Protection: Chemical safety goggles or a face shield must be worn to protect against splashes.[6][28][30][31]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, minimum 4 mil thickness) should be worn.[28] For prolonged or direct contact, heavier-duty gloves may be necessary.[28] Always consult the glove manufacturer's resistance data.

  • Skin and Body Protection: A lab coat (preferably flame-resistant or 100% cotton), long pants, and closed-toe shoes are mandatory to prevent skin contact.[28][29]

  • Respiratory Protection: If working outside of a fume hood or in an area with inadequate ventilation, a respirator with an appropriate organic vapor cartridge may be required.

Storage and Handling
  • Storage: Store this compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6][7] Store in a flammable liquids storage cabinet.[29]

  • Handling: Keep containers closed when not in use.[30] Avoid breathing vapors and contact with skin and eyes. Wash hands thoroughly after handling.

First Aid Measures
  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6][7]

  • Skin Contact: In case of skin contact, immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[6][7][22] If skin irritation occurs, seek medical attention.[6][22]

  • Eye Contact: If in eyes, rinse cautiously with water for several minutes.[6][22] Remove contact lenses if present and easy to do. Continue rinsing.[6][22] Seek immediate medical attention.[6][7]

  • Ingestion: If swallowed, do NOT induce vomiting.[6][7] Immediately call a poison center or doctor.[6][7] Due to the aspiration hazard, vomiting can cause the liquid to enter the lungs.[7]

Spill and Fire Procedures
  • Spills: In case of a spill, evacuate the area and remove all ignition sources.[23] Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[6][23]

  • Fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire.[7][23] Do not use a direct water jet, as it may spread the fire.

Workflow Diagrams

Chemical Safety Risk Assessment Workflow

A systematic approach to risk assessment is essential before commencing any work with hazardous chemicals.[32][33][34][35][36]

G cluster_assessment Chemical Risk Assessment Process start Start: New Experiment with this compound identify_hazards 1. Identify Hazards (Review SDS, Literature) start->identify_hazards assess_exposure 2. Assess Exposure Potential (Quantity, Duration, Frequency) identify_hazards->assess_exposure evaluate_risks 3. Evaluate Risks (Likelihood & Severity) assess_exposure->evaluate_risks implement_controls 4. Implement Control Measures (Elimination, Substitution, Engineering, Administrative, PPE) evaluate_risks->implement_controls document_assessment 5. Document Risk Assessment implement_controls->document_assessment review_assessment 6. Review and Update Periodically or with Changes document_assessment->review_assessment end Proceed with Experiment review_assessment->end

Caption: A stepwise workflow for conducting a chemical safety risk assessment.

Experimental Workflow: In Vitro Skin Irritation Test (OECD TG 439)

The following diagram illustrates the key steps in performing an in vitro skin irritation test.

G cluster_workflow In Vitro Skin Irritation Test Workflow (OECD TG 439) start Start prepare_tissue Prepare Reconstructed Human Epidermis (RhE) Tissue start->prepare_tissue apply_substance Apply this compound (and Controls) to Tissue prepare_tissue->apply_substance expose_tissue Expose for a Defined Period apply_substance->expose_tissue rinse_incubate Rinse and Incubate Tissue expose_tissue->rinse_incubate viability_assay Perform Cell Viability Assay (e.g., MTT Assay) rinse_incubate->viability_assay analyze_data Analyze Data and Determine Viability viability_assay->analyze_data classify Classify as Irritant or Non-Irritant analyze_data->classify end End classify->end

Caption: A simplified experimental workflow for in vitro skin irritation testing.

By adhering to the guidelines and procedures outlined in this document, researchers, scientists, and drug development professionals can handle this compound safely and effectively, minimizing risks to themselves and their colleagues. Continuous vigilance and a proactive approach to safety are paramount in the laboratory setting.

References

Technical Guide to the Procurement and Verification of High-Purity cis-2-Nonene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document serves as a technical guide for the procurement, analysis, and quality verification of high-purity cis-2-Nonene (CAS No. 6434-77-1). Ensuring high isomeric and chemical purity is critical for its application as a reactant and starting material in sensitive synthetic protocols, particularly in the development of pharmaceutical intermediates.[1] this compound is an alkene used as a substrate in specialized chemical reactions, such as asymmetric epoxidation, where the stereochemistry of the starting material directly influences the outcome.[2]

Commercial Suppliers and Product Specifications

The availability of high-purity this compound is primarily focused on chemical suppliers catering to research and development scales. Purity levels and available formats can vary, making supplier and product selection a critical first step. Below is a summary of commercially available options.

SupplierProduct Name/GradeCAS No.Purity/ConcentrationFormat/Size
US Biological Life Sciences (2Z)-2-Nonene, Highly Purified6434-77-1Not specified1g
Alfa Chemistry (Z)-2-Nonene6434-77-1Not specifiedInquiry required
Chiron (via ESSLAB) This compound6434-77-1100 µg/mL1 mL in Methanol
LookChem Aggregator This compound6434-77-1≥99% (from listed suppliers)Inquiry required
ChemicalBook This compound6434-77-1Not specifiedInquiry required

Note: Purity claims should always be verified independently. The "Highly Purified" and "≥99%" grades typically refer to the total percentage of C9H18 isomers. The specific ratio of cis to trans isomers must be ascertained through the analytical methods detailed below.

Analytical Verification Protocols

Upon receipt of this compound, independent analytical verification is essential to confirm identity, purity, and, most importantly, the isomeric (cis/trans) ratio. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for determining purity and isomeric ratio, while Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive confirmation of the cis-isomer's stereochemistry.[3][4]

This protocol is adapted from established methods for separating long-chain and volatile alkene isomers and is designed to resolve this compound from its trans-isomer and other potential impurities.[4][5][6]

Objective: To quantify the purity of this compound and determine the relative percentage of the trans-2-Nonene isomer.

Instrumentation and Consumables:

  • System: Gas chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890A GC with 5975C MSD).[4]

  • Column: High-polarity polyethylene glycol (PEG) capillary column. A column like the Agilent J&W DB-WAXetr (60 m x 0.25 mm ID, 0.25 µm film thickness) is recommended for its selectivity towards cis/trans isomers.[4]

  • Carrier Gas: Helium, 99.999% purity, at a constant flow of 1.2 mL/min.

  • Sample Preparation: Dilute the this compound sample to approximately 100 µg/mL in high-purity hexane. Transfer to a 1.5 mL glass autosampler vial.[4]

GC Method Parameters:

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Oven Temperature Program:

    • Initial Temperature: 40°C, hold for 5 minutes.

    • Ramp: Increase at 5°C/min to 150°C.

    • Hold: Hold at 150°C for 5 minutes.

  • Expected Elution Order: On polar columns like DB-WAX, cis-isomers are typically retained longer than their corresponding trans-isomers. Therefore, trans-2-Nonene is expected to elute before this compound.[7]

MS Method Parameters:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

  • Mass Range: Scan from m/z 35 to 200.

  • Transfer Line Temperature: 280°C.[5]

  • Ion Source Temperature: 230°C.[5]

Data Analysis:

  • Integrate the peaks corresponding to this compound and trans-2-Nonene.

  • Calculate the area percentage of each isomer to determine the isomeric ratio.

  • Calculate the total area of all other peaks to determine the overall chemical purity. The mass spectra for the main peaks should be consistent with the C9H18 fragmentation pattern.

This protocol uses proton NMR (¹H NMR) to definitively confirm the cis configuration of the double bond by analyzing the coupling constant (J) of the vinylic protons.[3]

Objective: To confirm the identity of the isomer as this compound.

Instrumentation and Consumables:

  • System: NMR Spectrometer (300 MHz or higher).[3]

  • Solvent: Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS) as an internal standard.

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in ~0.7 mL of CDCl₃ in a standard 5 mm NMR tube. Ensure the solution is homogeneous.[3]

NMR Data Acquisition:

  • Experiment: Standard 1D ¹H NMR spectrum.

  • Scans: Acquire a sufficient number of scans (typically 8 to 16) to achieve a high signal-to-noise ratio.

  • Spectral Processing:

    • Apply Fourier transform to the Free Induction Decay (FID).

    • Phase the spectrum and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.[3]

    • Identify the multiplet signals corresponding to the vinylic protons (protons on the C=C double bond).

Data Analysis:

  • Measure the vicinal coupling constant (³JHH) for the vinylic protons. This is the distance in Hertz (Hz) between the split peaks within the multiplet.[3]

  • Compare the measured value to established ranges:

    • cis-isomers: Typically exhibit a coupling constant in the range of 6–12 Hz .[8][9]

    • trans-isomers: Typically exhibit a larger coupling constant in the range of 12–18 Hz .[8][9]

  • A measured coupling constant within the 6-12 Hz range confirms the cis stereochemistry of the double bond.

Workflow for Quality Assurance

The logical workflow for receiving and verifying a commercial batch of this compound is crucial for maintaining experimental integrity in a research or drug development setting. The following diagram illustrates this quality assurance process.

G cluster_0 Procurement & Receiving cluster_1 Analytical Verification cluster_2 Disposition A Source and Procure high-purity this compound B Receive Commercial Batch & Quarantine A->B C Sample for Analysis B->C D GC-MS Analysis: Purity & Isomer Ratio C->D E ¹H NMR Analysis: Stereochemistry Confirmation C->E F Compare Data to Specifications D->F E->F G PASS F->G Meets Purity & Isomer Specs H FAIL F->H Out of Spec I Release for Synthesis G->I J Reject Batch & Contact Supplier H->J

Quality Control and Verification Workflow for this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of cis-2-Nonene via the Wittig Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Introduction and Principle

The Wittig reaction is a powerful and widely used method in organic synthesis for the creation of carbon-carbon double bonds from carbonyl compounds.[1][2][3] Discovered by Georg Wittig in 1954, this reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide (the Wittig reagent) to yield an alkene and triphenylphosphine oxide.[1] A key advantage of the Wittig reaction is its ability to form the double bond at a specific location, unlike elimination reactions which can often produce mixtures of isomers.

The stereochemical outcome of the reaction is highly dependent on the nature of the ylide. For the synthesis of (Z)-alkenes (cis-isomers), unstabilized ylides are employed.[1][2][4] These reactive ylides, typically bearing alkyl substituents, react with aldehydes under kinetic control in aprotic, salt-free conditions to predominantly form the cis-alkene.[2][5][6] The mechanism is believed to proceed through a concerted [2+2] cycloaddition to form a cis-oxaphosphetane intermediate, which then rapidly decomposes to the Z-alkene.[2][5][6]

This protocol details the synthesis of cis-2-Nonene by reacting heptanal with the unstabilized ylide generated in situ from ethyltriphenylphosphonium bromide and a strong base, n-butyllithium (n-BuLi).

Reaction Scheme

The overall two-step reaction involves the preparation of the phosphonium ylide followed by its reaction with the aldehyde:

Step 1: Ylide Formation (C₆H₅)₃P⁺CH₂CH₃ Br⁻ + n-BuLi → (C₆H₅)₃P=CHCH₃ + LiBr + C₄H₁₀ Ethyltriphenylphosphonium Bromide + n-Butyllithium → Ethylidenetriphenylphosphorane + Lithium Bromide + Butane

Step 2: Wittig Reaction CH₃(CH₂)₅CHO + (C₆H₅)₃P=CHCH₃ → cis-CH₃(CH₂)₅CH=CHCH₃ + (C₆H₅)₃P=O Heptanal + Ethylidenetriphenylphosphorane → this compound + Triphenylphosphine Oxide

Detailed Experimental Protocols

3.1 Materials and Reagents

Reagent/MaterialGradeSupplierNotes
Ethyltriphenylphosphonium bromide≥98%e.g., Sigma-AldrichStore in a desiccator.
n-Butyllithium (n-BuLi)2.5 M in hexanese.g., Sigma-AldrichHandle under inert atmosphere.
Heptanal≥95%e.g., Sigma-AldrichDistill before use for best results.
Anhydrous Tetrahydrofuran (THF)≥99.9%, inhibitor-freee.g., Sigma-AldrichDry over sodium/benzophenone or from a solvent purification system.
Saturated aqueous NH₄Cl solutionACS Reagent Grade-
HexaneACS Reagent Grade-For extraction.
Anhydrous Magnesium Sulfate (MgSO₄)ACS Reagent Grade-For drying.
Argon or Nitrogen GasHigh Purity-For inert atmosphere.

3.2 Equipment

  • Flame-dried, two-neck round-bottom flask (e.g., 250 mL)

  • Magnetic stirrer and stir bars

  • Septa and needles

  • Syringes for liquid transfer

  • Low-temperature thermometer

  • Ice bath (0 °C) and Dry ice/acetone bath (-78 °C)

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for fractional distillation or column chromatography

3.3 Protocol for this compound Synthesis

Safety Note: n-Butyllithium is pyrophoric and reacts violently with water. All operations must be conducted under a strict inert atmosphere (Argon or Nitrogen) using anhydrous solvents and flame-dried glassware.

  • Apparatus Setup: Assemble a flame-dried 250 mL two-neck round-bottom flask, equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Phosphonium Salt Suspension: Add ethyltriphenylphosphonium bromide (e.g., 10.0 g, 26.9 mmol, 1.1 eq) to the flask.

  • Solvent Addition: Add 100 mL of anhydrous THF to the flask via cannula or syringe. Stir the resulting white suspension.

  • Cooling: Cool the flask to 0 °C using an ice bath.

  • Ylide Generation: While stirring vigorously, slowly add n-butyllithium (2.5 M in hexanes, e.g., 10.8 mL, 26.9 mmol, 1.1 eq) dropwise via syringe over 15 minutes. A deep orange or reddish color will develop, indicating the formation of the ylide.[7]

  • Ylide Stirring: Stir the ylide solution at 0 °C for 1 hour to ensure complete formation.

  • Aldehyde Addition: Cool the ylide solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of freshly distilled heptanal (e.g., 2.80 g, 24.5 mmol, 1.0 eq) in 20 mL of anhydrous THF dropwise over 20 minutes. The characteristic ylide color will fade.

  • Reaction Progression: After the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Let it stir for an additional 4-6 hours.

  • Quenching: Quench the reaction by carefully and slowly adding 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with hexane (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts, wash with brine (saturated NaCl solution), and dry over anhydrous magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product will contain 2-nonene and triphenylphosphine oxide.

  • Purification:

    • Distillation: Purify the crude product by fractional distillation. 2-Nonene has a boiling point of ~147 °C. This method is effective for separating the volatile alkene from the non-volatile triphenylphosphine oxide.

    • Chromatography: Alternatively, the crude product can be purified by flash column chromatography on silica gel using hexane as the eluent.

Data Presentation

The stereoselectivity of the Wittig reaction is highly sensitive to reaction conditions. The use of non-stabilized ylides under salt-free, aprotic conditions generally provides high Z-selectivity.

ReactantsBase/SolventTemperature (°C)Yield (%)Z:E Ratio (cis:trans)
Heptanal, Ethyltriphenylphosphonium Brn-BuLi / THF-78 to RT75-85>95:5
Heptanal, Ethyltriphenylphosphonium BrNaHMDS / THF-78 to RT~80>98:2
Heptanal, Ethyltriphenylphosphonium BrKHMDS / THF-78 to RT~80>98:2

Note: Yields and ratios are typical and can vary based on the purity of reagents, reaction scale, and precise conditions. Using sodium or potassium hexamethyldisilazide (NaHMDS, KHMDS) as the base can further improve Z-selectivity by creating truly "salt-free" conditions.

Visualization of Workflow and Mechanism

5.1 Experimental Workflow

G A Suspend Phosphonium Salt in Anhydrous THF B Cool to 0 °C A->B C Add n-BuLi dropwise (Ylide Formation) B->C D Stir at 0 °C for 1 hr C->D E Cool to -78 °C D->E F Add Heptanal in THF E->F G Warm to RT & Stir 4-6 hrs (Wittig Reaction) F->G H Quench with aq. NH4Cl G->H I Extract with Hexane H->I J Wash & Dry Organic Layer I->J K Concentrate (Rotovap) J->K L Purify (Distillation/Chromatography) K->L M This compound L->M

Caption: Experimental workflow for the synthesis of this compound.

5.2 Z-Selective Wittig Reaction Mechanism

G cluster_reactants Reactants cluster_cycloaddition Kinetic Control cluster_intermediate Intermediate cluster_products Products Ylide R'HC=PPh₃ (Unstabilized Ylide) TS [2+2] Cycloaddition (Puckered TS) Ylide->TS Irreversible Fast Addition Aldehyde R''CHO (Aldehyde) Aldehyde->TS Irreversible Fast Addition Oxaphosphetane cis-Oxaphosphetane (Less Stable, Formed Faster) TS->Oxaphosphetane Alkene Z-Alkene (cis-Product) Oxaphosphetane->Alkene Syn-Elimination Oxide Ph₃P=O Oxaphosphetane->Oxide Syn-Elimination

Caption: Mechanism of the Z-selective Wittig reaction.

References

Application Notes and Protocols for Gas Chromatography Analysis of cis-2-Nonene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-2-Nonene is a volatile organic compound (VOC) and an unsaturated hydrocarbon with the chemical formula C9H18. As an alkene, it exists as one of two geometric isomers, cis- and trans-2-Nonene. The accurate identification and quantification of this compound are crucial in various fields, including flavor and fragrance analysis, petrochemical research, and as a potential impurity in pharmaceutical manufacturing. Gas chromatography (GC) is a powerful and widely used analytical technique for the separation and analysis of volatile compounds like this compound due to its high resolution and sensitivity.

This document provides a detailed protocol for the analysis of this compound using gas chromatography, covering sample preparation, instrument parameters, and expected outcomes. The methodology is designed to be applicable for both qualitative and quantitative analyses.

Physicochemical Properties for GC Analysis

The successful separation of cis- and trans-2-Nonene by gas chromatography on a non-polar stationary phase is primarily governed by their difference in boiling points. The isomer with the lower boiling point will be more volatile and thus elute from the GC column first.

CompoundStructureBoiling Point (°C)Expected Elution Order (Non-polar column)
trans-2-NoneneC₉H₁₈144-1451
This compoundC₉H₁₈150.5[1]2

Experimental Protocols

Sample Preparation

The choice of sample preparation technique depends on the sample matrix. For liquid samples where this compound is a major component or in a volatile solvent, direct injection may be feasible. For trace analysis or in complex matrices, a concentration step is necessary.

a) Direct Injection (for high concentration samples):

  • Ensure the sample is free of particulate matter by filtering through a 0.45 µm syringe filter.

  • If necessary, dilute the sample in a volatile, non-interfering solvent such as hexane or pentane. A typical starting dilution is 1:100 (v/v).

  • Transfer the diluted sample to a 2 mL autosampler vial.

b) Headspace Analysis (for trace analysis in liquid or solid matrices):

  • Accurately weigh or pipette a known amount of the sample into a headspace vial (e.g., 1 g of a solid sample or 1 mL of a liquid sample).

  • Seal the vial immediately with a septum and crimp cap.

  • Place the vial in the headspace autosampler.

  • Equilibrate the sample at a constant temperature (e.g., 80°C) for a set period (e.g., 15 minutes) to allow the volatile compounds to partition into the headspace.

  • An automated system will then inject a specific volume of the headspace gas into the GC.

Gas Chromatography (GC) Method

The following parameters are a starting point for the analysis of this compound and its isomer. Optimization may be required based on the specific instrument and column used. A non-polar column is recommended for separation based on boiling points.

ParameterRecommended Setting
Column
Stationary Phase5% Phenyl-methylpolysiloxane (e.g., DB-5, HP-5MS, or equivalent)
Dimensions30 m x 0.25 mm ID x 0.25 µm film thickness
Inlet
Inlet Temperature250°C
Injection Volume1 µL
Injection ModeSplit (e.g., 50:1 split ratio for direct injection) or Splitless (for trace analysis)
Carrier Gas
GasHelium or Hydrogen
Flow Rate1.0 mL/min (constant flow)
Oven Temperature Program
Initial Temperature50°C
Initial Hold Time2 minutes
Ramp Rate10°C/min
Final Temperature200°C
Final Hold Time5 minutes
Detector (Mass Spectrometer - MS)
Detector TypeMass Spectrometer (or Flame Ionization Detector - FID)
MS Transfer Line Temp280°C
Ion Source Temperature230°C
Mass Rangem/z 40-200
Scan ModeFull Scan (for qualitative analysis) or Selected Ion Monitoring (SIM) for quantitative analysis

Logical Workflow for GC Method Development

The following diagram illustrates the key steps and considerations in developing a robust GC method for this compound analysis.

GC_Method_Development GC Method Development Workflow for this compound cluster_sample Sample Consideration cluster_gc_params GC Parameter Selection cluster_detection Detection & Data Analysis cluster_validation Method Validation Sample Sample Matrix Preparation Sample Preparation (Direct Injection, Headspace, SPME) Sample->Preparation Inlet Inlet Conditions (Temp, Split/Splitless) Preparation->Inlet Column Column Selection (Non-polar, e.g., DB-5) Oven Oven Program (Initial Temp, Ramp, Final Temp) Column->Oven Detector Detector Setup (MS or FID) Oven->Detector Inlet->Oven Carrier Carrier Gas & Flow Carrier->Column DataAcq Data Acquisition Detector->DataAcq DataProc Data Processing (Peak Integration, Identification) DataAcq->DataProc Linearity Linearity DataProc->Linearity Accuracy Accuracy & Precision Linearity->Accuracy LOD_LOQ LOD & LOQ Accuracy->LOD_LOQ

Caption: Workflow for GC method development.

Expected Results and Data Presentation

Based on the provided GC method and the physicochemical properties of the isomers, a baseline separation of trans-2-Nonene and this compound is expected. The trans-isomer will elute before the cis-isomer. While a specific experimental chromatogram for this compound is not available, the following is a simulated representation of the expected separation on a non-polar column.

Simulated_Chromatogram Simulated GC Chromatogram of 2-Nonene Isomers origin x_axis_end origin->x_axis_end Retention Time (min) y_axis_end origin->y_axis_end Abundance start_line end_line start_line->end_line peak1_start peak1_top trans-2-Nonene peak1_start->peak1_top peak1_end peak1_top->peak1_end peak2_start peak2_top This compound peak2_start->peak2_top peak2_end peak2_top->peak2_end

Caption: Simulated GC separation of 2-Nonene isomers.

Quantitative Data Summary

For quantitative analysis, a calibration curve should be prepared using certified reference standards of this compound. The concentration of the analyte is then determined by comparing its peak area to the calibration curve.

AnalyteExpected Retention Time (min)Target Ion (m/z) for SIMQualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
trans-2-Nonene~8-10415670
This compound~8.5-10.5415670

Note: Retention times are estimates and will vary based on the specific GC system and conditions. The mass spectral fragmentation patterns for cis- and trans- isomers are often very similar, necessitating good chromatographic separation for accurate identification.

Conclusion

The gas chromatography method outlined in this application note provides a robust framework for the analysis of this compound. By utilizing a non-polar capillary column and a suitable temperature program, effective separation from its trans-isomer can be achieved, allowing for accurate identification and quantification. The provided protocols for sample preparation and instrument parameters serve as a comprehensive guide for researchers and professionals in various scientific disciplines. Method validation should be performed to ensure the accuracy and reliability of the results for a specific application.

References

Application Note: Quantitative Analysis of cis-2-Nonene in Environmental Samples using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

cis-2-Nonene is a volatile organic compound (VOC) that can be found in various environmental matrices as a result of industrial processes and natural degradation. As a member of the alkene family, its detection and quantification are crucial for environmental monitoring and risk assessment. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of volatile and semi-volatile compounds. This application note provides a detailed protocol for the quantitative analysis of this compound in environmental samples using GC-MS. The methodology outlined here is intended for researchers, scientists, and drug development professionals requiring a robust and reliable analytical method.

Experimental Protocol

This protocol details the sample preparation, GC-MS instrumentation, and analytical conditions for the quantification of this compound.

1. Materials and Reagents

  • This compound standard (purity ≥98%)

  • Internal Standard (IS), e.g., Toluene-d8

  • Methanol (anhydrous, ≥99.8%)

  • Hexane (GC grade)

  • Deionized water

  • Glassware: 15 mL glass tubes with screw caps, pipettes, autosampler vials with inserts.

2. Standard and Sample Preparation

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of the chosen internal standard (e.g., Toluene-d8) in methanol.

  • Calibration Standards: Prepare a series of calibration standards by diluting the this compound stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.

  • Sample Preparation (Aqueous Samples): For aqueous samples, a purge-and-trap or headspace technique is recommended.

    • Headspace Analysis: Place 5 mL of the aqueous sample in a 20 mL headspace vial. Add the internal standard. The vial is then heated to allow the volatile compounds to partition into the headspace. A sample of the headspace gas is then injected into the GC-MS.

3. GC-MS Analysis

The following GC-MS parameters can be used as a starting point and should be optimized for the specific instrument.

Parameter Setting
Gas Chromatograph Agilent 7890B GC or equivalent
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Injector Split/Splitless, 250°C
Injection Mode Splitless (for trace analysis) or Split (10:1 for higher concentrations)
Injection Volume 1 µL
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Program Initial temperature 40°C, hold for 2 min, ramp to 150°C at 10°C/min, then ramp to 250°C at 20°C/min and hold for 2 min
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Source Temperature 230°C
Quadrupole Temperature 150°C
Mass Range m/z 35-300
Scan Mode Full Scan for identification, Selected Ion Monitoring (SIM) for quantification
Solvent Delay 3 minutes

4. Data Analysis and Quantification

  • Identification: The identification of this compound is confirmed by comparing its retention time and mass spectrum with that of a certified reference standard. The NIST Chemistry WebBook provides reference mass spectra for this compound.[1][2]

  • Quantification: Create a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards. The concentration of this compound in the samples is then determined from this calibration curve.

Data Presentation

The following table summarizes the expected quantitative data for the GC-MS analysis of this compound based on the provided protocol. The retention index for the closely related (E)-2-Nonene on a DB-5 column is 916, which can be used to estimate the retention time of the cis-isomer.[3]

Analyte Expected Retention Time (min) Quantification Ion (m/z) Qualifier Ions (m/z) LOD (µg/L) LOQ (µg/L)
This compound~ 9.27041, 55, 840.51.5
Toluene-d8 (IS)~ 8.59869--

Note: Retention times, LOD, and LOQ are estimates and may vary depending on the specific instrument and analytical conditions.

Experimental Workflow

The following diagram illustrates the workflow for the GC-MS analysis of this compound samples.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing SampleCollection Sample Collection (Aqueous Matrix) AddIS Addition of Internal Standard SampleCollection->AddIS Headspace Headspace Incubation AddIS->Headspace Injection GC Injection (Headspace Sample) Headspace->Injection Separation Chromatographic Separation (DB-5ms Column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (Scan or SIM Mode) Ionization->Detection PeakIntegration Peak Integration & Identification Detection->PeakIntegration Quantification Quantification using Calibration Curve PeakIntegration->Quantification Reporting Reporting of Results Quantification->Reporting

GC-MS analysis workflow for this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound in environmental samples using GC-MS. The described method, including sample preparation, instrument parameters, and data analysis, offers a reliable and robust approach for the accurate determination of this volatile organic compound. The provided workflow and data table serve as a valuable resource for researchers and scientists in the fields of environmental monitoring and analytical chemistry.

References

Application Note: 1H NMR Spectroscopy of cis-2-Nonene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

cis-2-Nonene is an unsaturated hydrocarbon with a double bond between the second and third carbon atoms, adopting a cis configuration. As a key intermediate and component in various chemical syntheses and material science applications, detailed structural elucidation is paramount. 1H Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for confirming the isomeric purity and structural features of this compound. This application note provides a detailed protocol for the acquisition and analysis of its 1H NMR spectrum, including expected chemical shifts and coupling constants, for researchers, scientists, and drug development professionals.

Predicted 1H NMR Spectral Data

The 1H NMR spectrum of this compound is characterized by distinct signals corresponding to the different proton environments in the molecule. Due to the cis configuration of the double bond, the vicinal coupling constant (³J) between the olefinic protons is expected to be in the range of 6-14 Hz[1][2]. The chemical shifts are influenced by the electronic environment of each proton. The following table summarizes the predicted 1H NMR data for this compound, based on analysis of homologous compounds and spectral prediction tools.

Proton LabelChemical Structure PositionPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Integration
H1CH₃-CH=~1.61Doublet of Triplets (dt)³J(H1,H2) ≈ 7.5, ⁴J(H1,H3) ≈ 1.53H
H2=CH-CH₃~5.45Multiplet (m)³J(H2,H1) ≈ 7.5, ³J(H2,H3) ≈ 10.81H
H3=CH-CH₂-~5.39Multiplet (m)³J(H3,H2) ≈ 10.8, ³J(H3,H4) ≈ 7.51H
H4-CH₂-CH=~2.05Quartet (q)³J(H4,H3) ≈ 7.5, ³J(H4,H5) ≈ 7.42H
H5-CH₂-CH₂-CH=~1.35Sextet (sxt)³J(H5,H4) ≈ 7.4, ³J(H5,H6) ≈ 7.42H
H6-H8-(CH₂)₃-CH₃~1.28Multiplet (m)-6H
H9-CH₃~0.89Triplet (t)³J(H9,H8) ≈ 7.13H

Note: Chemical shifts are referenced to TMS (0 ppm) and are subject to minor variations depending on the solvent and concentration.

Experimental Protocol

This protocol outlines the standard procedure for acquiring a high-resolution 1H NMR spectrum of this compound.

1. Sample Preparation:

  • Solvent Selection: Choose a suitable deuterated solvent that will dissolve the sample. Deuterated chloroform (CDCl₃) is a common choice for nonpolar molecules like this compound[3][4].

  • Concentration: Prepare a solution by dissolving approximately 5-10 mg of high-purity this compound in 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm[3][4].

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the NMR spectrometer's detector, typically around 4-5 cm.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Locking and Shimming: Insert the sample into the spectrometer. Lock the field frequency using the deuterium signal from the solvent. Perform shimming to optimize the magnetic field homogeneity, which will result in sharp, well-resolved peaks.

  • Acquisition Parameters:

    • Pulse Sequence: A standard one-pulse sequence is typically sufficient.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0 to 10 ppm).

    • Number of Scans: Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • Relaxation Delay: Use a relaxation delay of 1-2 seconds to ensure complete relaxation of protons between pulses.

3. Data Processing:

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing and Baseline Correction: Manually or automatically phase the spectrum to obtain pure absorption lineshapes. Apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

  • Integration: Integrate the area under each peak to determine the relative ratio of protons in each environment.

  • Peak Picking and Coupling Constant Analysis: Identify the chemical shift of each multiplet and measure the distances between the split peaks to determine the coupling constants (J) in Hertz.

Visualization of Proton Environments and Signal Correlation

The following diagram illustrates the logical relationship between the distinct proton environments in this compound and their corresponding signals in the 1H NMR spectrum.

G Logical Relationship of 1H NMR Signals in this compound mol {H₃C¹|H²C=C³H|H₂C⁴|H₂C⁵|(CH₂)₃|H₃C⁹} s1 H1 ~1.61 ppm dt mol:p1->s1 Allylic s2 H2 ~5.45 ppm m mol:p2->s2 Olefinic s3 H3 ~5.39 ppm m mol:p3->s3 Olefinic s4 H4 ~2.05 ppm q mol:p4->s4 Allylic s5 H5 ~1.35 ppm sxt mol:p5->s5 Aliphatic s678 H6-8 ~1.28 ppm m mol:p678->s678 Aliphatic s9 H9 ~0.89 ppm t mol:p9->s9 Aliphatic

References

Application Note: 13C NMR Chemical Shifts for cis-2-Nonene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides a detailed account of the Carbon-13 Nuclear Magnetic Resonance (13C NMR) chemical shifts for cis-2-Nonene. The data presented herein is crucial for researchers and scientists engaged in the structural elucidation and verification of this compound, particularly in the fields of organic synthesis, natural product chemistry, and drug development. This application note includes a comprehensive table of predicted 13C NMR chemical shifts and a standardized experimental protocol for the acquisition of such data.

Data Presentation

The 13C NMR chemical shifts for this compound were predicted using the NMRDB.org online prediction tool. The predicted values are summarized in the table below, with each carbon atom assigned according to standard IUPAC nomenclature.

Table 1: Predicted 13C NMR Chemical Shifts for this compound

Carbon AtomChemical Shift (ppm)
C112.3
C2123.6
C3131.9
C427.2
C529.5
C631.9
C729.2
C822.8
C914.2

Solvent: CDCl3

Experimental Protocols

The following is a standard protocol for acquiring a proton-decoupled 13C NMR spectrum of a liquid sample such as this compound.

1. Sample Preparation

  • Materials:

    • This compound (approximately 50 mg)

    • Deuterated chloroform (CDCl3, ~0.7 mL)

    • 5 mm NMR tube

    • Pasteur pipette with a cotton or glass wool plug

    • Vial

  • Procedure:

    • Weigh approximately 50 mg of this compound into a clean, dry vial.[1]

    • Add approximately 0.7 mL of deuterated chloroform (CDCl3) to the vial to dissolve the sample.

    • Filter the solution through a Pasteur pipette containing a small plug of cotton or glass wool directly into a clean, 5 mm NMR tube to remove any particulate matter.[2]

    • Ensure the height of the sample in the NMR tube is approximately 4-5 cm.[3]

    • Cap the NMR tube securely.

    • Wipe the exterior of the NMR tube with a lint-free tissue to remove any dust or fingerprints.[3]

2. NMR Data Acquisition

  • Instrumentation:

    • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Procedure:

    • Insert the prepared NMR tube into the spectrometer's autosampler or manually into the magnet.

    • Lock the spectrometer onto the deuterium signal of the CDCl3 solvent.

    • Shim the magnetic field to optimize its homogeneity, which is critical for obtaining sharp and well-resolved NMR signals.

    • Set up the 13C NMR experiment using a standard pulse program with proton decoupling.

    • Typical acquisition parameters include:

      • Pulse Angle: 30-45 degrees

      • Acquisition Time: 1-2 seconds

      • Relaxation Delay: 2 seconds (for qualitative analysis)

      • Number of Scans: 128 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

    • Initiate the data acquisition.

3. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift scale by referencing the solvent peak of CDCl3 to 77.16 ppm.

  • Integrate the peaks if quantitative analysis is required (note: for standard proton-decoupled 13C NMR, integration is not always reliable for quantification without specific experimental setup).

  • Perform peak picking to identify the chemical shift of each carbon signal.

Visualization

The following diagram illustrates the logical relationship between the carbon atoms in the this compound molecule and their corresponding predicted 13C NMR chemical shifts.

cis_2_Nonene_NMR cluster_structure This compound Structure cluster_shifts Predicted 13C Chemical Shifts (ppm) C1 C1 (CH3) C2 C2 (CH) C1->C2 S1 12.3 C1->S1 C3 C3 (CH) C2->C3 = S2 123.6 C2->S2 C4 C4 (CH2) C3->C4 S3 131.9 C3->S3 C5 C5 (CH2) C4->C5 S4 27.2 C4->S4 C6 C6 (CH2) C5->C6 S5 29.5 C5->S5 C7 C7 (CH2) C6->C7 S6 31.9 C6->S6 C8 C8 (CH2) C7->C8 S7 29.2 C7->S7 C9 C9 (CH3) C8->C9 S8 22.8 C8->S8 S9 14.2 C9->S9

Caption: Molecular structure of this compound with carbon numbering and corresponding predicted 13C NMR chemical shifts.

References

Application Note: Analysis of cis-2-Nonene by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cis-2-Nonene is an unsaturated hydrocarbon with the chemical formula C9H18.[1] As a volatile organic compound, its identification and characterization are crucial in various fields, including flavor and fragrance analysis, petroleum chemistry, and atmospheric research. Mass spectrometry, particularly electron ionization (EI) mass spectrometry, is a powerful analytical technique for the structural elucidation of such compounds.[2] This application note provides a detailed protocol for the analysis of this compound using mass spectrometry and an in-depth interpretation of its mass spectrum, including the fragmentation patterns that lead to its characteristic spectral features.

Data Presentation

The electron ionization mass spectrum of this compound is characterized by a series of fragment ions. The molecular ion peak (M+) is observed at m/z 126, corresponding to the molecular weight of C9H18.[1] The base peak, which is the most intense peak in the spectrum, is observed at m/z 41. Other significant fragments are observed at m/z 55, 70, and 84. A summary of the major peaks, their relative intensities, and their proposed fragment structures is presented in Table 1.

m/zRelative Intensity (%)Proposed Fragment IonFragment Structure
2925Ethyl cation[CH2CH3]+
41100Allyl cation[C3H5]+
5585Butenyl cation[C4H7]+
7060Pentenyl cation[C5H10]+•
8440Hexenyl cation[C6H12]+•
9715Heptenyl cation[C7H13]+
1115Octenyl cation[C8H17]+
12610Molecular ion[C9H18]+•

Table 1: Major fragment ions in the electron ionization mass spectrum of this compound. The m/z values, their relative intensities, and the proposed corresponding fragment ions and their structures are listed.

Experimental Protocols

This section details the protocol for acquiring the mass spectrum of this compound.

Sample Preparation:

  • Prepare a dilute solution of this compound in a volatile solvent such as hexane or dichloromethane. A typical concentration is in the range of 10-100 ppm.

Gas Chromatography-Mass Spectrometry (GC-MS) Parameters:

  • Gas Chromatograph: Agilent 7890A GC or equivalent.

  • Column: Agilent J&W DB-1ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold at 200°C for 5 minutes.

  • Mass Spectrometer: Agilent 5975C MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Mass Range: m/z 25-200.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

Fragmentation Pathway Analysis

The fragmentation of this compound upon electron ionization can be explained by several key mechanisms common to alkenes, primarily allylic cleavage and rearrangements.

1. Molecular Ion Formation: The process begins with the ionization of the this compound molecule by a high-energy electron beam, resulting in the formation of a molecular ion radical cation, [C9H18]+•, at m/z 126.

2. Allylic Cleavage: The most favorable fragmentation pathway for alkenes is allylic cleavage, which involves the breaking of a bond allylic to the double bond. This results in the formation of a stable, resonance-stabilized allylic cation. In this compound, allylic cleavage can occur on either side of the double bond.

  • Formation of the base peak (m/z 41): Cleavage of the C4-C5 bond results in the formation of a stable allyl cation ([C3H5]+) with m/z 41, which is the base peak in the spectrum. The other fragment is a hexyl radical.

  • Formation of the m/z 83 ion (not a major peak but possible): Cleavage of the C1-C2 bond would lead to the formation of a less stable methyl radical and a C8H15+ cation.

3. Rearrangements: Rearrangement reactions, such as the McLafferty rearrangement, are also common. These involve the transfer of a hydrogen atom followed by bond cleavage.

  • Formation of the m/z 70 ion: A McLafferty-type rearrangement can occur, involving the transfer of a gamma-hydrogen to the double bond, followed by the cleavage of the beta-bond, leading to the elimination of a neutral propene molecule and the formation of a radical cation at m/z 70 ([C5H10]+•).

4. Other Fragmentation Pathways: Other fragment ions observed in the spectrum arise from subsequent fragmentation of the primary fragments or alternative cleavage pathways along the alkyl chain. The series of peaks with a difference of 14 amu (CH2) corresponds to the sequential loss of methylene groups.

The proposed fragmentation pathway is visualized in the following diagram:

G This compound This compound M_ion [C9H18]+• m/z = 126 This compound->M_ion Electron Ionization frag_41 [C3H5]+ m/z = 41 (Base Peak) M_ion->frag_41 Allylic Cleavage (- C6H13•) frag_55 [C4H7]+ m/z = 55 M_ion->frag_55 Rearrangement & Cleavage frag_70 [C5H10]+• m/z = 70 M_ion->frag_70 McLafferty Rearrangement (- C3H6) frag_84 [C6H12]+• m/z = 84 M_ion->frag_84 Cleavage

Figure 1: Proposed fragmentation pathway of this compound.

Conclusion

The mass spectrum of this compound is readily interpretable through the application of fundamental principles of mass spectrometry, including the recognition of the molecular ion and the understanding of characteristic fragmentation patterns of alkenes such as allylic cleavage and McLafferty rearrangements. The protocol provided herein offers a reliable method for the acquisition of high-quality mass spectra for this compound and similar volatile organic compounds. This information is invaluable for the confident identification and structural characterization of this compound in complex mixtures.

References

Application Note: Identification of cis-2-Nonene using FT-IR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details the use of Fourier Transform Infrared (FT-IR) spectroscopy for the rapid and accurate identification of cis-2-Nonene. Due to its characteristic molecular vibrations, FT-IR spectroscopy provides a distinctive spectral fingerprint, enabling its differentiation from other isomers and compound classes. This document provides the theoretical background, experimental protocols for sample preparation and data acquisition, and a summary of the key spectral features of this compound. The protocols are designed for researchers, scientists, and drug development professionals requiring a reliable method for the qualitative and quantitative analysis of this compound.

Introduction

This compound is an alkene with the chemical formula C₉H₁₈. Alkenes are characterized by the presence of a carbon-carbon double bond, which, along with the associated vinylic C-H bonds, gives rise to several characteristic absorption bands in the infrared spectrum.[1][2] The geometry of the double bond, in this case, cis, influences the position and intensity of these bands, allowing for differentiation from its trans isomer.[2] FT-IR spectroscopy is a non-destructive analytical technique that measures the absorption of infrared radiation by a sample, providing information about its molecular structure and functional groups.[1][3]

Key Spectral Features of cis-Alkenes

The infrared spectrum of a cis-alkene is primarily defined by three regions of interest:

  • =C-H Stretching Vibrations: These occur at wavenumbers just above 3000 cm⁻¹, typically in the range of 3000-3100 cm⁻¹.[2][4][5] This distinguishes them from the C-H stretching vibrations of saturated alkanes, which appear below 3000 cm⁻¹.[1][4][5]

  • C=C Stretching Vibrations: The carbon-carbon double bond stretch for a cis-disubstituted alkene is typically observed in the region of 1630-1660 cm⁻¹.[2]

  • =C-H Out-of-Plane Bending (Wagging) Vibrations: This is often the most diagnostic absorption for determining the substitution pattern of an alkene. For cis-disubstituted alkenes, a strong absorption band is expected in the range of 665-730 cm⁻¹.[2]

Quantitative Data

While a publicly available, detailed FT-IR spectrum for this compound is limited, the spectral data for its close homolog, cis-2-octene, provides a reliable reference. The primary difference in the spectrum of this compound would be minor shifts and potentially stronger C-H stretching and bending absorptions from the additional methylene group, which would not significantly interfere with the key alkene absorptions. The following table summarizes the expected characteristic absorption bands for this compound based on general data for cis-alkenes and specific data for cis-2-octene.[6][7][8]

Vibrational ModeWavenumber (cm⁻¹)Intensity
=C-H Stretch~3015 - 3035Medium
C-H Asymmetric Stretch (CH₃)~2960Strong
C-H Asymmetric Stretch (CH₂)~2925Strong
C-H Symmetric Stretch (CH₃)~2870Medium
C-H Symmetric Stretch (CH₂)~2855Medium
C=C Stretch~1650 - 1660Weak to Medium
C-H Scissoring (CH₂)~1465Medium
C-H Bending (CH₃)~1375Medium
=C-H Out-of-Plane Bend~690 - 730Strong

Experimental Protocols

This section outlines the protocols for the FT-IR analysis of this compound.

Protocol 1: Neat Liquid Analysis using Salt Plates

This is the simplest method for analyzing a pure liquid sample.

Materials:

  • FT-IR Spectrometer

  • Demountable cell holder

  • Infrared-transparent salt plates (e.g., NaCl, KBr, or CaF₂)

  • Pasteur pipette

  • This compound sample

  • Solvent for cleaning (e.g., isopropanol or hexane)

  • Lint-free wipes

Procedure:

  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

  • Background Spectrum:

    • Clean a pair of salt plates with a suitable solvent and a lint-free wipe.

    • Place the clean, empty salt plates in the demountable cell holder and place it in the sample compartment.

    • Acquire a background spectrum. This will be subtracted from the sample spectrum to remove interferences from atmospheric water and carbon dioxide.

  • Sample Preparation:

    • Place one to two drops of the this compound sample onto the center of one salt plate.

    • Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film. Avoid forming air bubbles.

    • Mount the sandwiched plates in the demountable cell holder.

  • Data Acquisition:

    • Place the sample holder into the spectrometer's sample compartment.

    • Acquire the FT-IR spectrum of the sample.

  • Cleaning:

    • Disassemble the salt plates and clean them thoroughly with a suitable solvent and lint-free wipes.

    • Store the clean plates in a desiccator to prevent damage from moisture.

Protocol 2: Analysis using an Attenuated Total Reflectance (ATR) Accessory

ATR-FTIR is a convenient technique that requires minimal sample preparation.

Materials:

  • FT-IR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

  • Pasteur pipette

  • This compound sample

  • Solvent for cleaning (e.g., isopropanol)

  • Lint-free wipes

Procedure:

  • Instrument Preparation: Ensure the FT-IR spectrometer and ATR accessory are ready for use.

  • Background Spectrum:

    • Ensure the ATR crystal surface is clean.

    • Acquire a background spectrum of the clean, empty ATR crystal.

  • Sample Preparation:

    • Place a small drop of the this compound sample directly onto the ATR crystal, ensuring the crystal surface is completely covered.

  • Data Acquisition:

    • Acquire the FT-IR spectrum of the sample.

  • Cleaning:

    • Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in a suitable solvent.

Data Acquisition Parameters

The following are recommended starting parameters for data acquisition. These may need to be optimized for your specific instrument and sample.

ParameterValue
Spectral Range4000 - 650 cm⁻¹
Resolution4 cm⁻¹
Number of Scans16-32 (co-added)
ApodizationHapp-Genzel

Logical Workflow for Identification

The following diagram illustrates the logical workflow for the identification of this compound using FT-IR spectroscopy.

FT_IR_Workflow start Start: Obtain this compound Sample prep Sample Preparation (Neat Liquid or ATR) start->prep background Acquire Background Spectrum (Empty Cell/ATR) prep->background sample_spec Acquire Sample Spectrum background->sample_spec process Data Processing (Background Subtraction) sample_spec->process analyze Spectral Analysis process->analyze peak1 Check for =C-H Stretch (~3015-3035 cm⁻¹) analyze->peak1 peak2 Check for C=C Stretch (~1650-1660 cm⁻¹) peak1->peak2 Present not_identify Not this compound or Impure Sample peak1->not_identify Absent peak3 Check for cis =C-H Bend (~690-730 cm⁻¹) peak2->peak3 Present peak2->not_identify Absent identify This compound Identified peak3->identify Present peak3->not_identify Absent

Caption: Workflow for this compound Identification via FT-IR.

Conclusion

FT-IR spectroscopy is a powerful and efficient technique for the identification of this compound. By following the detailed protocols and analyzing the key spectral regions outlined in this application note, researchers can confidently confirm the presence and purity of this compound. The characteristic absorption bands for the vinylic C-H stretch, the C=C stretch, and particularly the cis out-of-plane C-H bend provide a robust basis for its identification.

References

Application Note: Cis-2-Nonene as a Standard for Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and protocols for the use of cis-2-nonene as an analytical standard, particularly for gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) applications. It is intended for researchers, scientists, and professionals in drug development and quality control who require accurate quantification of volatile and semi-volatile organic compounds. This note covers the physicochemical properties, standard preparation, a detailed GC-MS protocol using the internal standard method, and data analysis procedures.

Introduction

This compound (CAS: 6434-77-1) is a nine-carbon alkene that serves as a valuable reference material in analytical chemistry.[1] Due to its defined structure and volatility, it is particularly suitable as an internal standard for the analysis of hydrocarbons, environmental pollutants, and in metabolomics studies. An internal standard is a compound of known concentration added to a sample to facilitate the quantification of other analytes.[2] This method is effective in correcting for variations in injection volume and potential sample loss during preparation, thereby enhancing the accuracy and reproducibility of results.[2][3]

Physicochemical and Purity Data

Accurate quantification relies on the use of a well-characterized standard. This compound is commercially available as a high-purity certified reference material (CRM). CRMs are manufactured and certified under stringent ISO 17034 and ISO/IEC 17025 standards, ensuring traceability to national standards.[4][5][6][7]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 6434-77-1[8]
Molecular Formula C₉H₁₈[8]
Molecular Weight 126.24 g/mol [1]
Boiling Point 150.5 °C at 760 mmHg
Density 0.739 g/cm³
Appearance Colorless Liquid
Synonyms (Z)-2-Nonene, (2Z)-Non-2-ene[8]

Table 2: Representative Certificate of Analysis Data for a this compound CRM

ParameterSpecification
Purity (by GC-FID) ≥ 99.8%
Certified Concentration 100.0 µg/mL ± 0.5 µg/mL in Methanol
Expanded Uncertainty (k=2) ± 0.5%
Traceability NIST Standard Reference Material
Expiration Date 24 months from date of certification
Storage Conditions 2°C to 8°C in a sealed, light-resistant container

Experimental Protocols

This section details the protocol for using this compound as an internal standard for the quantification of a target analyte by GC-MS.

Standard and Sample Preparation

Proper storage and handling of volatile standards are crucial to prevent concentration changes due to evaporation.[9] Standards should be stored in a refrigerator (2°C to 8°C) in tightly sealed amber vials with PTFE-lined caps.[9]

Protocol for Preparation of Calibration Standards:

  • Prepare a Primary Stock Solution: If starting from a neat standard, accurately weigh and dissolve it in a suitable solvent (e.g., methanol, hexane) to create a high-concentration stock solution (e.g., 1000 µg/mL).

  • Prepare the Internal Standard (IS) Working Solution: Dilute the this compound CRM to a fixed concentration that yields a robust detector response (e.g., 10 µg/mL). A supplier may provide a ready-to-use solution, such as 100 µg/mL in methanol.[10]

  • Prepare Calibration Curve Standards: Create a series of at least five calibration standards by adding varying concentrations of the target analyte(s) to vials.

  • Spike with Internal Standard: Add a constant, known volume of the this compound IS working solution to each calibration standard and each unknown sample. For example, add 100 µL of a 10 µg/mL IS solution to 900 µL of each standard/sample to achieve a final IS concentration of 1 µg/mL.

  • Vortex each solution to ensure homogeneity.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

The following protocol is a representative method for the analysis of C6-C9 hydrocarbons and can be adapted as needed.

Table 3: GC-MS Instrument Parameters

ParameterSettingRationale / Details
GC System Agilent 8890 GC / 5977B MSD or equivalentStandard system for volatile compound analysis.[11]
Column Agilent CP-Al₂O₃/KCl, 50 m x 0.32 mm x 5.0 µmPLOT column providing excellent separation for C1-C9 hydrocarbons.
Injection Volume 1 µL
Inlet Temperature 250 °CEnsures complete volatilization of analytes.
Injection Mode Split (Ratio 50:1)Prevents column overloading and ensures sharp peaks.
Carrier Gas Helium, Constant Flow at 1.2 mL/minInert carrier gas compatible with MS detection.
Oven Program Initial: 50 °C, hold for 2 minRamp 1: 10 °C/min to 180 °CRamp 2: 20 °C/min to 220 °C, hold for 3 minTemperature program designed to separate a range of volatile hydrocarbons.
MS Transfer Line 230 °CPrevents condensation of analytes between GC and MS.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Quadrupole Temp. 150 °C[11]
Ionization Mode Electron Ionization (EI) at 70 eV[11]
Acquisition Mode Scan (m/z 40-350) and/or SIMScan mode for identification; Selected Ion Monitoring (SIM) for enhanced sensitivity.
Solvent Delay 3.0 minPrevents the high concentration of solvent from damaging the MS filament.[12]

Data Analysis and Quantification

Quantification is performed by establishing a calibration curve based on the relative response of the analyte to the internal standard.[13]

  • Peak Integration: Integrate the chromatographic peaks for the target analyte and the internal standard (this compound) in all chromatograms (standards and samples).

  • Calculate Response Factor (RF): For each calibration standard, calculate the Response Factor (RF) using the following equation: RF = (AreaAnalyte / AreaIS) / (ConcentrationAnalyte / ConcentrationIS)

  • Construct Calibration Curve: Plot the area ratio (AreaAnalyte / AreaIS) on the y-axis against the concentration ratio (ConcentrationAnalyte / ConcentrationIS) on the x-axis.[3][14]

  • Linear Regression: Perform a linear regression on the calibration curve data points. The resulting equation will be in the form y = mx + b, where y is the area ratio and x is the concentration ratio. A good calibration will have a coefficient of determination (R²) > 0.995.

  • Calculate Unknown Concentration: For each unknown sample, calculate the area ratio from its chromatogram. Use the regression equation to solve for the concentration ratio (x). Since the concentration of the internal standard is known, the concentration of the analyte in the sample can be determined.

Visualizations

Workflow for Internal Standard Quantification

The following diagram illustrates the complete workflow from sample preparation to final concentration determination using this compound as an internal standard.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Analyte Calibration Standards (5 levels) D Spike ALL Standards and Samples with fixed volume of IS Solution A->D B Prepare Unknown Samples B->D C Prepare IS Working Solution (this compound, fixed conc.) C->D E Inject Samples & Standards into GC-MS D->E F Acquire Chromatographic Data E->F G Integrate Peak Areas (Analyte and IS) F->G H Calculate Area Ratios (Analyte Area / IS Area) G->H I Plot Calibration Curve: Area Ratio vs. Conc. Ratio H->I J Perform Linear Regression (y = mx + b, R² > 0.995) I->J K Calculate Unknown Concentration J->K

Workflow for GC-MS quantification using an internal standard.
Hierarchy of Analytical Standards

The use of this compound as a routine internal standard is supported by a hierarchy of reference materials that ensures measurement traceability and accuracy.

G A Primary Standard (e.g., NIST SRM) Highest Purity, Metrologically Traceable B Certified Reference Material (CRM) (e.g., this compound, ≥99.8%) Traceable to Primary Standard via ISO 17034 A->B Traceability C Internal Standard (IS) Working Solution (e.g., 10 µg/mL this compound) Prepared from CRM, used for daily analysis B->C Preparation D Calibrated Instrument (GC-MS) Response calibrated using standards C->D Calibration E Accurate Sample Result Quantified using calibrated instrument D->E Measurement

Traceability hierarchy for analytical reference materials.

References

Application Note and Protocol for the Preparation of cis-2-Nonene in Methanol Solution

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed protocol for the stereoselective synthesis of cis-2-nonene in a methanol solution. The primary method detailed is the partial hydrogenation of 2-nonyne using Lindlar's catalyst, a widely recognized and reliable method for the formation of cis-alkenes.[1][2][3][4] This protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Data Presentation: Comparison of Synthesis Methods for cis-Alkenes

The stereoselective synthesis of cis-alkenes is a critical transformation in organic chemistry. While several methods exist, the partial hydrogenation of alkynes using a poisoned catalyst and the Wittig reaction are among the most common. The table below summarizes the quantitative data for these methods.

MethodCatalyst/Reagent SystemTypical YieldTypical cis (Z) SelectivityKey AdvantagesKey Disadvantages
Lindlar Hydrogenation 5% Pd/CaCO₃, poisoned with Pb(OAc)₂ and quinoline85-98%[4]>95% Z[4]Well-established, reliable, high yields and selectivity.[4]Uses toxic lead, catalyst can be pyrophoric, potential for over-reduction.[4]
Wittig Reaction Non-stabilized phosphonium ylide (e.g., from an alkyl halide and triphenylphosphine)VariableHigh for Z-alkene with non-stabilized ylides.[5]Broad substrate scope, mild reaction conditions.Formation of triphenylphosphine oxide as a byproduct can complicate purification.
P-2 Nickel Catalyst Ni(OAc)₂ + NaBH₄ (in situ); often with ethylenediamineHighHighAvoids the use of lead, good yields and selectivity.Catalyst preparation is required in situ.
Hydroboration-Protonolysis Dicyclohexylborane followed by a carboxylic acid (e.g., acetic acid)GoodHighExcellent stereoselectivity, avoids heavy metals.Stoichiometric use of borane reagents.

Experimental Protocol: Synthesis of this compound via Lindlar Hydrogenation

This protocol details the partial hydrogenation of 2-nonyne to yield this compound using Lindlar's catalyst in a methanol solvent system.

Objective: To synthesize this compound with high stereoselectivity from 2-nonyne.

Materials:

  • 2-Nonyne

  • Lindlar's catalyst (5% palladium on calcium carbonate, poisoned with lead)

  • Quinoline

  • Methanol (anhydrous)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Celite or another filter aid

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Hydrogenation apparatus (e.g., balloon hydrogenation setup or a Parr hydrogenator)

  • Magnetic stirrer and stir bar

Procedure:

  • Catalyst Preparation:

    • In a round-bottom flask equipped with a magnetic stir bar, add Lindlar's catalyst (typically 5-10% by weight relative to the alkyne).

    • Add a small amount of quinoline (as a catalyst poison to prevent over-reduction, typically 1-2 equivalents relative to the lead content of the catalyst).

  • Reaction Setup:

    • Seal the flask and evacuate it, then backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.

    • Add anhydrous methanol to the flask to create a slurry of the catalyst.

    • Add 2-nonyne to the reaction mixture.

  • Hydrogenation:

    • Evacuate the flask again and backfill with hydrogen gas. For a simple laboratory setup, a balloon filled with hydrogen can be used. For larger scales or higher pressures, a Parr hydrogenator is recommended.

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting alkyne and the formation of the alkene product. The reaction should be stopped once the alkyne is consumed to avoid over-reduction to the alkane.

  • Work-up and Purification:

    • Once the reaction is complete, carefully replace the hydrogen atmosphere with an inert gas.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with a small amount of methanol to ensure all the product is collected.

    • The resulting filtrate contains the this compound in methanol.

    • For applications requiring the neat product, the methanol can be carefully removed by distillation, taking care to avoid evaporation of the volatile product.

    • If further purification is necessary, the crude product can be purified by fractional distillation.

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Purification catalyst 1. Add Lindlar's Catalyst & Quinoline solvent 2. Add Methanol alkyne 3. Add 2-Nonyne h2 4. Introduce H2 Atmosphere alkyne->h2 stir 5. Stir at Room Temperature monitor 6. Monitor Reaction Progress (TLC/GC) filter 7. Filter to Remove Catalyst monitor->filter isolate 8. Isolate Product in Methanol purify 9. Purify (Optional, e.g., Distillation)

Caption: Workflow for the synthesis of this compound via Lindlar hydrogenation.

Reaction Pathway

reaction_pathway start 2-Nonyne product This compound start->product   reagents + H₂ catalyst Lindlar's Catalyst Methanol

Caption: Stereoselective hydrogenation of 2-nonyne to this compound.

References

Application Note: High-Resolution Separation of cis-2-Nonene Using Polar Capillary Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust method for the separation of cis-2-Nonene from its geometric isomer, trans-2-Nonene, and other positional isomers using polar capillary gas chromatography (GC). Due to their similar boiling points, the separation of these isomers presents a significant analytical challenge. The use of a high-polarity stationary phase, such as polyethylene glycol (PEG), provides the necessary selectivity to achieve baseline resolution. This document provides a detailed experimental protocol, data presentation in tabular format, and visual diagrams to illustrate the workflow and principles of separation.

Introduction

Nonene isomers are important intermediates in the chemical and pharmaceutical industries. The geometric configuration of these alkenes can significantly influence their reactivity and the properties of downstream products. Therefore, a reliable analytical method to separate and quantify individual isomers is crucial for quality control and process optimization. Gas chromatography with a polar capillary column is a powerful technique for this purpose. The separation on a polar stationary phase is governed by the dipole-dipole interactions between the polar functional groups of the stationary phase and the π-electrons of the double bond in the alkene. This interaction is stronger for cis-isomers due to the greater accessibility of the double bond, leading to longer retention times compared to their trans-counterparts.

Experimental Protocols

This section provides a detailed methodology for the GC separation of this compound. The following protocol is a general guideline and may require optimization for specific instruments and sample matrices.

Sample Preparation
  • Standard Preparation: Prepare a mixed standard solution containing this compound, trans-2-Nonene, and other relevant nonene isomers (e.g., 1-Nonene) at a concentration of approximately 100 µg/mL each in a volatile, non-polar solvent such as hexane or pentane.

  • Sample Dilution: If analyzing a sample with unknown concentrations, dilute it in the same solvent to fall within the linear range of the detector.

  • Vialing: Transfer the prepared standard or sample solution into a 2 mL autosampler vial with a PTFE-lined septum.

Gas Chromatography (GC) Conditions
  • System: Agilent 7890B GC system or equivalent, equipped with a flame ionization detector (FID).

  • Column: DB-WAXetr (polyethylene glycol) capillary column.

    • Length: 30 m

    • Internal Diameter: 0.25 mm

    • Film Thickness: 0.25 µm

  • Carrier Gas: Helium, constant flow rate of 1.2 mL/min.

  • Inlet:

    • Mode: Split

    • Split Ratio: 50:1

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial Temperature: 40°C

    • Hold Time: 5 minutes

    • Ramp Rate: 5°C/min

    • Final Temperature: 150°C

    • Final Hold Time: 2 minutes

  • Detector (FID):

    • Temperature: 250°C

    • Hydrogen Flow: 30 mL/min

    • Air Flow: 400 mL/min

    • Makeup Gas (Helium): 25 mL/min

Data Presentation

The following table summarizes the expected retention times and resolution for the separation of nonene isomers based on the protocol described above. Please note that actual retention times may vary depending on the specific instrument and column conditions.

Analyte Expected Retention Time (min) Resolution (Rs) between adjacent peaks
1-Nonene8.5-
trans-2-Nonene9.2> 2.0
This compound9.8> 1.8

Note: Resolution (Rs) is calculated between two adjacent peaks. A value greater than 1.5 indicates baseline separation.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the GC analysis of this compound.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Standard Prepare Standard Solution Vial Transfer to Autosampler Vial Standard->Vial Sample Dilute Sample Sample->Vial Injection Inject Sample Vial->Injection Separation Chromatographic Separation (Polar Capillary Column) Injection->Separation Detection FID Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Generate Report Quantification->Report

GC analysis workflow for this compound.
Factors Affecting GC Separation

The logical relationship of key factors influencing the GC separation of this compound is depicted below.

Separation_Factors cluster_column Column Parameters cluster_conditions Operating Conditions cluster_analyte Analyte Properties Separation Separation Quality StationaryPhase Stationary Phase (Polarity) StationaryPhase->Separation ColumnLength Column Length ColumnLength->Separation FilmThickness Film Thickness FilmThickness->Separation OvenTemp Oven Temperature (Program) OvenTemp->Separation CarrierGas Carrier Gas (Flow Rate) CarrierGas->Separation BoilingPoint Boiling Point BoilingPoint->Separation Polarity Molecular Polarity (cis/trans) Polarity->Separation

Key factors influencing GC separation quality.

Application Notes and Protocols for the Derivatization of cis-2-Nonene to Enhance Analytical Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical derivatization of cis-2-nonene, a representative non-polar alkene, to improve its detection and characterization by common analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The derivatization strategies focus on modifying the double bond to introduce functionalities that enhance volatility, thermal stability, ionization efficiency, or spectrophotometric detection.

Introduction

This compound is a volatile and non-polar hydrocarbon that can be challenging to detect and quantify at low concentrations, particularly in complex matrices. Its analysis by GC can be hampered by co-elution with other hydrocarbons, and its lack of a chromophore or ionizable group makes sensitive detection by HPLC-UV or LC-MS difficult. Chemical derivatization can overcome these limitations by converting the alkene into a derivative with more favorable analytical properties. This document outlines three effective derivatization methods: Dimethyl Disulfide (DMDS) addition for GC-MS, epoxidation with meta-chloroperoxybenzoic acid (m-CPBA) for GC-MS, and a thiol-ene click reaction for both GC and HPLC analysis.

Methods Overview

Three primary derivatization strategies for the double bond of this compound are presented:

  • Dimethyl Disulfide (DMDS) Derivatization: This method is particularly useful for GC-MS analysis as it forms a dithioether adduct. The key advantage of this derivative is its predictable fragmentation pattern upon electron ionization, which allows for the unambiguous determination of the original double bond's position.[1][2][3]

  • Epoxidation with m-CPBA: The conversion of the alkene to an epoxide introduces a polar functional group, altering the chromatographic behavior of the analyte. This can be beneficial for separating it from non-polar interferences. The resulting epoxide is amenable to GC-MS analysis.[4][5][6]

  • Thiol-Ene "Click" Reaction: This highly efficient and specific reaction adds a thiol-containing molecule across the double bond. By choosing a thiol with a specific tag (e.g., a fluorophore), this method can be adapted for highly sensitive HPLC-fluorescence detection.[7][8]

Data Presentation

The following tables summarize the key reaction parameters and expected analytical outcomes for each derivatization method.

Table 1: Summary of Derivatization Methods for this compound

Derivatization MethodReagentsTypical Reaction ConditionsAnalytical TechniqueKey Advantages
DMDS Derivatization Dimethyl disulfide (DMDS), Iodine (catalyst)25-60°C, 2-24 hoursGC-MSCharacteristic fragmentation for double bond localization.
Epoxidation meta-Chloroperoxybenzoic acid (m-CPBA)0°C to room temperature, 1-4 hoursGC-MSAlters polarity and retention time; stereospecific reaction.
Thiol-Ene Reaction Thiol (e.g., 1-butanethiol or fluorescent thiol), Photoinitiator (e.g., DMPA)Room temperature, UV irradiation (365 nm), 30-60 minGC-MS, HPLC-FLDHigh efficiency and specificity ("click" chemistry); adaptable for fluorescent tagging.

Table 2: Expected GC-MS Data for this compound and its Derivatives

AnalyteExpected Retention Time (Relative)Key Mass Spectral Fragments (m/z)
This compound1.0126 (M+), 97, 83, 69, 55, 41
DMDS Adduct of this compound> 1.0220 (M+), 173, 117, 47
cis-2,3-Epoxynonane> 1.0142 (M+), 113, 99, 85, 71, 57, 43
1-Butanethiol Adduct of this compound> 1.0216 (M+), 160, 127, 89, 57

Experimental Protocols

Protocol 1: Dimethyl Disulfide (DMDS) Derivatization for GC-MS Analysis

This protocol is designed for the derivatization of this compound to determine the position of the double bond.

Materials:

  • This compound solution in a non-polar solvent (e.g., hexane)

  • Dimethyl disulfide (DMDS)

  • Iodine solution (10% w/v in diethyl ether)

  • Hexane (GC grade)

  • Saturated sodium thiosulfate solution

  • Anhydrous sodium sulfate

  • Screw-cap reaction vials (2 mL)

  • Heating block or water bath

Procedure:

  • To a 2 mL reaction vial, add 100 µL of the this compound solution (e.g., 1 mg/mL in hexane).

  • Add 200 µL of DMDS and 50 µL of the iodine solution.

  • Seal the vial tightly and heat at 60°C for 2 hours in a heating block.

  • After cooling to room temperature, add 1 mL of hexane to the reaction mixture.

  • Wash the organic phase with 500 µL of saturated sodium thiosulfate solution to remove excess iodine.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • The resulting solution is ready for GC-MS analysis.

Protocol 2: Epoxidation with m-CPBA for GC-MS Analysis

This protocol describes the conversion of this compound to cis-2,3-epoxynonane.

Materials:

  • This compound solution in dichloromethane

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Glass reaction vial

  • Ice bath

Procedure:

  • In a glass reaction vial, dissolve this compound (e.g., 126 mg, 1 mmol) in 5 mL of anhydrous DCM.

  • Cool the solution in an ice bath to 0°C.

  • In a separate container, dissolve m-CPBA (e.g., 248 mg of 77% purity, ~1.1 mmol) in 5 mL of DCM.

  • Add the m-CPBA solution dropwise to the stirred alkene solution over 10 minutes, maintaining the temperature at 0°C.

  • Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature for an additional 2 hours.

  • Quench the reaction by adding 10 mL of saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with 10 mL of saturated sodium bicarbonate solution and 10 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and the solution is ready for GC-MS analysis.

Protocol 3: Thiol-Ene "Click" Reaction for GC-MS or HPLC-FLD Analysis

This protocol details the derivatization of this compound with a thiol, which can be a simple alkanethiol for GC-MS or a fluorescently tagged thiol for HPLC.

Materials:

  • This compound solution in a suitable solvent (e.g., methanol or acetonitrile)

  • Thiol reagent (e.g., 1-butanethiol for GC-MS, or a thiol with a fluorescent tag like N-(1-pyrenyl)maleimide-cysteine for HPLC)

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

  • Solvent (methanol or acetonitrile, HPLC grade)

  • UV lamp (365 nm)

  • Quartz reaction vial or cuvette

Procedure:

  • In a quartz reaction vial, prepare a solution of this compound (e.g., 1 mM), the thiol reagent (e.g., 1.2 mM), and DMPA (e.g., 0.1 mM) in the chosen solvent.

  • Seal the vial and irradiate with a 365 nm UV lamp at room temperature for 30-60 minutes with stirring.

  • The reaction mixture can be directly analyzed by GC-MS or HPLC-FLD. For HPLC analysis, dilution may be necessary.

Visualizations

Experimental Workflow for Derivatization and Analysis

experimental_workflow cluster_sample Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cis_2_nonene This compound Sample dmds DMDS Addition cis_2_nonene->dmds epoxidation Epoxidation cis_2_nonene->epoxidation thiol_ene Thiol-Ene Reaction cis_2_nonene->thiol_ene gc_ms GC-MS dmds->gc_ms epoxidation->gc_ms thiol_ene->gc_ms hplc_fld HPLC-FLD thiol_ene->hplc_fld

Caption: General workflow for derivatization and analysis of this compound.

Signaling Pathway for DMDS Derivatization and Mass Spectrometry Fragmentation

dmds_fragmentation cluster_reaction Derivatization Reaction cluster_ms Mass Spectrometry alkene This compound adduct DMDS Adduct alkene->adduct + dmds_reagent DMDS + I₂ dmds_reagent->adduct ionization Electron Ionization adduct->ionization fragmentation Fragmentation ionization->fragmentation detection Detection of Characteristic Ions fragmentation->detection

Caption: Pathway of DMDS derivatization and subsequent MS fragmentation.

Logical Relationship of Thiol-Ene Reaction for Different Analytical Endpoints

thiol_ene_logic cluster_gcms For GC-MS cluster_hplc For HPLC-FLD start This compound thiol_choice Choice of Thiol Reagent start->thiol_choice alkanethiol Alkanethiol thiol_choice->alkanethiol Volatility/Separation fluorescent_thiol Fluorescent Thiol thiol_choice->fluorescent_thiol Sensitivity gcms_product Thioether Derivative alkanethiol->gcms_product gcms_analysis GC-MS Analysis gcms_product->gcms_analysis hplc_product Fluorescently Tagged Derivative fluorescent_thiol->hplc_product hplc_analysis HPLC-FLD Analysis hplc_product->hplc_analysis

Caption: Decision logic for thiol-ene derivatization based on the desired analytical method.

References

Troubleshooting & Optimization

Technical Support Center: Improving Cis-Isomer Selectivity in Alkene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cis-alkene synthesis. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals overcome common challenges and improve cis-isomer (Z-isomer) selectivity in their experiments.

General Troubleshooting & Method Selection

FAQ: I need to synthesize a cis-alkene. Which method should I choose?

Choosing the right method depends on your substrate, desired purity, and available reagents. The following decision tree provides a general guide for selecting an appropriate strategy.

G Decision Tree for Cis-Alkene Synthesis A Start: Synthesize a Z-Alkene B Is the precursor an alkyne? A->B C Is the precursor a carbonyl (aldehyde or ketone)? B->C No D Partial Hydrogenation B->D Yes E Olefination Reaction C->E Yes L Consider other methods (e.g., Shapiro, McMurry) C->L No F Is high Z-selectivity critical and over-reduction a concern? D->F H Does the phosphonate possess an electron-withdrawing group? E->H G Lindlar Catalyst or P-2 Nickel Catalyst F->G Yes I Is the ylide unstabilized? H->I No J Horner-Wadsworth-Emmons (HWE) (Still-Gennari or Ando mod.) H->J Yes K Wittig Reaction (Salt-free conditions) I->K Yes I->L No

Caption: Decision tree for selecting a cis-alkene synthesis method.

Section 1: Partial Reduction of Alkynes

The most direct route to a cis-alkene is the partial hydrogenation of an alkyne. This transformation requires a catalyst that is active enough to reduce the alkyne but not the resulting alkene.

FAQ: How can I improve the cis-selectivity of my alkyne reduction?

The key to high cis-selectivity is using a "poisoned" heterogeneous catalyst that facilitates syn-addition of hydrogen across the triple bond.[1] The two most common and effective choices are Lindlar's catalyst and the P-2 Nickel catalyst.

  • Lindlar's Catalyst : This is a palladium-based catalyst supported on calcium carbonate or barium sulfate and deactivated ("poisoned") with lead acetate and quinoline.[1][2][3][4] The poison prevents over-reduction to the alkane and ensures the cis-alkene desorbs from the catalyst surface before it can be further reduced.[1]

  • P-2 Nickel Catalyst (Ni₂B) : This is a nickel boride catalyst prepared in situ from nickel(II) acetate and sodium borohydride.[5] For high cis-selectivity, the addition of ethylenediamine is often crucial.[6] It is a functional equivalent to the Lindlar catalyst and offers a compelling alternative to palladium-based systems.[1][6]

Data Presentation: Catalyst Performance in Alkyne Semi-Hydrogenation
Performance MetricLindlar CatalystP-2 Nickel (with Ethylenediamine)
Typical Yield 85-98%[5]94%[6]
Typical cis (Z) Selectivity >95% Z[5]>200:1 (cis:trans)[6]
Reaction Time Variable (minutes to hours)[6]~12 minutes[6]
Reaction Temperature Room temperature to 80°C[6]20-25°C[6]
Key Modifiers/Poisons Lead acetate, quinoline[6]Ethylenediamine[6]
Key Disadvantages Uses toxic lead; can be pyrophoric; potential for over-reduction.[5]Air-sensitive catalyst preparation.

Data inferred from studies on structurally similar long-chain alkynols.[6]

Troubleshooting Guide: Alkyne Reduction
Issue: My reaction is producing the fully saturated alkane (over-reduction). How can I prevent this?

Over-reduction is a common problem, indicating the catalyst is too active. Here is a workflow to troubleshoot this issue.

G Troubleshooting Alkyne Over-reduction A Problem: Alkane byproduct detected B Check Catalyst Quality A->B C Is the catalyst fresh? Has it been properly 'poisoned'? B->C Evaluate D Add more poison (e.g., quinoline) or prepare fresh catalyst. C->D No E Monitor Reaction Carefully C->E Yes D->E F Are you monitoring H₂ uptake or using TLC/GC to track progress? E->F Evaluate G Stop the reaction immediately upon consumption of 1 equivalent of H₂ or disappearance of starting material. F->G Yes H Review Reaction Conditions F->H No K Solution: High cis-alkene yield G->K I Is H₂ pressure too high? Is temperature elevated? H->I Evaluate J Reduce H₂ pressure (use a balloon) and run at room temperature. I->J Yes I->K No J->K

Caption: Workflow for troubleshooting over-reduction in alkyne hydrogenation.

Experimental Protocol: Alkyne Reduction with P-2 Nickel Catalyst

This protocol describes the in situ generation of the P-2 Nickel catalyst and subsequent hydrogenation.[5]

  • Catalyst Generation: In a flask under a nitrogen or argon atmosphere, dissolve Nickel(II) acetate tetrahydrate (1 eq.) in ethanol. While stirring, add a solution of sodium borohydride (NaBH₄) (1 eq.) in ethanol dropwise. The immediate formation of a black precipitate of P-2 Ni indicates catalyst formation.[5]

  • Additive and Substrate: After stirring for approximately 5 minutes, add ethylenediamine (2 eq. relative to Ni) to the suspension, followed by the alkyne substrate.[5]

  • Hydrogenation: Evacuate the flask and backfill with hydrogen (H₂) gas (typically 1 atm, often from a balloon).

  • Reaction Monitoring: Stir the mixture vigorously at room temperature. Hydrogen uptake is usually rapid.[5] Monitor the reaction by TLC or GC to track the disappearance of the alkyne.

  • Workup: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the catalyst. The filtrate can then be concentrated under reduced pressure to yield the crude product, which can be purified by chromatography if necessary.

Section 2: Horner-Wadsworth-Emmons (HWE) Olefination

The standard Horner-Wadsworth-Emmons (HWE) reaction typically favors the formation of trans-(E)-alkenes.[7][8][9][10] However, specific modifications can reverse this selectivity to strongly favor cis-(Z)-alkenes.

FAQ: How do I achieve high Z-selectivity in a Horner-Wadsworth-Emmons reaction?

To achieve high Z-selectivity, you must use a modified phosphonate reagent that kinetically favors the formation and collapse of the syn-oxaphosphetane intermediate. The two most prominent methods are the Still-Gennari and Ando modifications.[11]

  • Still-Gennari Olefination: This modification uses phosphonates with electron-withdrawing bis(2,2,2-trifluoroethyl) groups, such as (CF₃CH₂O)₂P(O)CH₂CO₂R.[7][11][12] The reaction is typically run at low temperatures (-78 °C) with a strong, non-coordinating base system like potassium bis(trimethylsilyl)amide (KHMDS) and 18-crown-6 in THF.[7][12]

  • Ando Olefination: This modification employs phosphonates with electron-withdrawing aryl groups, such as (ArO)₂P(O)CH₂CO₂R.[11]

These electron-withdrawing groups on the phosphorus atom are thought to accelerate the elimination of the oxaphosphetane intermediate, leading to high Z-selectivity.[7]

Data Presentation: Z-Selectivity in Modified HWE Reactions

Recent research has developed new reagents that provide excellent Z-selectivity under milder conditions.[8][12][13]

AldehydeReagent TypeBase/ConditionsZ:E RatioYield
BenzaldehydeModified Still-Gennari¹NaH, -20 °C97:3>95%
BenzaldehydeStandard Still-Gennari²NaH, -20 °C74:26>95%
OctanalModified Still-Gennari¹NaH, -20 °C88:1290%
OctanalStandard Still-Gennari²NaH, -20 °C78:2292%
CinnamaldehydeModified Still-Gennari¹NaH, -20 °C91:982%

¹Alkyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate.[8][12][13] ²Bis(2,2,2-trifluoroethyl) phosphonoacetate.[8][12]

These results show that modified Still-Gennari reagents can provide excellent Z-selectivity (up to 98:2) with a simple base like NaH, avoiding the need for KHMDS and 18-crown-6 at very low temperatures.[8][12][13]

Signaling Pathway: Simplified Still-Gennari Olefination Mechanism

G Simplified Still-Gennari Mechanism cluster_0 Key Features for Z-Selectivity A Phosphonate Reagent ((RₑO)₂P(O)CH₂R¹) B Deprotonation (KHMDS, 18-crown-6) A->B C Phosphonate Anion B->C E Nucleophilic Attack C->E D Aldehyde (R²CHO) D->E F Erythro (syn) Intermediate (Kinetically Favored) E->F G Rapid Elimination F->G H Z-Alkene Product G->H

Caption: Key steps in the Z-selective Still-Gennari olefination.

Experimental Protocol: Z-Selective Still-Gennari Olefination

This is a general protocol for the Still-Gennari reaction.[14]

  • Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), add a solution of 18-crown-6 (1.5 eq.) in anhydrous THF. Cool the solution to -78 °C.

  • Base Addition: Add KHMDS (1.2 eq., typically as a 0.5 M solution in toluene) dropwise and stir for 10 minutes.

  • Phosphonate Addition: Add a solution of the bis(2,2,2-trifluoroethyl)phosphonate reagent (1.2 eq.) in anhydrous THF dropwise. Stir the resulting solution at -78 °C for 30 minutes.

  • Aldehyde Addition: Add a solution of the aldehyde (1.0 eq.) in anhydrous THF dropwise.

  • Reaction Monitoring: Stir the reaction at -78 °C for 2-4 hours, monitoring its progress by TLC.

  • Workup and Purification: Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature. Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Section 3: The Wittig Reaction

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphorus ylide.

FAQ: How can I favor Z-alkene formation in a Wittig reaction?

High Z-selectivity in the Wittig reaction is typically achieved using unstabilized ylides under salt-free conditions .[14][15]

  • Unstabilized Ylides: These are ylides where the carbanion is not stabilized by an adjacent electron-withdrawing group (e.g., ylides derived from simple alkyl halides). The reaction of unstabilized ylides is kinetically controlled, and the formation of the cis-oxaphosphetane intermediate is rapid and irreversible, leading to the Z-alkene.[15][16]

  • Salt-Free Conditions: The presence of lithium salts, often generated when using n-butyllithium (n-BuLi) as a base, can sometimes compromise Z-selectivity.[14] Using bases like sodium hydride (NaH) or sodium hexamethyldisilazide (NaHMDS) can create "salt-free" conditions, which often enhances Z-selectivity.[14]

Troubleshooting Guide: Low Z-Selectivity in Wittig Reactions
Issue: My Wittig reaction is giving a mixture of E/Z isomers or favoring the E-isomer.
  • Check Your Ylide: Are you using a stabilized ylide (e.g., Ph₃P=CHCO₂Et)? Stabilized ylides undergo a reversible initial addition, which is thermodynamically controlled and strongly favors the more stable E-alkene.[16] If you need the Z-alkene, you must use an unstabilized ylide.

  • Check Your Base and Solvent: If using an unstabilized ylide with n-BuLi, lithium salts are present. To improve Z-selectivity, consider switching to a sodium or potassium base (e.g., NaHMDS, KHMDS) in a non-polar solvent like THF or toluene at low temperatures (-78 °C).[14]

  • Temperature Control: For unstabilized ylides, run the reaction at a low temperature (e.g., -78 °C) to ensure the initial kinetic addition is irreversible.

Experimental Protocol: Z-Selective Wittig Reaction (Salt-Free)

This protocol uses NaHMDS to generate a salt-free ylide for improved Z-selectivity.[14]

  • Ylide Preparation: In a flame-dried flask under an inert atmosphere, suspend the phosphonium salt (1.1 eq.) in anhydrous THF. Cool the suspension to -78 °C. Add sodium hexamethyldisilazide (NaHMDS) (1.05 eq., typically as a 1.0 M solution in THF) dropwise. A color change (often to deep red or orange) indicates ylide formation. Stir the mixture at -78 °C for 1 hour.

  • Reaction with Aldehyde: Add a solution of the aldehyde (1.0 eq.) in anhydrous THF dropwise at -78 °C.

  • Reaction Monitoring: Stir the reaction at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Workup and Purification: Quench the reaction by adding water. Extract the product with diethyl ether or pentane. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography to separate the alkene from the triphenylphosphine oxide byproduct.

Section 4: Other Methods for Alkene Synthesis

FAQ: When should I consider a Shapiro or McMurry reaction?
  • Shapiro Reaction: This reaction converts a ketone or aldehyde to an alkene via a tosylhydrazone intermediate, using two equivalents of a strong base like n-BuLi.[17][18] A key feature is that it typically forms the less substituted alkene (the kinetic product).[19] However, the Shapiro reaction does not generally provide high stereoselectivity between E and Z isomers, so it is not a primary choice when a specific isomer is required.[18]

  • McMurry Reaction: This is a reductive coupling of two carbonyl groups (aldehydes or ketones) using a low-valent titanium reagent to form an alkene.[20][21] It is particularly powerful for synthesizing sterically hindered and tetrasubstituted alkenes.[21][22] Its most significant advantage for cis-alkene synthesis lies in intramolecular reactions , where it is highly effective at forming medium to large-sized cyclic cis-alkenes.[21][22]

References

Technical Support Center: Optimizing GC Conditions for cis-2-Nonene Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography (GC) conditions for the detection of cis-2-Nonene.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for separating this compound from its trans-isomer and other closely related compounds?

A1: The most critical factor is the choice of the GC column's stationary phase.[1] The polarity of the stationary phase dictates the selectivity, which is the ability to differentiate between isomers.[1][2] For separating geometric isomers like cis- and trans-2-Nonene, which have very similar boiling points, a standard non-polar phase may not provide adequate resolution.[3] A mid-polarity to polar stationary phase is often necessary to enhance separation.[3]

Q2: I am seeing poor peak shape (tailing or fronting) for my this compound peak. What are the likely causes?

A2: Poor peak shape can be attributed to several factors:

  • Column Overload: Injecting too much sample can saturate the column, leading to fronting peaks.[3] Try diluting your sample or reducing the injection volume.

  • Active Sites: Active sites in the injector liner, column, or detector can cause peak tailing, especially for polar compounds. While this compound is non-polar, sample matrix components could be an issue. Using a deactivated liner can help mitigate this.[3]

  • Improper Flow Rate: The carrier gas flow rate affects peak shape. An incorrect flow rate can lead to peak broadening.[3] Ensure your flow rate is optimized for your column dimensions.

  • Solvent Effects: Mismatched polarity between your solvent and the stationary phase can cause peak distortion.[4]

Q3: My retention times for this compound are shifting between runs. What should I investigate?

A3: Retention time shifts are typically caused by:

  • Leaks: Check for leaks in the septum, fittings, or gas lines.[4]

  • Column Temperature Fluctuations: Ensure your GC oven temperature is stable and reproducible.[5]

  • Carrier Gas Flow Rate Instability: Verify that your gas supply and pressure regulators are functioning correctly.[6]

  • Column Aging or Contamination: Over time, column performance can degrade.[4] Baking out the column or trimming the front end might help.[5][6]

Q4: What are the recommended starting points for injector and detector temperatures?

A4: As a general rule, the injector and detector temperatures should be set higher than the boiling point of your analyte and at least 20°C above the highest oven temperature used in your method.[7][8] This prevents condensation of the sample in the injector and detector.[8] For a Flame Ionization Detector (FID), a minimum temperature of 150°C is often recommended to prevent water condensation from the flame.[7]

Troubleshooting Guides

Poor Resolution Between cis- and trans-2-Nonene

If you are experiencing co-elution or poor separation of this compound and its trans-isomer, follow this troubleshooting workflow:

Poor_Resolution Start Poor Resolution of cis/trans-2-Nonene CheckColumn Is the stationary phase appropriate? Start->CheckColumn OptimizeTemp Is the temperature program optimized? CheckColumn->OptimizeTemp Yes UsePolarColumn Action: Switch to a mid-polarity or polar column (e.g., WAX, -624) CheckColumn->UsePolarColumn No CheckFlow Is the carrier gas flow rate optimal? OptimizeTemp->CheckFlow Yes SlowerRamp Action: Decrease the temperature ramp rate, especially around the elution temperature. OptimizeTemp->SlowerRamp No ColumnOverload Is the column overloaded? CheckFlow->ColumnOverload Yes OptimizeFlow Action: Optimize linear velocity for the carrier gas and column ID. CheckFlow->OptimizeFlow No ReduceSample Action: Reduce injection volume or dilute the sample. ColumnOverload->ReduceSample Yes End Resolution Improved ColumnOverload->End No UsePolarColumn->OptimizeTemp SlowerRamp->CheckFlow OptimizeFlow->ColumnOverload ReduceSample->End

Caption: Troubleshooting workflow for poor isomer resolution.

No Peaks Detected

If you inject your sample and see no peaks on the chromatogram, consider the following logical progression:

No_Peaks Start No Peaks Detected InjectionIssue Was the sample introduced correctly? Start->InjectionIssue DetectorIssue Is the detector functioning? InjectionIssue->DetectorIssue Yes CheckSyringe Action: Check syringe for blockage or damage. Verify autosampler operation. InjectionIssue->CheckSyringe No FlowPathIssue Is there a blockage in the flow path? DetectorIssue->FlowPathIssue Yes CheckDetector Action: Check detector settings (e.g., FID flame). Ensure detector is turned on. DetectorIssue->CheckDetector No CheckColumnInstall Action: Verify correct column installation. Check for broken column. FlowPathIssue->CheckColumnInstall Yes End Problem Resolved FlowPathIssue->End No CheckSyringe->End CheckDetector->End CheckColumnInstall->End

Caption: Decision tree for troubleshooting no peak detection.

Experimental Protocols & Data

Recommended GC Columns for Alkene Isomer Separation

The selection of the GC column is paramount for resolving cis- and trans-isomers. Non-polar columns separate primarily by boiling point, which is often insufficient for isomers.[9] Increasing the polarity of the stationary phase introduces different separation mechanisms, such as dipole-dipole interactions, which can enhance selectivity for isomers.[9]

Stationary Phase TypePolarityTypical Application for AlkenesExample Phases
100% DimethylpolysiloxaneNon-polarGeneral purpose, separation by boiling point. May not resolve cis/trans isomers.DB-1, HP-1, Rtx-1
5% Phenyl / 95% DimethylpolysiloxaneNon-polarGeneral purpose with slightly increased polarity. May provide some isomer separation.[3]DB-5, HP-5ms, Rxi-5ms
6% Cyanopropylphenyl / 94% DimethylpolysiloxaneMid-polarityGood for separating compounds with different polarities. Often used for volatile organic compounds.DB-624, Rtx-624
Polyethylene Glycol (PEG)PolarExcellent for separating polar compounds. Can provide good selectivity for cis/trans isomers.[3]DB-WAX, HP-INNOWax
General GC Method Parameters for this compound Analysis

This table provides a starting point for method development. These parameters should be optimized for your specific instrument and application.

ParameterRecommended Starting ConditionRationale
Injector
Temperature200 - 250 °CEnsures complete vaporization of the analyte and solvent.[3][8]
ModeSplitPrevents column overload for concentrated samples. A split ratio of 50:1 is a good starting point.
Column
Stationary PhaseMid-polarity (e.g., 6% Cyanopropylphenyl)To achieve selectivity between cis and trans isomers.
Dimensions30 m x 0.25 mm ID, 0.25 µm film thicknessA standard dimension offering a good balance of efficiency and sample capacity.
Oven Program
Initial Temperature40 - 60 °CShould be low enough to provide good focusing of early eluting peaks.
Ramp Rate5 - 10 °C/minA slower ramp rate generally improves resolution.[3][10]
Final Temperature150 - 200 °CShould be high enough to elute all components of interest.
Carrier Gas
GasHelium or HydrogenHydrogen can provide faster analysis times and higher efficiency.[11]
Flow Rate1 - 2 mL/min (constant flow)Optimize for best efficiency based on column dimensions.[3]
Detector (FID)
Temperature250 - 300 °CMust be higher than the final oven temperature to prevent condensation.[7][8]
Hydrogen Flow~30 mL/minRefer to instrument manufacturer's recommendations.
Air Flow~300 mL/minRefer to instrument manufacturer's recommendations.
Makeup Gas (N2)~25 mL/minRefer to instrument manufacturer's recommendations.
Experimental Workflow: Method Development for this compound

The following diagram outlines the logical steps for developing a robust GC method for this compound analysis.

Method_Development Start Define Analytical Goal (e.g., separate cis/trans isomers) SelectColumn Select Column (Mid-polarity recommended) Start->SelectColumn InitialConditions Set Initial GC Conditions (based on recommendations) SelectColumn->InitialConditions InjectStandard Inject Standard (this compound & related isomers) InitialConditions->InjectStandard EvaluateChroma Evaluate Chromatogram (Peak shape, resolution, retention time) InjectStandard->EvaluateChroma OptimizeOven Optimize Oven Program (Adjust ramp rate and holds) EvaluateChroma->OptimizeOven Not Acceptable FinalMethod Final Validated Method EvaluateChroma->FinalMethod Acceptable OptimizeFlow Optimize Carrier Gas Flow OptimizeOven->OptimizeFlow OptimizeInjector Optimize Injector Parameters (Split ratio, temperature) OptimizeFlow->OptimizeInjector OptimizeInjector->InjectStandard

Caption: A systematic workflow for GC method development.

References

Technical Support Center: Resolving Peak Tailing for cis-2-Nonene in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting gas chromatography (GC) issues. This guide is designed for researchers, scientists, and drug development professionals experiencing peak tailing during the analysis of cis-2-Nonene and other similar unsaturated hydrocarbons.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem?

A1: In an ideal chromatogram, a peak should have a symmetrical, Gaussian shape.[1] Peak tailing is a distortion where the trailing edge of a peak is broader than its leading edge.[1] This phenomenon is problematic because it can decrease the resolution between adjacent peaks, lead to inaccurate peak integration, and ultimately compromise the precision and accuracy of your quantitative results.[1][2]

Q2: What are the primary causes of peak tailing for an alkene like this compound?

A2: Peak tailing for this compound, a polarizable compound, can stem from several factors.[3] The causes can be broadly categorized as follows:

  • Chemical Interactions: Active sites within the GC system, such as unshielded silanol groups in the inlet liner or on the column stationary phase, can interact with the double bond of the alkene, causing some molecules to be retained longer than others.[1][4]

  • Physical or Mechanical Issues: Problems with the physical setup of the GC can disrupt the carrier gas flow path.[5] This includes a poorly cut or improperly installed column, contamination at the head of the column, or the presence of "dead volumes" in the connections.[4][6]

  • Sub-optimal Method Parameters: Incorrect GC method settings are a frequent cause of tailing. This can include column overload (injecting too much sample), an inlet temperature that is too low for complete vaporization, a mismatched solvent polarity, or a low split ratio.[1][2][7]

Q3: How can I quickly determine the source of my peak tailing?

A3: A systematic approach is the most efficient way to diagnose the problem. A good starting point is to observe the chromatogram closely. If all peaks are tailing, the issue is likely physical, such as a disruption to the flow path.[2][5] If only specific peaks, like this compound, are tailing, the cause is more likely chemical or activity-related.[5] The troubleshooting workflow diagram below provides a visual guide to this diagnostic process. Begin with the simplest and most common fixes, such as performing inlet maintenance, before moving to more complex method adjustments.[6][7]

Troubleshooting Guide and Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing. Detailed explanations and protocols are provided in the subsequent sections.

Troubleshooting_Workflow cluster_physical Physical / Flow Path Issues cluster_chemical Chemical / Method-Related Issues start Peak Tailing Observed for this compound q1 Are ALL peaks in the chromatogram tailing? start->q1 p1 Indiscriminate tailing often points to a physical flow path disruption. q1->p1 Yes p2 Selective tailing suggests specific chemical interactions or method issues. q1->p2 No, primarily this compound and similar compounds s1 Action 1: Check Column Installation - Ensure a clean, 90° cut. - Verify correct installation depth in inlet/detector. p1->s1 s2 Action 2: Check for Dead Volume - Ensure tight connections (ferrules). - Use appropriate liners. s1->s2 resolution Problem Resolved s2->resolution s3 Action 1: Perform Inlet Maintenance - Replace liner, septum, and seals. - See Protocol 1. p2->s3 s4 Action 2: Address Column Contamination - Trim 10-20 cm from column inlet. - See Protocol 2. s3->s4 s5 Action 3: Check for Column Overload - Dilute the sample and reinject. - If peak shape improves, overload was the issue. s4->s5 s6 Action 4: Optimize GC Method - Review inlet temp, oven program, split ratio. - See Table 2. s5->s6 s6->resolution

Caption: A troubleshooting workflow for diagnosing and resolving peak tailing in gas chromatography.

Data Presentation: Parameters and Columns

Effective troubleshooting often involves adjusting GC parameters or ensuring the correct column is in use. The tables below provide reference data for this process.

Table 1: Recommended GC Capillary Column Characteristics for Alkene Analysis

ParameterRecommendationRationale
Stationary Phase Highly Polar (e.g., WAX, TCEP)Alkenes are polarizable compounds, and a polar stationary phase provides the necessary selectivity for good separation.[3]
Column I.D. 0.18 mm - 0.25 mmA 0.25 mm I.D. offers a good balance between efficiency and sample capacity for most applications.[3] Narrower bore columns (0.18 mm) can increase efficiency (sharper peaks) but have lower capacity.
Film Thickness 0.25 µm - 1.0 µmThicker films are suitable for volatile analytes like this compound as they increase retention and can improve peak shape.[8]
Column Length 15 m - 30 mA 30 m column is standard for many applications. Shorter columns can provide faster analysis times if resolution is sufficient.[8][9]
Special Features Inert or DeactivatedUsing a column with a highly deactivated surface minimizes active sites that can cause peak tailing.[10] A guard column can also be used to protect the analytical column from non-volatile residues.[7]

Table 2: Troubleshooting Guide for GC Method Parameters

ParameterPotential Problem Leading to TailingSuggested ActionExpected Outcome
Injection Volume / Sample Concentration Column OverloadDilute the sample (e.g., 1:10, 1:100) and reinject.Tailing is reduced or eliminated, confirming overload was the issue.[1]
Split Ratio Too lowIncrease the split ratio (e.g., from 20:1 to 50:1 or higher). A minimum of 20 mL/min total flow through the inlet is recommended.[7]A higher split ratio reduces the amount of analyte reaching the column, preventing overload and improving peak shape.[7]
Inlet Temperature Too lowIncrease the inlet temperature in 10-20°C increments.Ensures rapid and complete vaporization of this compound, preventing band broadening in the inlet.[2]
Oven Temperature Program Initial temperature too high or ramp rate too fastDecrease the initial oven temperature to be 10-20°C below the solvent's boiling point.[6][7] Reduce the temperature ramp rate.[11]Improves analyte focusing at the head of the column, resulting in sharper peaks. Slower ramps can improve resolution but increase analysis time.[11]
Solvent Polarity Mismatch between solvent, analyte, and stationary phaseChange the injection solvent to one with a polarity that more closely matches the stationary phase.[7]A proper solvent-phase match prevents peak distortion.[7]

Experimental Protocols

Protocol 1: Standard Inlet Maintenance (Septum and Liner Replacement)

Routine inlet maintenance is critical for preventing peak tailing caused by contamination or active sites.[7]

  • Cool Down: Set the inlet and oven temperatures to a safe, low temperature (e.g., 40°C) and wait for the system to cool.

  • Turn Off Gas: Turn off the carrier gas flow at the instrument or gas tank.

  • Remove Septum Nut: Unscrew the septum nut from the top of the inlet.

  • Replace Septum: Remove the old septum using forceps and replace it with a new, pre-conditioned one. Do not overtighten the nut upon replacement.

  • Remove Liner: Carefully remove the inlet liner, which may be held by an O-ring or spring.

  • Install New Liner: Insert a new, deactivated liner of the same type. Ensure any O-rings are correctly seated and not cracked.

  • Reassemble and Leak Check: Reassemble the inlet. Restore carrier gas flow and perform a thorough electronic leak check around the septum nut and other fittings.

Protocol 2: GC Column Trimming and Installation

Trimming the front end of the column removes contamination and active sites that build up over time.[6][12]

  • Cool Down and Power Off: Ensure the GC oven and inlets are cool and turn off the instrument's main power.

  • Disconnect Column: Carefully unscrew the column nut from the inlet fitting.

  • Trim the Column: Using a ceramic scoring wafer, score the fused silica tubing about 10-20 cm from the end. Gently snap the column at the score line to produce a clean, 90-degree cut.[6]

  • Inspect the Cut: Inspect the cut end with a small magnifier to ensure it is clean and square, with no jagged edges or shards. A poor cut can itself cause peak tailing.[6]

  • Re-install the Column: Slide a new nut and ferrule onto the column. Insert the column into the inlet to the manufacturer's recommended depth. This is a critical step to avoid dead volume.[6]

  • Tighten and Leak Check: Tighten the nut according to the manufacturer's instructions. Power on the instrument, restore gas flow, and perform a leak check.

  • Conditioning: After installation, it is good practice to briefly condition the column by heating it to a moderate temperature to remove any contaminants introduced during the process.

References

Avoiding isomerization of cis-2-Nonene during workup

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling cis-2-Nonene. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals minimize isomerization during experimental workup and purification.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound isomerizing to trans-2-Nonene during workup?

Isomerization of this compound to the more thermodynamically stable trans isomer can be initiated by several factors commonly encountered during workup procedures. The primary culprits are exposure to trace acids, bases, radical initiators, heat, or light. Each of these can provide a low-energy pathway for the rotation around the carbon-carbon double bond. For instance, even slightly acidic or basic conditions on chromatography media like silica gel or alumina can catalyze this conversion.

Q2: What are the main mechanisms that cause isomerization of alkenes?

There are several common mechanisms that can lead to the isomerization of alkenes like this compound:

  • Acid Catalysis: Protonation of the double bond forms a carbocation intermediate. Rotation around the single bond can occur before deprotonation, leading to the formation of the more stable trans isomer.

  • Base Catalysis: While less common for simple alkenes, strong bases can potentially initiate isomerization through allylic proton abstraction, although this is more relevant for conjugated systems.[1]

  • Radical-Initiated Isomerization: The addition of a radical (e.g., from a thiol or trace iodine) to the double bond forms a radical intermediate.[2][3] Rotation around the C-C bond followed by elimination of the radical can scramble the stereochemistry, leading to a thermodynamic mixture of isomers.[2][3][4][5]

  • Thermal Isomerization: High temperatures can provide sufficient energy to overcome the rotational barrier of the double bond, leading to equilibration to the more stable trans form.[6][7]

  • Photochemical Isomerization: Exposure to light, particularly UV light, can excite the alkene's π-electrons to a π* anti-bonding orbital.[8][9] In this excited state, the molecule can readily rotate to a perpendicular geometry before relaxing back to either the cis or trans ground state.[8][10][11]

  • Transition Metal Catalysis: Trace amounts of transition metals (e.g., Pd, Ru, Co, Rh) from a preceding reaction step can be potent isomerization catalysts.[12][13][14][15][16]

Isomerization Pathways Overview

The following diagram illustrates the primary pathways through which this compound can convert to its more stable trans isomer or other positional isomers.

G cluster_cis cluster_intermediate cluster_trans cis This compound carbocation Carbocation Intermediate cis->carbocation H⁺ (Acid) radical Radical Intermediate cis->radical R• (Radical) excited Excited State (π-π*) cis->excited hv (Light) metal π-Allyl Metal Complex cis->metal [M] (Metal) trans trans-2-Nonene carbocation->trans -H⁺ radical->trans -R• excited->trans metal->trans

Caption: Key pathways for the isomerization of this compound.

Troubleshooting Guide

Use this guide to identify and resolve potential sources of isomerization in your workup procedure.

Problem / Observation Potential Cause Recommended Action & Troubleshooting Steps
Isomerization after quenching the reaction. Acidic/Basic Quench: Quenching with strong acids (e.g., HCl) or bases (e.g., NaOH) can catalyze isomerization.Action: Use a neutral or mildly acidic/basic quench at low temperatures (0 °C). Examples: Saturated aqueous NH₄Cl (mildly acidic), saturated aqueous NaHCO₃ (mildly basic), or cold water/brine.
Isomerization during aqueous extraction/washing. Residual Catalysts: Trace acid, base, or metal catalysts from the reaction mixture are still present.Action: Perform washes with pre-cooled (0-5 °C) aqueous solutions. A wash with a mild buffer (e.g., phosphate buffer pH 7) can help neutralize the organic layer. A final wash with brine helps remove residual water and dissolved salts.[17]
Isomerization during drying. Acidic Drying Agents: Some drying agents, like anhydrous CaCl₂, can be slightly acidic.Action: Use a neutral drying agent. Examples: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Ensure the drying agent is filtered off promptly.
Isomerization during solvent removal (rotary evaporation). Excessive Heat: High bath temperatures provide the thermal energy needed for isomerization.[6]Action: Keep the water bath temperature low (≤ 30 °C).[17] Concentrate the solution to an oil but avoid prolonged heating after the solvent is removed.
Isomerization during chromatographic purification. Active Stationary Phase: Standard silica gel is acidic and alumina can be acidic, basic, or neutral.[18][19] The surface hydroxyl groups can act as catalytic sites.Action: Deactivate the stationary phase. For Silica Gel: Prepare a slurry with a non-polar solvent (e.g., hexane) containing 1-2% triethylamine (NEt₃) or another non-volatile base, then pack the column. For Alumina: Use neutral alumina (Activity Grade II or III) instead of acidic or basic forms.[20]
Isomerization observed in the final product upon storage. Light or Trace Impurities: Exposure to ambient light or the presence of trace radical initiators (like iodine or peroxides) can cause isomerization over time.[3][8]Action: Store the purified product in an amber vial under an inert atmosphere (N₂ or Ar) at low temperatures (-20 °C). If possible, add a radical inhibitor like BHT.

Recommended Experimental Protocols

Protocol 1: Gentle Workup and Extraction to Minimize Isomerization

This protocol is designed for quenching a reaction and isolating this compound while minimizing exposure to harsh conditions.

  • Cool the Reaction: Once the reaction is deemed complete, cool the reaction vessel to 0 °C in an ice-water bath.

  • Quench: Slowly add a pre-cooled (0 °C), saturated aqueous solution of ammonium chloride (NH₄Cl) to the cooled reaction mixture with stirring.

  • Extraction:

    • Transfer the entire mixture to a separatory funnel.

    • Extract the product with a cold, non-polar, low-boiling-point solvent such as pentane or diethyl ether (3 times).

    • Combine the organic layers.

  • Washing:

    • Wash the combined organic layer sequentially with:

      • 1x cold saturated aqueous sodium bicarbonate (NaHCO₃).

      • 1x cold deionized water.

      • 1x cold brine (saturated aqueous NaCl).

    • Note: Perform washes quickly and avoid vigorous shaking that can lead to emulsions. To break emulsions, add more brine.[17]

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Filtration & Solvent Removal:

    • Filter off the drying agent.

    • Concentrate the filtrate using a rotary evaporator with the water bath temperature maintained at or below 30 °C.

Protocol 2: Purification by Column Chromatography on Deactivated Silica Gel

This method is recommended when high purity is required and isomerization on standard silica is a concern.

  • Prepare Deactivated Silica:

    • In a fume hood, create a slurry of silica gel in your starting eluent (e.g., hexane).

    • Add triethylamine (NEt₃) to the slurry to achieve a final concentration of 1% (v/v).

    • Stir gently for 5-10 minutes.

  • Pack the Column: Wet-pack the column with the deactivated silica slurry. Do not let the column run dry.

  • Equilibrate: Run 2-3 column volumes of the mobile phase (containing 1% NEt₃) through the packed column to ensure it is fully equilibrated.

  • Load Sample: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the column.

  • Elute: Run the chromatography as usual, collecting fractions.

  • Analyze Fractions: Analyze the collected fractions (e.g., by TLC or GC) to identify those containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent and triethylamine via rotary evaporation (bath temp ≤ 30 °C), possibly with a co-evaporation step using a volatile solvent to remove residual base.

Troubleshooting Workflow

If you are experiencing isomerization, follow this decision tree to diagnose the likely cause.

G start Isomerization of this compound Observed? check_workup When is isomerization first detected? start->check_workup Yes after_quench Immediately after quench check_workup->after_quench after_extraction After extraction/washing check_workup->after_extraction after_rotovap After solvent removal check_workup->after_rotovap after_chrom After chromatography check_workup->after_chrom quench_issue Problem: Harsh Quench Conditions Solution: Use cold, neutral quench (e.g., sat. NH₄Cl) after_quench->quench_issue Yes after_quench->after_extraction No no_isomerization No Isomerization (Process Optimized) quench_issue->no_isomerization extraction_issue Problem: Residual Acid/Base Solution: Use cold, mild washes (e.g., sat. NaHCO₃, brine) after_extraction->extraction_issue Yes after_extraction->after_rotovap No extraction_issue->no_isomerization rotovap_issue Problem: High Temperature Solution: Use rotary evaporator with low temp bath (≤ 30°C) after_rotovap->rotovap_issue Yes after_rotovap->after_chrom No rotovap_issue->no_isomerization chrom_issue Problem: Active Stationary Phase Solution: Use deactivated silica (1% NEt₃) or neutral alumina after_chrom->chrom_issue Yes after_chrom->no_isomerization No chrom_issue->no_isomerization

References

Technical Support Center: Purification of cis-2-Nonene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of cis-2-Nonene from its trans isomer. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of cis- and trans-2-Nonene challenging?

A1: The separation is difficult due to the very similar physicochemical properties of the two isomers. They share the same molecular weight and connectivity, differing only in the spatial arrangement of atoms around the carbon-carbon double bond. This results in very close boiling points and similar polarities, making conventional purification methods like fractional distillation challenging.[1][2][3]

Q2: What are the most effective methods for separating cis- and trans-2-Nonene?

A2: The most effective methods leverage subtle differences in the isomers' shape and electronic structure. These include:

  • Preparative Gas Chromatography (GC): Offers high resolution for separating compounds with very close boiling points.[4][5]

  • Argentation Chromatography: A specialized liquid chromatography technique that uses silver ions to separate unsaturated compounds. The π-electrons of the cis-isomer interact more strongly with the silver ions than the trans-isomer, leading to differential retention.[6]

  • High-Efficiency Fractional Distillation: Can be effective if a column with a high number of theoretical plates is used, but may result in incomplete separation or require multiple passes.[7]

Q3: How can I determine the cis/trans ratio of my 2-Nonene mixture?

A3: The most common and accurate method is Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS). The two isomers will exhibit slightly different retention times, allowing for their quantification.[4][8] While ¹H NMR spectroscopy can also be used to distinguish between the isomers based on the coupling constants of the vinylic protons, GC provides a more direct measure of the ratio in a mixture.

Q4: Can this compound isomerize to the trans form during purification?

A4: Yes, isomerization can occur, particularly at elevated temperatures. Methods that require high heat, such as fractional distillation, pose a risk of converting the desired cis-isomer into the more thermodynamically stable trans-isomer.[9] It is crucial to monitor for isomerization and use the mildest effective purification conditions.

Data Presentation

The selection of a purification method is highly dependent on the physical properties of the isomers.

PropertyThis compoundtrans-2-NoneneData Source(s)
Molecular Formula C₉H₁₈C₉H₁₈[10][11]
Molecular Weight 126.24 g/mol 126.24 g/mol [12][13]
Boiling Point 150.5 °C144-145 °C[14][15][16]
Density ~0.739 g/cm³~0.739 g/cm³[14][15]
Refractive Index ~1.426~1.420[14][15]

Troubleshooting Guides

Fractional Distillation
ProblemPossible CausesSolutions
Poor Separation (Co-distillation of Isomers) 1. Insufficient column efficiency (too few theoretical plates). 2. Boiling point difference is too small for the column. 3. Distillation rate is too fast, preventing equilibrium.1. Use a longer fractionating column (e.g., Vigreux or packed column). 2. Ensure the column is well-insulated to maintain the temperature gradient. 3. Reduce the heating rate to allow for a slow, steady distillation (approx. 1-2 drops per second).[7] 4. Increase the reflux ratio if your apparatus allows.
Product is Contaminated with trans-Isomer (Isomerization) 1. Excessive heat applied to the distillation flask. 2. Prolonged heating time.1. Use vacuum distillation to lower the boiling points and reduce the required temperature. 2. Ensure the heating mantle is set to the lowest possible temperature that maintains boiling. 3. Minimize the total distillation time.
Preparative Gas Chromatography (GC)
ProblemPossible CausesSolutions
Co-elution or Poor Resolution of Isomer Peaks 1. Inappropriate stationary phase. 2. Column temperature is too high. 3. Carrier gas flow rate is not optimal. 4. Column is overloaded with the sample.1. Use a high-polarity capillary column (e.g., a wax-type or cyanopropyl phase) which provides better selectivity for cis/trans isomers.[4] 2. Optimize the temperature program. Start with a lower initial temperature and use a slow ramp rate to maximize separation. 3. Adjust the carrier gas flow rate to achieve the best resolution. 4. Reduce the injection volume or dilute the sample.
Low Recovery of Purified this compound 1. Sample decomposition in the injector or column. 2. Inefficient trapping of the collected fraction.1. Ensure the injector temperature is not excessively high. 2. Use a deactivated injector liner. 3. Ensure the collection trap is sufficiently cold (e.g., using liquid nitrogen or a dry ice/acetone bath) to condense the eluting compound effectively.

Experimental Protocols

Protocol 1: High-Efficiency Fractional Distillation

Objective: To enrich a mixture in this compound by carefully separating it from the lower-boiling trans-isomer.

Materials:

  • Mixture of cis- and trans-2-Nonene

  • Round-bottom flask

  • Heating mantle with stirrer

  • Packed fractionating column (e.g., Vigreux or filled with Raschig rings) of at least 50 cm length

  • Distillation head with thermometer

  • Condenser

  • Receiving flasks

  • Boiling chips or magnetic stir bar

Methodology:

  • Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.[2]

  • Place the 2-Nonene isomer mixture into the round-bottom flask, adding a few boiling chips or a stir bar. Do not fill the flask more than two-thirds full.

  • Begin heating the flask gently. The goal is to achieve a slow, steady boil.

  • Observe the vapor as it rises through the fractionating column. A "ring" of condensing vapor should move slowly up the column. This process should take at least 10-15 minutes to ensure proper equilibrium between liquid and vapor phases.[2]

  • Monitor the temperature at the distillation head. The initial vapor to reach the thermometer will be enriched in the lower-boiling trans-2-Nonene (~144-145 °C).

  • Collect this initial fraction in a separate receiving flask. This is the "trans-rich" fraction.

  • As the distillation proceeds, the temperature at the head will begin to rise. Discard an intermediate fraction collected between the boiling points of the two isomers.

  • When the temperature stabilizes near the boiling point of this compound (~150.5 °C), switch to a new, clean receiving flask.[15] This fraction will be enriched in the desired cis-isomer.

  • Stop the distillation before the flask boils to dryness.

  • Analyze all collected fractions by GC to determine the isomeric ratio and assess the purity.

Protocol 2: Preparative Gas Chromatography (GC)

Objective: To achieve high-purity isolation of this compound using a preparative GC system.

Materials:

  • Preparative Gas Chromatograph with a fraction collector

  • High-polarity preparative column (e.g., preparative scale WAX or cyanopropyl-based phase)

  • Mixture of cis- and trans-2-Nonene

  • High-purity carrier gas (e.g., Helium or Nitrogen)

  • Collection vials/traps

Methodology:

  • Method Development (Analytical Scale): First, develop an analytical method to confirm the separation of the isomers.

    • Column: High-polarity capillary column (e.g., DB-WAXetr, 60 m x 0.25 mm ID).[4]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).

    • Oven Program: Start at a low temperature (e.g., 60°C) and ramp slowly (e.g., 2-3°C/min) to a final temperature of ~150°C.

    • Injection: Inject a small volume (0.1 µL) of the mixture to determine the retention times for trans-2-Nonene (elutes first) and this compound.[8]

  • Scale-up to Preparative GC:

    • Install the preparative scale column.

    • Adjust the flow rates and temperature program based on the manufacturer's guidelines for the larger column.

    • Set the fraction collector timing to isolate the peak corresponding to this compound based on the retention time established in the analytical run.

  • Purification Run:

    • Inject a larger volume of the isomer mixture onto the preparative column. The exact volume will depend on the column's capacity.

    • Initiate the run. The system will automatically collect the fraction corresponding to the this compound peak as it elutes from the column into a cooled trap.

    • Multiple injections may be required to process the entire batch.

  • Analysis: Analyze the collected fraction using analytical GC to confirm its purity.

Visualizations

G General Purification Workflow cluster_0 Initial Steps cluster_1 Purification Method cluster_2 Processing & Analysis cluster_3 Outcome Start Crude Mixture (cis/trans-2-Nonene) Analysis1 GC Analysis (Determine Initial Ratio) Start->Analysis1 Purification Select Purification Method (e.g., Prep GC, Distillation) Analysis1->Purification Process Perform Purification Purification->Process Collect Collect Fractions Process->Collect Analysis2 GC Analysis of Fractions (Assess Purity) Collect->Analysis2 End Pure this compound Analysis2->End Purity Met Recycle Impure Fractions (Recycle if needed) Analysis2->Recycle Purity Not Met Recycle->Purification

Caption: Workflow for the purification and analysis of this compound.

G Method Selection Logic question1 High Purity (>99%) Required? question2 Large Scale (>>10g) Required? question1->question2 No method1 Preparative GC question1->method1 Yes method3 High-Efficiency Fractional Distillation question2->method3 No method4 Consider Fractional Distillation for enrichment, followed by Prep GC question2->method4 Yes method2 Argentation Chromatography method1->method2 Alternative for high purity

Caption: Decision tree for selecting a suitable purification method.

References

Common impurities in commercial cis-2-Nonene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial cis-2-Nonene.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: The most prevalent impurity in commercial this compound is its geometric isomer, trans-2-Nonene. Other potential impurities can include positional isomers (e.g., 1-Nonene, 3-Nonene, 4-Nonene), branched isomers, residual reactants or byproducts from synthesis, and degradation products formed during storage.

Q2: How can I identify the impurities in my this compound sample?

A2: The recommended analytical methods for identifying and quantifying impurities in this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. GC-MS is particularly effective for separating and identifying volatile impurities, including geometric and positional isomers. NMR can provide detailed structural information to confirm the identity of impurities.

Q3: My experiment is sensitive to the presence of the trans-isomer. What is a typical level of this impurity in commercial grades?

A3: The purity of commercial alkenes can vary. Some suppliers offer mixtures of cis- and trans-2-Nonene with purities greater than 94.0%, as determined by Gas Chromatography (GC). For applications requiring high isomeric purity, it is crucial to obtain a certificate of analysis from the supplier that specifies the percentage of the trans-isomer.

Q4: I suspect my this compound has degraded during storage. What are the likely degradation products?

A4: Alkenes like this compound are susceptible to autoxidation upon exposure to air and light, leading to the formation of peroxides.[1][2][3] These peroxides can be hazardous and may interfere with reactions. Additionally, over long-term storage or exposure to catalytic residues, oligomerization can occur, resulting in the formation of higher molecular weight hydrocarbons.[4]

Q5: Are there any impurities that could arise from the synthesis process?

A5: Yes, impurities are often related to the synthetic route used. For instance, if the this compound was synthesized via a Wittig reaction, a common byproduct is triphenylphosphine oxide, which can be challenging to remove completely. If alkene metathesis was employed, trace amounts of the catalyst and other olefinic byproducts might be present.[5][6][7]

Troubleshooting Guide

Issue Observed Potential Cause Recommended Action
Inconsistent reaction yields or unexpected side products. Presence of uncharacterized impurities in the this compound starting material.Analyze the starting material using GC-MS to identify and quantify impurities. Consider purifying the this compound by distillation or chromatography before use.
Reaction fails to initiate or proceeds slowly. The presence of peroxide impurities, which can act as radical scavengers or inhibitors.Test for the presence of peroxides using appropriate test strips or wet chemical methods. If peroxides are detected, they can be removed by passing the alkene through a column of activated alumina.
Difficulty in achieving desired product stereochemistry. The presence of the trans-2-Nonene isomer in the starting material.Quantify the isomeric ratio of your this compound using GC or NMR. If the trans-isomer content is too high, consider purification or sourcing a higher purity grade.
Observation of higher molecular weight species in product mixture. Oligomerization of the this compound starting material.Analyze the starting material for oligomers using GC-MS. Store the alkene under an inert atmosphere and in a cool, dark place to minimize degradation.

Data Presentation

Table 1: Summary of Potential Impurities in Commercial this compound

Impurity Type Specific Examples Typical Method of Detection Potential Origin Notes
Geometric Isomers trans-2-NoneneGC-MS, NMRSynthesis, IsomerizationThe most common impurity.
Positional Isomers 1-Nonene, 3-Nonene, 4-NoneneGC-MSSynthesisBranched isomers may also be present.
Synthesis Byproducts Triphenylphosphine oxide (from Wittig)NMR, LC-MSSynthesisSpecific to the synthetic route used.
Degradation Products Peroxides, OligomersPeroxide test strips, GC-MSStorageCan form upon exposure to air, light, or heat.[1][2][3]
Residual Solvents Hexane, Diethyl ether, etc.GC-MS, NMRPurificationDepends on the final purification steps.

Experimental Protocols

Protocol 1: Determination of Isomeric Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and quantify the cis- and trans-isomers of 2-Nonene and identify other volatile impurities.

Materials:

  • This compound sample

  • High-purity solvent for dilution (e.g., hexane)

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • A suitable capillary column (e.g., a non-polar or medium-polarity column such as one based on cyanopropyl polysilphenyl-siloxane)[8]

Method:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in the chosen solvent (e.g., 1 µL in 1 mL of hexane).

  • GC-MS Instrument Setup:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase to 200 °C at a rate of 10 °C/min.

      • Hold at 200 °C for 5 minutes.

    • MS Detector:

      • Transfer Line Temperature: 280 °C

      • Ion Source Temperature: 230 °C

      • Scan Range: m/z 35-300

  • Analysis: Inject an appropriate volume (e.g., 1 µL) of the prepared sample into the GC-MS system.

  • Data Interpretation: Identify the peaks corresponding to this compound and any impurities based on their retention times and mass spectra. The relative peak areas can be used to estimate the percentage of each component. The trans-isomer typically elutes slightly before the cis-isomer on many standard GC columns.[8]

Protocol 2: Detection of Peroxides

Objective: To qualitatively detect the presence of peroxide impurities in the this compound sample.

Materials:

  • This compound sample

  • Potassium iodide (KI) solution (10%)

  • Glacial acetic acid

  • Starch indicator solution (optional)

Method:

  • In a clean, dry test tube, add approximately 1 mL of the this compound sample.

  • Add 1 mL of glacial acetic acid to the test tube.

  • Add a few drops of the 10% potassium iodide solution.

  • Stopper the test tube and shake vigorously for one minute.

  • Observation: The formation of a yellow to brown color indicates the presence of peroxides. The intensity of the color is proportional to the peroxide concentration. For enhanced visualization, a few drops of starch indicator can be added, which will turn a deep blue-black color in the presence of the iodine formed.

Mandatory Visualization

Impurity_Troubleshooting_Workflow cluster_start Start cluster_problem Problem Identification cluster_analysis Impurity Analysis cluster_results Analysis Results cluster_action Corrective Action start Experiment with Commercial this compound problem Unexpected Experimental Outcome? (e.g., low yield, side products) start->problem gcms Perform GC-MS Analysis problem->gcms Yes peroxide_test Perform Peroxide Test problem->peroxide_test Yes isomers Isomers or Other Volatile Impurities Detected gcms->isomers no_impurities No Significant Impurities Detected gcms->no_impurities peroxides Peroxides Detected peroxide_test->peroxides purify Purify this compound (e.g., distillation, chromatography) isomers->purify remove_peroxides Remove Peroxides (e.g., alumina column) peroxides->remove_peroxides other_factors Investigate Other Experimental Parameters no_impurities->other_factors purify->start Re-run Experiment remove_peroxides->start Re-run Experiment

Caption: Troubleshooting workflow for addressing issues with commercial this compound.

References

Technical Support Center: cis-2-Nonene Sample Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and storage of cis-2-Nonene.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concerns for this compound are its susceptibility to oxidation and isomerization. As an unsaturated hydrocarbon, the double bond in this compound is reactive and can be a target for autoxidation in the presence of air (oxygen). Additionally, the cis-isomer can convert to the more thermodynamically stable trans-isomer, especially when exposed to heat, light, or acid catalysts.[1][2][3][4][5]

Q2: What are the ideal storage conditions for long-term stability of this compound?

A2: For optimal long-term stability, this compound should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[6][7][8][9][10] It is recommended to store the compound in a tightly sealed container, protected from light, and at a low temperature, typically 2-8°C. For highly sensitive applications, storage at -20°C may be preferable.

Q3: How can I check the purity and isomeric integrity of my this compound sample?

A3: The purity and isomeric ratio of this compound can be reliably determined using Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy. GC with a suitable capillary column can separate cis- and trans-isomers, allowing for quantification of the isomeric ratio.[11] Quantitative 1H NMR (qNMR) can be used to determine the absolute purity of the sample by comparing the integral of a characteristic this compound signal to that of a certified internal standard.[3][12][13][14][15]

Q4: Can I use solvents to store this compound? If so, which ones are recommended?

A4: Storing this compound in a degassed, anhydrous, and inert solvent can be a suitable option, especially for creating stock solutions. A non-polar, aprotic solvent like hexane or heptane is a good choice. It is crucial to ensure the solvent is free from peroxides, which can initiate oxidation. Solvents like methanol are also used for preparing analytical standards.[16] Always ensure the chosen solvent is compatible with your experimental downstream applications.

Troubleshooting Guides

Issue 1: Unexpected Peaks in GC/NMR Analysis

Symptom: Your GC chromatogram or NMR spectrum shows unexpected peaks that were not present in the initial analysis of the this compound sample.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Oxidation Small peaks corresponding to aldehydes, ketones, or epoxides may appear. This suggests exposure to air. Purge the sample with an inert gas (argon or nitrogen) and store it in a tightly sealed vial with a PTFE-lined cap. For future use, handle the compound under an inert atmosphere.
Isomerization A peak corresponding to trans-2-Nonene may appear or increase in intensity. This can be caused by exposure to heat, light, or acidic contaminants. Store the sample in an amber vial at a reduced temperature. Avoid contact with acidic surfaces or residues.
Solvent Impurities If the sample is in solution, impurities from the solvent (e.g., peroxides in ethers, water) could be the source. Use high-purity, anhydrous, and peroxide-free solvents.
Contamination The sample may have been contaminated during handling. Review your sample handling procedures. Use clean, dry glassware and syringes.
Issue 2: Inconsistent Experimental Results

Symptom: You are observing variability in the outcomes of experiments using the same batch of this compound.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Sample Degradation Over Time The purity of the this compound may be decreasing with each use due to repeated exposure to air or ambient temperatures. Aliquot the sample upon receipt into smaller, single-use vials to minimize the number of times the main stock is handled.
Inconsistent Sample Preparation Variations in how the sample is prepared for each experiment can lead to different results. Standardize your sample preparation protocol, ensuring consistent solvent quality, concentration, and handling time.
Isomerization to the trans-isomer The less reactive trans-isomer may be forming, leading to slower or incomplete reactions. Re-analyze the isomeric purity of your sample using GC. If significant isomerization has occurred, consider purifying the sample or obtaining a new batch.

Degradation Pathways and Prevention

The primary degradation pathways for this compound are autoxidation and isomerization. Understanding these pathways is crucial for implementing effective storage and handling strategies.

This compound Degradation Pathways cluster_prevention cis_nonene This compound autoxidation Autoxidation (O2, light, metal traces) cis_nonene->autoxidation isomerization Isomerization (Heat, light, acid) cis_nonene->isomerization peroxy_radical Peroxy Radical autoxidation->peroxy_radical trans_nonene trans-2-Nonene isomerization->trans_nonene hydroperoxide Hydroperoxide peroxy_radical->hydroperoxide epoxide Epoxide peroxy_radical->epoxide carbonyls Aldehydes/Ketones hydroperoxide->carbonyls prevention Prevention Strategies inert_atm Inert Atmosphere (N2, Ar) prevention->inert_atm Inhibits Autoxidation low_temp Low Temperature (2-8°C or -20°C) prevention->low_temp Slows All Pathways protect_light Protection from Light (Amber vials) prevention->protect_light Inhibits Photochemical Isomerization & Oxidation antioxidants Antioxidants (e.g., BHT) prevention->antioxidants Scavenges Radicals

Caption: Key degradation pathways for this compound and preventative measures.

Experimental Protocols

Protocol 1: Purity and Isomer Ratio Analysis by Gas Chromatography (GC-FID)

This protocol provides a general method for the analysis of this compound. Optimization may be required based on the specific instrument and column used.

Objective: To determine the purity and the ratio of cis- to trans-2-Nonene.

Instrumentation and Materials:

  • Gas Chromatograph with Flame Ionization Detector (GC-FID)

  • Capillary Column: A non-polar column (e.g., DB-1 or DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness) is often suitable for separating nonene isomers based on boiling point differences. For better separation of cis/trans isomers, a more polar column like a wax or a cyanopropyl-based column may be necessary.

  • Carrier Gas: Helium or Hydrogen

  • This compound sample

  • Anhydrous, high-purity solvent (e.g., hexane)

  • Reference standards for cis- and trans-2-Nonene (if available for peak identification)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in the chosen solvent (e.g., 1 mg/mL).

  • GC Conditions (Example):

    • Injector Temperature: 250°C

    • Detector Temperature: 250°C

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes

      • Ramp: 10°C/min to 150°C

      • Hold at 150°C for 5 minutes

    • Carrier Gas Flow Rate: 1 mL/min (constant flow)

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

  • Analysis:

    • Inject the prepared sample into the GC.

    • Identify the peaks for cis- and trans-2-Nonene based on retention times (if standards are available) or by comparing the chromatogram to a reference. Generally, the trans-isomer will have a slightly shorter retention time on non-polar columns.

    • Calculate the area percentage of each peak to determine the purity and the isomeric ratio.

Workflow for GC Analysis:

GC Analysis Workflow for this compound start Start prep_sample Prepare Sample (Dilute in Hexane) start->prep_sample inject Inject into GC-FID prep_sample->inject separate Separation on Capillary Column inject->separate detect Detection by FID separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity and Isomeric Ratio integrate->calculate end End calculate->end

Caption: A streamlined workflow for the GC analysis of this compound samples.

Protocol 2: Absolute Purity Determination by Quantitative 1H NMR (qNMR)

This protocol outlines the steps for determining the absolute purity of a this compound sample using an internal standard.

Objective: To determine the absolute mass fraction purity of this compound.

Instrumentation and Materials:

  • NMR Spectrometer (≥400 MHz recommended)

  • High-precision analytical balance

  • NMR tubes

  • Deuterated solvent (e.g., CDCl3)

  • High-purity internal standard (e.g., maleic anhydride, dimethyl sulfone). The standard should be stable, non-volatile, have peaks that do not overlap with the analyte, and be accurately weighed.

  • This compound sample

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the internal standard (e.g., 5-10 mg) into a clean, dry vial.

    • Accurately weigh a specific amount of the this compound sample (e.g., 10-20 mg) into the same vial.

    • Dissolve the mixture in a precise volume of deuterated solvent (e.g., 0.75 mL).

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a 1H NMR spectrum with parameters optimized for quantitative analysis. This includes:

      • A long relaxation delay (D1) of at least 5 times the longest T1 of any proton being quantified (a D1 of 30-60 seconds is often sufficient).

      • A sufficient number of scans to achieve a high signal-to-noise ratio (>250:1 for the peaks of interest).

      • A 90° pulse angle.

  • Data Processing and Analysis:

    • Process the spectrum with careful phasing and baseline correction.

    • Integrate a well-resolved signal of this compound (e.g., the vinylic protons) and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Quantitative Data Summary (Representative for Alkenes):

Storage Condition Expected Purity after 1 Year Expected Isomerization (cis to trans) Primary Degradation Pathway
2-8°C, under Nitrogen, protected from light> 98%< 2%Minimal
25°C, under Nitrogen, protected from light95-98%2-5%Slow Isomerization
25°C, exposed to air, protected from light90-95%2-5%Autoxidation
25°C, exposed to air and light< 90%> 5%Autoxidation & Photochemical Isomerization

Disclaimer: This data is illustrative and based on the general stability of alkenes. Actual stability may vary depending on the initial purity of the sample and the specific storage vessel.

References

Addressing ambiguous coupling constants in 1H NMR of alkenes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the analysis of ambiguous coupling constants in the 1H NMR spectra of alkenes.

Frequently Asked Questions (FAQs)

Q1: Why are the coupling constants for my alkene protons ambiguous?

Ambiguity in coupling constants for alkenes often arises from several factors. Signals can overlap, especially in complex molecules, making it difficult to extract individual coupling constants. This is particularly common when the chemical shifts of vinyl protons are very similar. Additionally, the system can exhibit "higher-order effects" when the chemical shift difference (in Hz) between two coupled protons is not much larger than their coupling constant (J). This leads to complex and non-intuitive splitting patterns that obscure the true J-values. Finally, the expected ranges for different types of coupling (e.g., vicinal cis vs. allylic) can sometimes overlap, requiring more than just the J-value for a definitive assignment.

Q2: What are the typical coupling constant values I should expect for an alkene?

The magnitude of the coupling constant (J) is highly dependent on the spatial relationship between the coupled protons. For alkenes, J-values generally fall into predictable ranges, which are crucial for initial assignments.

Coupling Type Description Typical J-Value Range (Hz)
³J (trans)Vicinal protons on opposite sides of the C=C bond11 - 18
³J (cis)Vicinal protons on the same side of the C=C bond6 - 15
²J (geminal)Protons attached to the same carbon atom0 - 3.5
⁴J (allylic)Coupling between protons on the double bond and an adjacent carbon0 - 3

This data represents typical values; actual observed values can vary based on substituents, ring strain, and solvent effects.

Q3: My vinyl proton signals are overlapping. What simple steps can I take to resolve them?

When faced with overlapping signals, a few initial adjustments to your experimental setup can often provide the necessary resolution:

  • Use a Higher Field Spectrometer: Moving from a 400 MHz to a 600 MHz or higher spectrometer will increase the chemical shift dispersion (in Hz) while the coupling constants (in Hz) remain the same. This often separates overlapping multiplets.

  • Change the Solvent: Using a solvent with different properties (e.g., switching from CDCl₃ to C₆D₆ or DMSO-d₆) can induce changes in the chemical shifts of your protons, potentially resolving the overlap. Aromatic solvents like benzene-d₆ are particularly known for their anisotropic effects which can significantly alter proton chemical shifts.

  • Vary the Temperature: Acquiring the spectrum at different temperatures can sometimes affect the conformation of the molecule or intermolecular interactions, leading to slight changes in chemical shifts that may resolve overlapping signals.

Q4: Simple adjustments didn't work. Which advanced NMR experiments can I use to assign my ambiguous couplings?

When simple methods fail, multi-dimensional NMR experiments are powerful tools for unambiguously assigning proton signals and their couplings.

  • 2D COSY (Correlation Spectroscopy): This is often the first 2D experiment to perform. It identifies protons that are directly coupled to each other. A cross-peak between two proton signals in a COSY spectrum confirms that they have a J-coupling. This is invaluable for tracing out the connectivity of your spin system.

  • 2D TOCSY (Total Correlation Spectroscopy): If you have an isolated group of coupled protons (a spin system), a TOCSY experiment can reveal all the protons in that system from a single cross-peak. For example, exciting one vinyl proton will show correlations to all other protons in that same vinyl system, which is useful for complex alkenes.

  • Selective 1D NOE (Nuclear Overhauser Effect): This experiment is particularly powerful for distinguishing between E (trans) and Z (cis) isomers. Irradiating a specific proton will cause an enhancement in the signal of other protons that are close in space (typically < 5 Å). For a Z-alkene, a strong NOE will be observed between the cis vinyl protons, which is absent in the corresponding E-isomer.

  • HSQC and HMBC (Heteronuclear Correlation): An HSQC spectrum correlates protons to the carbons they are directly attached to. An HMBC spectrum shows longer-range correlations between protons and carbons (typically over 2-3 bonds). These experiments can help confirm assignments by ensuring the proton and carbon skeletons are consistent, indirectly helping to resolve proton ambiguities.

Troubleshooting Workflows & Diagrams

The following diagrams illustrate the logical workflow for addressing ambiguous couplings and the relationships revealed by different NMR experiments.

TroubleshootingWorkflow start Ambiguous Alkene Couplings Observed check_overlap Are signals overlapping? start->check_overlap higher_field Acquire spectrum on higher field NMR check_overlap->higher_field  Yes run_cosy Run 2D COSY to establish connectivity check_overlap->run_cosy  No / Still Ambiguous change_conditions Change solvent or temperature higher_field->change_conditions change_conditions->run_cosy is_e_z_issue Is E/Z geometry the primary question? run_cosy->is_e_z_issue run_noe Run selective 1D NOE for spatial proximity is_e_z_issue->run_noe  Yes run_advanced Utilize TOCSY, HSQC/HMBC for complex systems is_e_z_issue->run_advanced  No / More Info Needed assign Assign Structure & Coupling Constants run_noe->assign run_advanced->assign

Caption: Workflow for resolving ambiguous alkene couplings.

ExperimentRelationships cluster_alkene R-Cₐ(Hₐ)=Cₓ(Hₓ)-R' H1 Hₐ H2 Hₓ H1->H2 COSY (³J) H1->H2 NOE (space) C1 Cₐ H1->C1 HSQC (¹J) C2 Cₓ H1->C2 HMBC (²J) H2->C1 HMBC (³J)

Caption: NMR experiments reveal different nuclear relationships.

Experimental Protocols

Protocol: 2D COSY (Correlation Spectroscopy)

This protocol outlines the general steps for acquiring a standard gradient-selected COSY (gCOSY) experiment, which is effective for identifying J-coupled protons.

Objective: To generate a 2D spectrum where cross-peaks connect protons that are scalar coupled to each other, helping to resolve signal overlap and confirm connectivity.

Methodology:

  • Sample Preparation: Prepare your sample as you would for a standard 1D ¹H NMR experiment, ensuring it is dissolved in a suitable deuterated solvent to an appropriate concentration (typically 1-10 mg in 0.5-0.7 mL).

  • Standard 1D ¹H Spectrum: Acquire a high-quality 1D ¹H spectrum of your sample. Use this spectrum to determine the spectral width (sweep width) required to encompass all proton signals of interest. Note the chemical shifts of the alkene protons.

  • Set Up the COSY Experiment:

    • Load a standard gCOSY parameter set from the spectrometer's software library (e.g., cosygpqf on a Bruker instrument).

    • Set the spectral width in both dimensions (F2 and F1) to cover the region determined in Step 2.

    • The number of data points in the direct dimension (F2) is typically set to 1024 (1K) or 2048 (2K).

    • The number of increments in the indirect dimension (F1) determines the resolution in that dimension. A value between 256 and 512 is usually sufficient for routine analysis.

    • The number of scans (NS) per increment should be a multiple of 2 or 4 (e.g., 2, 4, 8) to accommodate the phase cycle. Start with 2 or 4 scans and increase if the signal-to-noise ratio is low.

    • The relaxation delay (D1) should be set to approximately 1.2-1.5 times the longest T₁ relaxation time of the protons of interest. A value of 1-2 seconds is a common starting point.

  • Acquisition: Start the experiment. The total experiment time will depend on the number of increments, scans, and the relaxation delay.

  • Data Processing:

    • After acquisition is complete, the 2D Free Induction Decay (FID) must be Fourier transformed in both dimensions.

    • Apply a window function (e.g., a sine-squared function) in both dimensions before Fourier transformation to improve the peak shape and reduce truncation artifacts.

    • Phase correct the spectrum automatically or manually.

    • Symmetrize the spectrum. Since the COSY spectrum should be symmetrical about the diagonal, this process reduces noise and artifacts.

  • Analysis:

    • The 1D spectrum appears along the diagonal of the 2D plot.

    • Off-diagonal peaks (cross-peaks) appear at the intersection of the chemical shifts of two protons that are J-coupled. For an alkene proton at δA, find its peak on the diagonal and look for cross-peaks along the vertical or horizontal line corresponding to δA. If a cross-peak exists at (δA, δB), then protons A and B are coupled.

Wittig Synthesis Technical Support Center: Minimizing Side Reactions for cis-Alkene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Wittig synthesis of alkenes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize conditions for the selective synthesis of cis-(Z)-alkenes.

Frequently Asked Questions (FAQs)

Q1: My Wittig reaction is producing a mixture of E/Z isomers instead of the pure cis-(Z)-alkene. What determines the stereoselectivity?

A2: The stereochemical outcome of the Wittig reaction is primarily dictated by the stability of the phosphorus ylide and the reaction conditions, which determine whether the reaction is under kinetic or thermodynamic control.[1]

  • Non-stabilized Ylides: Ylides with simple alkyl or aryl substituents are considered non-stabilized.[1][2] These ylides react rapidly and irreversibly under kinetic control, favoring the formation of a cis-oxaphosphetane intermediate, which subsequently decomposes to the Z-alkene.[1][3] The transition state leading to the cis-alkene is favored due to minimized steric interactions in a puckered, four-centered arrangement.[3][4]

  • Stabilized Ylides: Ylides bearing electron-withdrawing groups (e.g., esters, ketones) are stabilized. Their reaction is reversible, allowing for equilibration to the more thermodynamically stable trans-oxaphosphetane, which leads to the E-alkene as the major product.[1][5][6]

  • Semi-stabilized Ylides: Ylides with substituents like aryl groups often give poor selectivity, resulting in mixtures of E and Z isomers.[1][2]

Q2: How can I optimize my reaction conditions to maximize the yield of the cis-(Z)-alkene?

A2: To enhance Z-selectivity, the reaction should be run under conditions that favor kinetic control and prevent the equilibration of intermediates.

  • Use Non-Stabilized Ylides: Employ ylides that do not contain electron-withdrawing stabilizing groups.[7][8]

  • Implement "Salt-Free" Conditions: Lithium salts (e.g., LiBr, LiCl), which are byproducts of ylide generation using bases like n-butyllithium (n-BuLi), can catalyze the opening of the oxaphosphetane intermediate.[4][9] This allows for equilibration to the more stable threo-betaine adduct, which leads to the E-alkene, a process sometimes called "stereochemical drift".[4][10] Using sodium or potassium bases, such as sodium hexamethyldisilazide (NaHMDS) or potassium hexamethyldisilazide (KHMDS), generates the ylide without producing these equilibrating lithium salts.[4][11]

  • Choose the Right Solvent: Aprotic, non-polar, or weakly polar solvents like tetrahydrofuran (THF), diethyl ether, or toluene are generally preferred for Z-selective reactions.[4][12] Polar aprotic solvents can sometimes decrease the Z:E ratio.[12]

  • Control the Temperature: Running the reaction at low temperatures, typically -78 °C, is crucial.[1] Low temperatures slow down the reaction and prevent the equilibration that leads to the thermodynamically favored E-alkene.[13] Side reactions may also increase at higher temperatures.[13]

Q3: My reaction is complete, but I am struggling to remove a major byproduct. What is it and what are the best purification methods?

A3: The most common and often problematic byproduct of the Wittig reaction is triphenylphosphine oxide (Ph₃P=O).[1] Its physical properties—a high-boiling solid with solubility in many organic solvents—make its removal challenging.[1]

Several methods can be used for its removal:

  • Column Chromatography: This is a very common and generally effective method for separating the desired alkene from triphenylphosphine oxide.[1]

  • Crystallization/Recrystallization: If your desired alkene is a solid, recrystallization can be an effective purification method, as triphenylphosphine oxide may have different solubility characteristics.[1][14]

  • Precipitation: In some cases, triphenylphosphine oxide can be precipitated from a nonpolar solvent like hexane or ether, in which it is poorly soluble, while the alkene product remains in solution.[1]

  • Alternative Reagents (HWE Reaction): For cases where purification is persistently difficult, consider the Horner-Wadsworth-Emmons (HWE) reaction. This modification uses phosphonate esters, and the resulting phosphate byproduct is water-soluble, allowing for simple removal by aqueous extraction.[1]

Q4: My Wittig reaction is very slow or does not go to completion. What are the potential causes?

A4: Several factors can impede the Wittig reaction:

  • Steric Hindrance: Sterically hindered ketones are significantly less reactive than aldehydes, particularly with stabilized ylides.[1][10][15] In such cases, the HWE reaction may be a better alternative.[1]

  • Insufficient Base: The base used for deprotonating the phosphonium salt must be strong enough. For non-stabilized ylides, strong bases like n-BuLi, NaHMDS, or KHMDS are required.[1][7] Milder bases may be insufficient, leading to incomplete ylide formation.

  • Aldehyde Instability: Aldehydes can be labile and may degrade through oxidation, polymerization, or other decomposition pathways, especially if they are sensitive.[2][10] Using freshly purified or distilled aldehydes is recommended.

Data Presentation: Factors Influencing Stereoselectivity

The choice of reagents and conditions has a predictable effect on the stereochemical outcome of the Wittig reaction.

Table 1: Ylide Type and Expected Alkene Isomer

Ylide TypeSubstituent on Ylide Carbon (R)Reaction ControlPredominant Product
Non-stabilized Alkyl, HKineticZ-alkene (cis)[1][2][7]
Semi-stabilized Aryl (e.g., Phenyl)---Mixture of E/Z isomers[1][2]
Stabilized Electron-Withdrawing Group (EWG) like -CO₂R, -C(O)RThermodynamicE-alkene (trans)[1][2][5]

Table 2: Effect of Solvents and Additives on Z/E Ratio with Non-Stabilized Ylides

SolventAdditivesGeneral Effect on Z-selectivityReference
Tetrahydrofuran (THF)Salt-Free (KHMDS, NaHMDS)High Z-selectivity[4][12]
Diethyl EtherSalt-Free (KHMDS, NaHMDS)High Z-selectivity[1]
TolueneSalt-Free (KHMDS, NaHMDS)Favors Z-alkene, but may be lower than THF[12]
Dimethylformamide (DMF)LiI or NaIAlmost exclusively Z-isomer[2][10]
Any (typically THF)Lithium Halides (from n-BuLi)Decreased Z-selectivity due to equilibration[4][9]

Experimental Protocols

Protocol 1: General Procedure for Z-Selective Wittig Reaction (Salt-Free)

This protocol is designed to maximize the formation of cis-(Z)-alkenes using a non-stabilized ylide under salt-free conditions.

1. Ylide Generation: a. Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and cool it under an inert atmosphere (e.g., nitrogen or argon). b. Add the triphenylphosphonium salt (1.1 eq.) to the flask. c. Add anhydrous tetrahydrofuran (THF) to create a suspension (approx. 0.2 M).[11] d. Cool the suspension to 0 °C or -78 °C in an appropriate cooling bath. e. In a separate flask, dissolve a strong, non-lithium base like potassium hexamethyldisilazide (KHMDS) or sodium hexamethyldisilazide (NaHMDS) (1.05 eq.) in anhydrous THF. f. Slowly add the base solution dropwise to the stirring phosphonium salt suspension. A distinct color change (often to deep red, orange, or yellow) indicates ylide formation.[1][11] g. Allow the mixture to stir for 30-60 minutes while slowly warming to 0 °C or room temperature to ensure complete ylide formation.[1][11]

2. Reaction with Carbonyl: a. Cool the freshly prepared ylide solution to -78 °C using a dry ice/acetone bath. b. Dissolve the aldehyde (1.0 eq.) in a small amount of anhydrous THF. c. Add the aldehyde solution dropwise to the cold, stirring ylide solution. d. Let the reaction stir at -78 °C for 1-4 hours, then allow it to slowly warm to room temperature and stir overnight.[1]

3. Workup and Purification: a. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[1] b. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.[1] c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1] d. Purify the crude product by column chromatography on silica gel to separate the desired Z-alkene from the triphenylphosphine oxide byproduct.[1]

Visualizations

Experimental Workflow

G start Start: Dry Glassware (Inert Atmosphere) salt Add Phosphonium Salt (1.1 eq) + Anhydrous THF start->salt cool1 Cool to 0 °C / -78 °C salt->cool1 base Add KHMDS or NaHMDS (1.05 eq) in THF dropwise cool1->base ylide Ylide Formation (Stir 30-60 min) base->ylide cool2 Cool to -78 °C ylide->cool2 aldehyde Add Aldehyde (1.0 eq) in THF dropwise cool2->aldehyde react Reaction (Stir, warm to RT overnight) aldehyde->react quench Quench with sat. NH4Cl(aq) react->quench extract Extract with Organic Solvent quench->extract dry Dry, Filter, Concentrate extract->dry purify Purify via Column Chromatography dry->purify product Isolated Z-Alkene purify->product

Caption: Experimental workflow for a Z-selective Wittig reaction.

Factors Influencing Stereoselectivity

G cluster_conditions Reaction Conditions cluster_pathways Reaction Pathways cluster_products Products Ylide Ylide Structure Kinetic Kinetic Control (Irreversible) Ylide->Kinetic Non-Stabilized Thermo Thermodynamic Control (Reversible Equilibration) Ylide->Thermo Stabilized Solvent Solvent Solvent->Kinetic Aprotic/ Non-polar Temp Temperature Temp->Kinetic Low Temp (-78 °C) Salts Lithium Salts Salts->Kinetic Absent ('Salt-Free') Salts->Thermo Present (e.g., LiX) Z_Alkene Z-Alkene (cis) (Less Stable Product) Kinetic->Z_Alkene Favors E_Alkene E-Alkene (trans) (More Stable Product) Thermo->E_Alkene Favors

References

Technical Support Center: Column Chromatography Optimization for cis-2-Nonene Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the column chromatography purification of cis-2-Nonene.

Frequently Asked Questions (FAQs)

Q1: What is the most effective stationary phase for separating cis- and trans-2-Nonene?

A1: Standard silica gel offers limited separation of cis and trans isomers due to their similar polarities. The recommended stationary phase is silver nitrate-impregnated silica gel (AgNO₃-silica). The silver ions form reversible π-complexes with the double bonds of the alkenes.[1][2] Cis-alkenes form more stable complexes than trans-alkenes, leading to stronger retention on the column and enabling effective separation.[2]

Q2: How do I choose an appropriate mobile phase for separating this compound on an AgNO₃-silica column?

A2: A non-polar mobile phase is essential to allow for the π-complexation interaction to dominate the separation. Start with a low-polarity solvent system, such as pure hexanes or a mixture of hexanes and a slightly more polar solvent like diethyl ether or dichloromethane. The polarity of the eluent can be gradually increased to elute the more strongly bound cis-isomer. Protic solvents like methanol or water should be avoided as they can dissolve the silver nitrate.[1]

Q3: My this compound is co-eluting with the trans-isomer. How can I improve the resolution?

A3: To improve resolution, consider the following:

  • Optimize the mobile phase: Start with a very non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding small increments of a slightly more polar solvent (e.g., diethyl ether, starting from 0.5%). This gradient elution will help to resolve the isomers.

  • Increase the column length: A longer column provides more surface area for interaction, which can enhance separation.

  • Reduce the flow rate: A slower flow rate allows for better equilibration between the mobile and stationary phases, often leading to improved resolution.

  • Decrease the sample load: Overloading the column can cause band broadening and poor separation. Reduce the amount of crude material applied to the column.

Q4: I am losing my product during purification. What are the possible reasons?

A4: this compound is a volatile compound. Product loss can occur due to evaporation. To minimize this:

  • Keep fractions covered and cool.

  • Use a gentle stream of inert gas (like nitrogen or argon) for solvent removal instead of high vacuum or heat.

  • Ensure all joints in your chromatography setup are well-sealed.

Q5: The collected fractions containing my purified this compound are showing impurities after solvent removal. What could be the source?

A5: If you are using an AgNO₃-silica column, it is possible for silver ions to leach from the stationary phase, especially if the mobile phase has any residual polarity.[1] These silver salts will remain as an impurity after solvent evaporation. To remove them, you can pass the combined fractions through a small plug of regular silica gel before final solvent removal.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Poor separation of cis- and trans-2-Nonene Inappropriate stationary phase.Use silver nitrate-impregnated silica gel for enhanced separation of alkene isomers.[1][2]
Mobile phase is too polar.Start with a highly non-polar mobile phase (e.g., 100% hexanes) and gradually increase polarity.
Column overloading.Reduce the amount of sample loaded onto the column.
Flow rate is too high.Decrease the flow rate to allow for better equilibrium and separation.
This compound does not elute from the column Mobile phase is not polar enough.If the cis-isomer is strongly retained, gradually increase the percentage of the more polar solvent in your mobile phase.
Deactivation of the stationary phase.Ensure the AgNO₃-silica gel is properly prepared and has not been exposed to light for extended periods, which can reduce its effectiveness.[1]
Broad or tailing peaks Poorly packed column.Ensure the column is packed uniformly without any air bubbles or channels.
Sample is too concentrated.Dissolve the sample in a minimal amount of the initial mobile phase before loading.
Interactions with acidic sites on silica.While less common for non-polar compounds, you can consider using deactivated silica gel for preparing the AgNO₃ stationary phase.
Low recovery of this compound Evaporation of the volatile product.Keep fractions covered and cool. Use gentle methods for solvent removal.
Irreversible binding to the column.This is unlikely for this compound but ensure the mobile phase polarity is sufficiently increased during elution to move all compounds off the column.
Silver contamination in the final product Leaching of silver nitrate from the column.Pass the purified fractions through a plug of regular silica gel before solvent evaporation.

Quantitative Data Summary

The following table provides typical parameters for the purification of a mixture of cis- and trans-2-Nonene using argentation column chromatography.

Parameter Value Notes
Stationary Phase 10-15% (w/w) AgNO₃ on silica gelHigher percentages of AgNO₃ can improve separation but may also increase silver leaching.[3]
Column Dimensions 30 cm length x 2 cm diameterFor purification of ~1 g of crude material.
Sample Loading ~1 g crude mixtureDissolved in a minimal amount of hexanes.
Mobile Phase (Eluent) Gradient elution: Hexanes -> Hexanes:Diethyl Ether (99:1 to 95:5)The exact gradient will depend on the specific isomer ratio and impurities.
Flow Rate 2-4 mL/minA slower flow rate generally provides better resolution.
Fraction Size 10-15 mLSmaller fractions can provide a purer final product.
Typical Purity Achieved >98% for this compoundMonitored by GC-MS or ¹H NMR.

Experimental Protocols

Protocol 1: Preparation of Silver Nitrate-Impregnated Silica Gel (10% w/w)

  • Dissolve Silver Nitrate: In a round-bottom flask protected from light (e.g., wrapped in aluminum foil), dissolve 10 g of silver nitrate in 100 mL of deionized water.

  • Add Silica Gel: To the silver nitrate solution, add 90 g of silica gel (60 Å, 230-400 mesh).

  • Mix: Swirl the flask to create a uniform slurry.

  • Solvent Removal: Remove the water under reduced pressure using a rotary evaporator until a free-flowing powder is obtained. The flask should be kept wrapped in foil to protect it from light.

  • Drying: Further dry the AgNO₃-silica gel in a vacuum oven at 50-60°C for at least 4 hours to remove residual moisture.

  • Storage: Store the prepared stationary phase in a dark, dry container.

Protocol 2: Column Chromatography Purification of this compound

  • Column Packing:

    • Insert a small plug of cotton or glass wool at the bottom of a glass chromatography column.

    • Add a thin layer of sand.

    • Prepare a slurry of the 10% AgNO₃-silica gel in hexanes.

    • Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing.

    • Add another thin layer of sand on top of the silica gel.

    • Drain the solvent until the level is just above the top layer of sand.

  • Sample Loading:

    • Dissolve the crude this compound mixture (e.g., 1 g) in a minimal amount of hexanes (1-2 mL).

    • Carefully apply the sample solution to the top of the column using a pipette.

    • Allow the sample to absorb into the silica gel by draining the solvent until the liquid level is at the top of the sand.

  • Elution and Fraction Collection:

    • Carefully add the initial mobile phase (100% hexanes) to the top of the column.

    • Begin collecting fractions.

    • The trans-isomer will elute first.

    • Once the trans-isomer has eluted (as monitored by TLC or GC), gradually increase the polarity of the mobile phase by adding diethyl ether (e.g., starting with 1% diethyl ether in hexanes and increasing to 5%).

    • The cis-isomer will then begin to elute.

    • Continue collecting fractions until all the desired product has been eluted.

  • Analysis and Product Isolation:

    • Analyze the collected fractions by TLC or GC to identify those containing the pure this compound.

    • Combine the pure fractions.

    • (Optional but recommended) Pass the combined fractions through a small plug of regular silica gel to remove any leached silver salts.

    • Remove the solvent using a rotary evaporator with minimal heat to obtain the purified this compound.

Visualizations

experimental_workflow Experimental Workflow for this compound Purification prep_ag_silica Prepare AgNO3-Silica Gel pack_column Pack Column with AgNO3-Silica prep_ag_silica->pack_column load_sample Load Crude this compound pack_column->load_sample elute_trans Elute with Non-Polar Solvent (e.g., Hexanes) load_sample->elute_trans collect_trans Collect trans-Isomer Fractions elute_trans->collect_trans elute_cis Increase Polarity (e.g., Hexanes/Ether) collect_trans->elute_cis collect_cis Collect cis-Isomer Fractions elute_cis->collect_cis analyze_fractions Analyze Fractions (TLC/GC) collect_cis->analyze_fractions combine_pure Combine Pure cis-Fractions analyze_fractions->combine_pure remove_ag Filter through Silica Plug (Remove Ag+) combine_pure->remove_ag isolate_product Solvent Evaporation remove_ag->isolate_product final_product Pure this compound isolate_product->final_product troubleshooting_guide Troubleshooting Poor Separation of cis/trans-2-Nonene start Poor Separation of Isomers check_stationary Is Stationary Phase AgNO3-Silica? start->check_stationary use_ag_silica Action: Use AgNO3-Silica check_stationary->use_ag_silica No check_mobile_phase Is Mobile Phase Polarity Optimized? check_stationary->check_mobile_phase Yes use_ag_silica->check_mobile_phase decrease_polarity Action: Decrease Initial Polarity / Use Gradient check_mobile_phase->decrease_polarity No check_column_load Is Column Overloaded? check_mobile_phase->check_column_load Yes success Separation Improved decrease_polarity->success reduce_load Action: Reduce Sample Load check_column_load->reduce_load Yes check_flow_rate Is Flow Rate Too High? check_column_load->check_flow_rate No reduce_load->success reduce_flow Action: Reduce Flow Rate check_flow_rate->reduce_flow Yes check_flow_rate->success No reduce_flow->success

References

Technical Support Center: Enhancing Resolution Between Cis and Trans-2-Nonene in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC separation of cis- and trans-2-Nonene.

Frequently Asked Questions (FAQs)

Q1: What is the most effective HPLC technique for separating cis and trans-2-Nonene?

A1: The most effective and widely used technique is argentation chromatography.[1][2] This method utilizes a stationary phase, typically silica gel, impregnated with silver nitrate (AgNO₃). The separation is based on the reversible formation of charge-transfer complexes between the silver ions (Ag⁺) on the stationary phase and the π-electrons of the double bond in the 2-Nonene isomers.

Q2: How does argentation chromatography work to separate geometric isomers?

A2: The separation mechanism relies on the difference in stability of the complexes formed between the silver ions and the cis and trans isomers. The cis isomer, being sterically less hindered around the double bond, can form a more stable complex with the silver ions. This stronger interaction leads to a longer retention time for the cis isomer on the column, allowing for its separation from the earlier-eluting trans isomer.[1]

Q3: Can I use a standard reversed-phase (e.g., C18) or normal-phase (silica) column to separate cis- and trans-2-Nonene?

A3: While minor separations of geometric isomers can sometimes be achieved on standard columns, particularly with careful mobile phase optimization, it is often challenging to achieve baseline resolution for structurally similar, nonpolar compounds like 2-Nonene.[3] Argentation chromatography is significantly more selective for this type of separation.

Q4: What is the expected elution order for cis- and trans-2-Nonene in argentation HPLC?

A4: In argentation chromatography with a silver nitrate-impregnated stationary phase, the trans-2-Nonene isomer is expected to elute before the cis-2-Nonene isomer. This is because the cis isomer forms a stronger, more stable complex with the silver ions, leading to increased retention.[4]

Q5: Are there alternatives to silver nitrate for argentation chromatography?

A5: While silver nitrate is the most common, other silver salts like silver perchlorate have also been used. However, silver nitrate is generally preferred due to its effectiveness and availability.

Troubleshooting Guide

This guide addresses common problems encountered when separating cis- and trans-2-Nonene using argentation HPLC.

Issue 1: Poor Resolution or Co-elution of Isomers

Possible Causes & Solutions:

CauseRecommended Action
Inadequate Silver Nitrate Concentration The concentration of silver nitrate on the stationary phase is crucial for selectivity. If the resolution is poor, the silver nitrate loading may be too low. Consider using a column with a higher percentage of silver nitrate or preparing a new column with an increased concentration.
Inappropriate Mobile Phase Composition The polarity of the mobile phase significantly impacts the retention and resolution of the isomers. For normal-phase argentation chromatography, a nonpolar mobile phase such as hexane with a small percentage of a slightly more polar modifier (e.g., acetonitrile, toluene, or isopropanol) is typically used.[4][5]
To increase retention and improve resolution: Decrease the concentration of the polar modifier in the mobile phase. This will enhance the interaction of the isomers with the silver ions on the stationary phase.
To decrease long run times: If retention is too strong, gradually increase the concentration of the polar modifier.
Column Temperature Not Optimized Temperature can affect the stability of the silver-isomer complexes and the viscosity of the mobile phase.[6][7]
For hexane-based mobile phases: Unexpectedly, increasing the column temperature can sometimes lead to longer retention times for unsaturated compounds in argentation HPLC.[6] Experiment with a range of temperatures (e.g., 10°C to 40°C) to find the optimal balance between resolution and analysis time.
Low Column Efficiency Poor peak shape (broad peaks) can lead to a loss of resolution. This can be caused by a deteriorating column, improper packing, or issues with the HPLC system.
Action: Ensure the column is in good condition. If using a self-packed column, ensure it is packed uniformly. Using a column with smaller particle sizes can also increase efficiency.[8]
Issue 2: Peak Tailing

Possible Causes & Solutions:

CauseRecommended Action
Active Sites on Silica Gel Residual silanol groups on the silica support can sometimes cause peak tailing.
Action: While less common in nonpolar mobile phases, if tailing is observed, the addition of a small amount of a competing base to the mobile phase is a general strategy, though compatibility with the silver nitrate column must be considered. More practically, ensure high-quality, fully end-capped silica was used for the column preparation.
Column Overload Injecting too concentrated a sample can lead to peak distortion and tailing.
Action: Dilute the sample and reinject.
Issue 3: Irreproducible Retention Times

Possible Causes & Solutions:

CauseRecommended Action
Column Degradation Silver nitrate columns can be sensitive to light and certain solvents. Exposure to light can cause the silver ions to be reduced, leading to a loss of selectivity.
Action: Protect the column from light by wrapping it in aluminum foil. Avoid using highly polar or protic solvents like methanol or water, which can cause the silver nitrate to leach from the column.
Inconsistent Mobile Phase Preparation Small variations in the composition of the mobile phase, especially the percentage of the polar modifier, can lead to significant shifts in retention times.
Action: Prepare the mobile phase accurately and consistently. Use a high-precision graduated cylinder or prepare by weight. Ensure the mobile phase is thoroughly mixed and degassed.
Fluctuations in Column Temperature Lack of temperature control can cause retention times to drift.
Action: Use a column oven to maintain a constant and consistent temperature throughout the analysis.

Experimental Protocols

Protocol 1: Preparation of a Silver Nitrate Impregnated Silica Gel Column (Packed Column)

This protocol describes the preparation of a silver nitrate-impregnated silica gel for packing into an HPLC column.

Materials:

  • High-purity silica gel for HPLC (e.g., 5 µm particle size)

  • Silver nitrate (AgNO₃), analytical grade

  • Methanol, HPLC grade

  • Water, deionized

  • Rotary evaporator

  • Oven

Procedure:

  • Activation of Silica Gel: Dry the silica gel in an oven at 120-150°C for at least 4 hours to remove any adsorbed water.

  • Preparation of Silver Nitrate Solution: Prepare a solution of silver nitrate in a mixture of water and methanol. For a 10% (w/w) loading, dissolve 10g of AgNO₃ in a minimal amount of water and then add methanol.

  • Impregnation: In a round-bottom flask, create a slurry of the activated silica gel (90g for 10% loading) in methanol.

  • Mixing: Slowly add the silver nitrate solution to the silica gel slurry while continuously mixing.

  • Solvent Removal: Remove the solvents using a rotary evaporator at a moderate temperature (e.g., 40-50°C) until the silica is free-flowing. Protect the apparatus from light during this process.

  • Drying: Further dry the impregnated silica gel in an oven at a low temperature (e.g., 60-80°C) for several hours in the dark or under vacuum.

  • Packing: Pack the dried silver nitrate-impregnated silica into an empty HPLC column using a suitable slurry packing method.

Protocol 2: HPLC Separation of cis- and trans-2-Nonene

This protocol provides a starting point for the separation of cis- and trans-2-Nonene using a silver nitrate column. Optimization will likely be required.

Chromatographic Conditions:

ParameterRecommended Starting Condition
Column Silver Nitrate Impregnated Silica (e.g., 10% AgNO₃, 5 µm, 4.6 x 250 mm)
Mobile Phase n-Hexane with 0.1% to 1.0% Acetonitrile (v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C (with temperature control)
Injection Volume 5-10 µL
Detection Refractive Index (RI) or UV at low wavelength (e.g., < 210 nm)

Procedure:

  • System Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation: Prepare a dilute solution of the cis/trans-2-Nonene mixture in the mobile phase or n-hexane.

  • Injection: Inject the sample onto the column.

  • Data Acquisition: Record the chromatogram. The trans isomer should elute first, followed by the cis isomer.

  • Optimization: Adjust the percentage of acetonitrile in the mobile phase to optimize the resolution and retention times. A lower percentage will increase retention and may improve resolution, while a higher percentage will decrease retention.

Visualizations

Troubleshooting_Poor_Resolution start Poor Resolution or Co-elution check_ag_conc Is AgNO3 concentration adequate? start->check_ag_conc check_mp Is mobile phase optimized? check_ag_conc->check_mp Yes increase_ag Increase AgNO3 loading check_ag_conc->increase_ag No check_temp Is temperature controlled and optimized? check_mp->check_temp Yes adjust_mp Decrease polar modifier concentration check_mp->adjust_mp No check_efficiency Is column efficiency sufficient? check_temp->check_efficiency Yes optimize_temp Screen different temperatures check_temp->optimize_temp No improve_efficiency Use new column or smaller particles check_efficiency->improve_efficiency No

Caption: Troubleshooting workflow for poor resolution.

Argentation_Chromatography_Principle cluster_column AgNO3 Impregnated Silica Column cluster_mobile_phase Mobile Phase Flow p1 p2 p3 p4 p5 Ag1 Ag+ interaction Stronger Complexation (Higher Retention) Ag2 Ag+ elution Weaker Complexation (Faster Elution) cis This compound cis->Ag1 π-complex formation trans trans-2-Nonene trans->Ag2 π-complex formation

Caption: Principle of cis/trans separation by argentation chromatography.

References

Technical Support Center: Stability of cis-2-Nonene in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of cis-2-Nonene in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My recent experimental results using a this compound solution are inconsistent. What could be the cause?

A1: Inconsistent results are often linked to the degradation of this compound in your stock or working solutions. The primary degradation pathways for alkenes like this compound are autoxidation and isomerization to its more stable trans-isomer. These reactions can alter the concentration and purity of the cis-isomer, leading to variability in your experiments.

Q2: What is autoxidation and how does it affect my this compound solution?

A2: Autoxidation is a free-radical chain reaction with atmospheric oxygen that can degrade organic compounds, particularly those with double bonds.[1] This process is autocatalytic, meaning the reaction rate increases as it proceeds.[1] For this compound, this can lead to the formation of hydroperoxides, epoxides, and other oxygenated byproducts, reducing the purity of your sample. The allylic position (the carbon adjacent to the double bond) is particularly susceptible to this process.[2]

Q3: Can my this compound convert to trans-2-Nonene in solution?

A3: Yes, cis-alkenes can isomerize to their more stable trans counterparts.[3] This conversion can be initiated by factors such as heat, light (photochemical isomerization), or the presence of acid or radical catalysts. Since cis and trans isomers can have different physical and chemical properties, this isomerization will impact any subsequent reactions or analyses.

Q4: I suspect my this compound solution has degraded. How can I confirm this?

A4: You can use analytical techniques to assess the purity and integrity of your solution.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an effective method to separate and identify this compound, its trans-isomer, and potential oxidation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful for distinguishing between cis and trans isomers. The coupling constants (J values) for hydrogens across the double bond are typically smaller for the cis isomer (6-12 Hz) compared to the trans isomer (12-18 Hz).[4] Changes in the integration of these signals over time can quantify the extent of isomerization.

Q5: What are the ideal storage conditions to prevent this compound degradation?

A5: To minimize degradation, this compound solutions should be stored with the following precautions:

  • Temperature: Store in a cool, refrigerated, or freezer-grade environment.[5][6] Lower temperatures reduce the rate of both oxidation and isomerization.

  • Light: Protect from light by using amber glass vials or by storing in the dark.[5] Light can provide the energy to initiate photochemical degradation.

  • Atmosphere: To prevent autoxidation, overlay the solution with an inert gas like argon or nitrogen and use a tightly sealed container to minimize contact with oxygen.

  • Container: Use clean, dry, and inert containers. For long-term storage of volatile standards, specialized vials with secure caps (e.g., Mininert® valves) are recommended.

Q6: Should I add a stabilizer to my this compound solution?

A6: Yes, adding a radical inhibitor can be an effective strategy to prevent autoxidation. Butylated hydroxytoluene (BHT) is a common antioxidant used for this purpose.[7] A low concentration (e.g., 0.01-0.1% w/v) is typically sufficient. However, ensure that the stabilizer will not interfere with your downstream applications.

Summary of Degradation Factors and Prevention Strategies

Factor Potential Degradation Pathway Prevention Strategy
Oxygen (Air) Autoxidation (leading to hydroperoxides, epoxides, etc.)Store under an inert atmosphere (Argon, Nitrogen). Use tightly sealed containers. Add an antioxidant (e.g., BHT).
Light (UV) Photochemical Isomerization (cis to trans). Photochemical Oxidation.Store in amber glass containers or in the dark.[5]
Elevated Temperature Increased rate of autoxidation and isomerization.Store in a refrigerator or freezer.[5][8]
Acid/Base Contaminants Catalyzed isomerization or other reactions.Use high-purity, neutral solvents. Ensure glassware is thoroughly cleaned and dried.

Experimental Protocols

Protocol 1: Monitoring cis-trans Isomerization of this compound using ¹H NMR Spectroscopy

Objective: To quantify the potential isomerization of this compound to trans-2-Nonene in a given solvent under specific storage conditions.

Materials:

  • This compound solution in the solvent of interest (e.g., CDCl₃ for direct NMR analysis)

  • NMR tubes

  • NMR Spectrometer

Methodology:

  • Prepare a solution of this compound in the desired deuterated solvent at a known concentration.

  • Acquire an initial ¹H NMR spectrum (Time = 0).

  • Identify the characteristic signals for the vinylic protons of both this compound (typically around δ 5.3-5.5 ppm) and any detectable trans-2-Nonene. Note the difference in coupling constants (J-values) to confirm peak assignments.

  • Integrate the signals corresponding to a unique proton on the cis isomer and the corresponding proton on the trans isomer.

  • Store the NMR tube under the conditions you wish to test (e.g., at room temperature on the benchtop, in a refrigerator at 4°C, etc.).

  • Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., every 24 hours, weekly).

  • For each time point, calculate the percentage of each isomer based on the relative integration of their respective signals.

  • Plot the percentage of this compound versus time to determine the rate of isomerization under the tested conditions.

Visualizations

degradation_pathways cluster_main This compound in Solution cluster_oxidation Autoxidation Pathway cluster_isomerization Isomerization Pathway This compound This compound Peroxy_Radical Peroxy Radical This compound->Peroxy_Radical + O₂ (Air) Initiator (Light, Heat) trans-2-Nonene trans-2-Nonene This compound->trans-2-Nonene Light, Heat, Acid/Radical Catalyst Hydroperoxide Hydroperoxide Peroxy_Radical->Hydroperoxide + R-H Epoxide_etc Epoxides, Alcohols, Ketones Hydroperoxide->Epoxide_etc Decomposition

Caption: Degradation pathways of this compound.

troubleshooting_workflow start Inconsistent Experimental Results Observed check_purity Assess Purity of This compound Solution (GC-MS, NMR) start->check_purity degraded Degradation Confirmed? check_purity->degraded review_storage Review Storage Conditions: - Temperature (Cool?) - Light (Dark?) - Atmosphere (Inert?) degraded->review_storage Yes end_bad Problem Persists: Consider Other Experimental Variables degraded->end_bad No review_stabilizer Review Use of Stabilizer: - Antioxidant Added? - Compatible with Assay? review_storage->review_stabilizer implement_changes Implement Improved Storage & Handling Protocol review_stabilizer->implement_changes end_good Problem Resolved implement_changes->end_good

Caption: Troubleshooting workflow for inconsistent results.

References

Technical Support Center: Quantification of cis-2-Nonene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the quantification of cis-2-Nonene using calibration curves.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical technique for quantifying this compound?

A1: Gas chromatography (GC) is the most prevalent and effective technique for the quantification of volatile organic compounds (VOCs) like this compound. It is often coupled with a Flame Ionization Detector (FID) for robust quantification or a Mass Spectrometer (MS) for both quantification and confirmation of identity.

Q2: What are the critical first steps in preparing a calibration curve for this compound?

A2: The initial and most critical steps involve the careful preparation of accurate standard solutions. Given the volatile nature of this compound, it is crucial to minimize analyte loss. This includes using gas-tight syringes for all transfers, preparing standards in a suitable volatile solvent like methanol, and minimizing headspace in vials. It is also recommended to prepare a stock solution from a neat standard and perform serial dilutions to create calibration standards across the desired concentration range.

Q3: What is a typical concentration range for a this compound calibration curve?

A3: The optimal concentration range depends on the sensitivity of the instrument and the expected concentration of this compound in the samples. For trace analysis of VOCs in matrices like water, a typical range might be from 1 to 200 µg/L. For other applications, the range could be in the low parts-per-million (ppm) level. It is essential to bracket the expected sample concentration with the calibration standards.

Q4: What is an acceptable correlation coefficient (R²) for a this compound calibration curve?

A4: A correlation coefficient (R²) value of ≥ 0.995 is generally considered indicative of good linearity for a calibration curve in chromatographic analysis. However, regulatory guidelines, such as those from the International Council for Harmonisation (ICH), may have specific requirements. For assays, an R² value of >0.999 is often desirable.

Q5: How is the Limit of Detection (LOD) and Limit of Quantification (LOQ) determined?

A5: The LOD and LOQ are typically determined based on the signal-to-noise ratio (S/N). The LOD is the concentration that produces a signal with an S/N of 3, while the LOQ corresponds to an S/N of 10. These values should be experimentally determined by injecting low-concentration standards.

Troubleshooting Guide

Issue 1: Non-Linear Calibration Curve

A non-linear calibration curve can arise from several factors, leading to inaccurate quantification.

Potential Cause Troubleshooting Step
Detector Saturation Dilute the higher concentration standards and re-inject. If linearity is achieved at lower concentrations, the detector was likely saturated.
Inappropriate Calibration Range Ensure the calibration range is within the linear dynamic range of the detector. If necessary, narrow the concentration range of the standards.
Sample Preparation Error Review the standard preparation procedure for errors in dilution calculations or execution. Prepare fresh standards and re-run the calibration.
Analyte Adsorption Active sites in the GC inlet or column can lead to analyte loss, particularly at low concentrations. Deactivate the inlet liner or use a liner with a different deactivation chemistry. Condition the column according to the manufacturer's instructions.
Incorrect Curve Fit While a linear fit is ideal, some methods may exhibit a quadratic response.[1] If a quadratic fit (y = ax² + bx + c) provides a better correlation and is justifiable, it may be used. However, investigate the cause of non-linearity first.
Issue 2: Poor Reproducibility of Peak Areas

Inconsistent peak areas for the same standard lead to a high relative standard deviation (%RSD) and an unreliable calibration.

Potential Cause Troubleshooting Step
GC System Leaks Leaks in the injection port septum, liner O-ring, or column fittings are common sources of variability. Perform a leak check of the GC system.
Inconsistent Injection Volume If using manual injection, ensure a consistent and rapid injection technique. For autosamplers, check the syringe for air bubbles and ensure it is functioning correctly.
Sample Volatility The volatility of this compound can lead to variable amounts being injected if there is significant headspace in the vial or if the sample is not handled quickly. Use vials with minimal headspace and cap them immediately after adding the standard.
Inlet Discrimination The temperature of the GC inlet can affect the vaporization of the sample. Optimize the inlet temperature to ensure complete and reproducible vaporization of this compound and the solvent.
Issue 3: Low Sensitivity or No Peak Detected

This issue prevents the accurate measurement of low-concentration samples.

Potential Cause Troubleshooting Step
Incorrect GC Method Parameters Verify that the oven temperature program, carrier gas flow rate, and detector settings are appropriate for this compound. The NIST Chemistry WebBook can be a source for initial method parameters.
Detector Malfunction For an FID, ensure that the flame is lit and that the hydrogen and air/oxidizer gas flows are at the recommended ratios. For an MS, check the tuning and ensure the detector is functioning correctly.
Column Issues The analytical column may be contaminated or degraded. Condition the column at a high temperature (within its specified limits) or trim a small section from the inlet end.
Standard Degradation This compound standards can degrade over time. Prepare fresh standards from a reliable source.

Experimental Protocols

Protocol 1: Preparation of this compound Calibration Standards

This protocol describes the preparation of a 100 ppm stock solution and subsequent serial dilutions to create a set of calibration standards.

  • Materials:

    • This compound (high purity standard)

    • Methanol (GC grade or higher)

    • Class A volumetric flasks (e.g., 10 mL, 25 mL)

    • Gas-tight microliter syringes

    • Autosampler vials with septa caps

  • Procedure for 100 ppm Stock Solution: a. Tare a 10 mL volumetric flask on an analytical balance. b. Using a gas-tight syringe, add approximately 1 mg of this compound directly into the flask. Record the exact mass added. c. Quickly bring the flask to volume with methanol. d. Cap the flask and invert several times to ensure thorough mixing. e. Calculate the exact concentration in ppm (µg/mL).

  • Procedure for Serial Dilutions: a. From the stock solution, perform serial dilutions using methanol to prepare calibration standards at the desired concentrations (e.g., 20, 10, 5, 2, 1, and 0.5 ppm). b. Use gas-tight syringes for all transfers to minimize analyte loss. c. Transfer the final standards to autosampler vials, leaving minimal headspace, and cap immediately.

Quantitative Data Summary

The following table provides representative performance data for the GC analysis of volatile organic compounds. Actual values for this compound may vary depending on the specific instrumentation and analytical method.

Parameter Typical Value Acceptance Criteria
Concentration Range 0.5 - 20 ppmShould bracket the expected sample concentrations
Correlation Coefficient (R²) ≥ 0.998≥ 0.995
Limit of Detection (LOD) 0.1 ppmS/N ≥ 3
Limit of Quantification (LOQ) 0.5 ppmS/N ≥ 10
Precision (%RSD) < 5%< 15%
Accuracy (% Recovery) 90 - 110%80 - 120%

Visualizations

experimental_workflow cluster_prep Standard Preparation cluster_analysis GC Analysis cluster_data Data Processing prep_stock Prepare Stock Solution (e.g., 100 ppm in Methanol) prep_cal Perform Serial Dilutions for Calibration Standards prep_stock->prep_cal prep_vial Transfer to Vials (Minimize Headspace) prep_cal->prep_vial gc_setup Set Up GC Method (Oven Program, Flow Rate) prep_vial->gc_setup Inject cal_run Run Calibration Curve (Lowest to Highest Conc.) gc_setup->cal_run sample_run Analyze Samples cal_run->sample_run gen_curve Generate Calibration Curve (Peak Area vs. Concentration) sample_run->gen_curve Process Data check_linearity Check Linearity (R²) gen_curve->check_linearity quantify Quantify this compound in Samples check_linearity->quantify

Caption: Experimental workflow for this compound quantification.

troubleshooting_logic cluster_linearity Problem: Non-Linearity cluster_reproducibility Problem: Poor Reproducibility cluster_sensitivity Problem: Low Sensitivity start Calibration Curve Issue q_linearity Is R² < 0.995? start->q_linearity q_reproducibility Is %RSD > 15%? start->q_reproducibility q_sensitivity No/Small Peaks? start->q_sensitivity a_linearity_yes Troubleshoot Linearity: - Check for detector saturation - Verify standard prep - Assess analyte adsorption q_linearity->a_linearity_yes Yes end_node Acceptable Calibration a_linearity_yes->end_node a_reproducibility_yes Troubleshoot Reproducibility: - Perform leak check - Check autosampler/syringe - Minimize sample volatility q_reproducibility->a_reproducibility_yes Yes a_reproducibility_yes->end_node a_sensitivity_yes Troubleshoot Sensitivity: - Optimize GC method - Check detector function - Condition/replace column q_sensitivity->a_sensitivity_yes Yes a_sensitivity_yes->end_node

Caption: Troubleshooting logic for calibration curve issues.

References

Validation & Comparative

Differentiating cis-2-Nonene and trans-2-Nonene via NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise stereochemical assignment of alkene isomers is a critical aspect of molecular characterization. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a definitive analytical technique for unambiguously distinguishing between cis (Z) and trans (E) isomers. This guide provides a comprehensive comparison of cis-2-nonene and trans-2-nonene using ¹H and ¹³C NMR data, complete with detailed experimental protocols.

The fundamental difference in the spatial arrangement of substituents around the carbon-carbon double bond in cis- and trans-2-nonene gives rise to distinct and predictable variations in their NMR spectra. These differences are most prominently observed in the coupling constants of the vinylic protons in ¹H NMR and the chemical shifts of the allylic carbons in ¹³C NMR.

Key Differentiating Features in NMR Spectra

The primary method for distinguishing between cis- and trans-2-nonene is the analysis of the vicinal coupling constant (³JHH) between the two vinylic protons in the ¹H NMR spectrum. The magnitude of this coupling is dictated by the dihedral angle between the coupled protons, a relationship described by the Karplus equation. In trans isomers, the vinylic protons are anti-periplanar (180° dihedral angle), resulting in a significantly larger coupling constant compared to cis isomers, where the protons are syn-periplanar (0° dihedral angle).

Additionally, steric hindrance in the cis isomer influences the electronic environment of the nearby carbon atoms, leading to noticeable differences in the ¹³C NMR chemical shifts, particularly for the allylic carbons.

Quantitative NMR Data Comparison

The following table summarizes the key ¹H and ¹³C NMR spectral data for this compound and trans-2-nonene, providing a clear basis for their differentiation.

NMR Parameter This compound (Z-isomer) trans-2-Nonene (E-isomer) Key Differentiating Feature
¹H NMR
Vinylic Protons (H-2, H-3) Chemical Shift (δ)~5.3-5.5 ppm~5.4-5.5 ppmMinimal difference, but trans protons can be slightly downfield.
Vinylic Protons Vicinal Coupling Constant (³JHH)~10-12 Hz~15 HzSignificant difference: J_trans > J_cis
Allylic Protons (H-4) Chemical Shift (δ)~2.0 ppm~1.95 ppmMinor difference.
Methyl Protons (H-1) Chemical Shift (δ)~1.6 ppm~1.6 ppmNegligible difference.
¹³C NMR
Vinylic Carbons (C-2, C-3) Chemical Shift (δ)~123-132 ppm~124-133 ppmMinor difference.
Allylic Carbon (C-4) Chemical Shift (δ)~27 ppm~32 ppmSignificant upfield shift for the cis isomer.
Methyl Carbon (C-1) Chemical Shift (δ)~12 ppm~17 ppmSignificant upfield shift for the cis isomer.

Note: Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz). The exact values can vary slightly depending on the solvent and experimental conditions.

Logical Workflow for Isomer Differentiation

The process of differentiating between cis- and trans-2-nonene using NMR data can be summarized in the following logical workflow.

G cluster_0 A Acquire 1H and 13C NMR Spectra B Analyze 1H NMR Spectrum A->B C Analyze 13C NMR Spectrum A->C D Measure Vinylic Proton Coupling Constant (3JHH) B->D H Compare Allylic Carbon (C-4) Chemical Shift C->H E J ≈ 15 Hz? D->E F Assign as trans-2-Nonene E->F Yes G Assign as this compound E->G No (J ≈ 10-12 Hz) J Corroborates trans Isomer F->J K Corroborates cis Isomer G->K I δ ≈ 32 ppm? H->I I->J Yes I->K No (δ ≈ 27 ppm)

NMR-based differentiation of cis- and trans-2-Nonene.

Experimental Protocols

Precise and reproducible NMR data acquisition is contingent on meticulous sample preparation and standardized instrument parameters.

I. Sample Preparation
  • Sample Purity: Ensure the sample of 2-nonene is of high purity to avoid interference from impurities in the NMR spectrum.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar compounds like 2-nonene.

  • Concentration:

    • For ¹H NMR, dissolve 5-10 mg of the 2-nonene isomer in approximately 0.6-0.7 mL of the deuterated solvent.

    • For ¹³C NMR, a higher concentration of 20-50 mg in 0.6-0.7 mL of solvent is recommended due to the lower natural abundance of the ¹³C isotope.

  • Sample Transfer:

    • Using a clean Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

    • To remove any particulate matter, it is advisable to filter the solution through a small plug of glass wool placed in the pipette.

  • Homogenization: Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.

II. NMR Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Shimming: After inserting the sample into the spectrometer, perform shimming on the deuterium lock signal of the solvent to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

    • Number of Scans: For a sample of adequate concentration, 8 to 16 scans should provide a good signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon.

    • Spectral Width: A wider spectral width is required for ¹³C NMR (e.g., 0-220 ppm).

    • Number of Scans: Due to the low sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) is typically necessary.

    • Relaxation Delay: A relaxation delay of 2 seconds is a reasonable starting point.

III. Data Processing and Analysis
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain NMR spectrum.

  • Phase Correction: Carefully phase the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale. For CDCl₃, the residual solvent peak at 7.26 ppm for ¹H NMR and the solvent peak at 77.16 ppm for ¹³C NMR can be used as internal references.

  • Peak Picking and Integration: Identify all peaks and integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Coupling Constant Measurement: In the ¹H NMR spectrum, accurately measure the distance in Hertz between the split peaks of the vinylic proton signals to determine the ³JHH coupling constant.

Comparative Analysis of Cis- vs. Trans-2-Nonene: A Framework for Investigating Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of drug discovery and development, the stereochemistry of a molecule is a critical determinant of its biological activity. Geometric isomers, such as cis and trans isomers, possess the same molecular formula and connectivity but differ in the spatial arrangement of atoms around a double bond. This seemingly subtle difference can lead to significant variations in their pharmacological profiles, including binding affinity to receptors and enzymes, metabolic stability, and overall efficacy.

While the importance of stereoisomerism is well-established, a direct comparative analysis of the biological activities of cis-2-nonene and trans-2-nonene is notably absent from the current scientific literature. This guide aims to address this knowledge gap by providing a framework for the comparative analysis of these two isomers. By drawing parallels from studies on other cis/trans isomers, we outline the potential for differential activities and provide standardized experimental protocols to facilitate future research in this area. The information presented here is intended to serve as a foundational resource for researchers investigating the therapeutic potential of 2-nonene isomers.

Physicochemical Properties

A fundamental step in a comparative analysis is the characterization of the physicochemical properties of the isomers. The following table summarizes key identifiers for cis- and trans-2-nonene.

FeatureThis compoundTrans-2-Nonene
Synonyms (Z)-2-Nonene(E)-2-Nonene
CAS Number 6434-77-16434-78-2
Molecular Formula C₉H₁₈C₉H₁₈
Molecular Weight 126.24 g/mol 126.24 g/mol
Appearance LiquidLiquid

Comparative Biological Activity: A Call for Investigation

Direct, head-to-head comparative studies on the biological activities of cis- and trans-2-nonene are not currently available in the published literature. However, research on other geometric isomers provides a strong rationale for anticipating significant differences in their biological effects. For instance, studies on hinokiresinol isomers have shown differential anti-ischemic efficacy, with the trans-isomer exhibiting superior neuroprotective effects in certain contexts[1]. Similarly, the antitumorigenic activity of some chalcone derivatives is more potent in the cis-configuration compared to the more stable trans-form. These examples underscore the necessity of evaluating both isomers in biological assays.

The following table outlines potential areas of investigation for cis- and trans-2-nonene and highlights the current data gap.

Biological ActivityThis compoundTrans-2-NoneneKey Findings and Data Gaps
Cytotoxicity Data not availableData not availableThe cytotoxic potential of 2-nonene isomers against various cancer cell lines has not been reported. Comparative studies are needed to determine their respective IC₅₀ values.
Enzyme Inhibition Data not availableData not availableThe potential for cis- and trans-2-nonene to inhibit key enzymes in disease pathways (e.g., cyclooxygenases, lipoxygenases) is unknown. One study noted that (2Z)-2-Nonene (this compound) has the potential to disrupt cytochrome-P450 enzymes in rats, but a comparison with the trans-isomer was not provided.
Anti-inflammatory Activity Data not availableData not availableThe ability of these isomers to modulate inflammatory responses, for example, by inhibiting nitric oxide production in macrophages, has not been investigated.
Antimicrobial Activity Data not availableData not availableThe potential of cis- and trans-2-nonene to inhibit the growth of pathogenic bacteria and fungi is an unexplored area of research.
Receptor Binding Data not availableData not availableThe affinity of the 2-nonene isomers for specific cellular receptors has not been determined. An in vivo comparison of cis- and trans-[¹⁸F]mefway, a radiotracer, revealed significant differences in receptor binding potential, indicating that stereochemistry can profoundly impact receptor interactions[2][3].

Experimental Protocols

To facilitate the investigation of the differential biological activities of cis- and trans-2-nonene, the following detailed experimental protocols for standard in vitro assays are provided.

Protocol 1: Cytotoxicity Assessment using MTT Assay

This assay determines the effect of the 2-nonene isomers on the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial succinate dehydrogenase in metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Procedure:

  • Cell Seeding: Plate a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow the cells to adhere and grow for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare stock solutions of cis- and trans-2-nonene in a suitable solvent (e.g., DMSO). Prepare serial dilutions of each isomer in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the treated plates for 48 or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) for each isomer using non-linear regression analysis.

Protocol 2: Anti-inflammatory Activity via Nitric Oxide (NO) Production Assay

This assay measures the ability of the 2-nonene isomers to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: The production of nitric oxide is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Procedure:

  • Cell Seeding: Plate murine macrophage cells (e.g., RAW 264.7) in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various non-toxic concentrations of cis- and trans-2-nonene (determined from the MTT assay) for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control for NO inhibition (e.g., L-NAME).

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Nitrite Measurement:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration using a standard curve prepared with sodium nitrite. Determine the percentage of inhibition of NO production for each isomer relative to the vehicle control.

Signaling Pathways and Experimental Workflows

To visualize the potential mechanisms of action and the experimental approach for a comparative analysis, the following diagrams are provided.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Hypothetical Receptor Kinase_Cascade Kinase Cascade (e.g., MAPKs) Receptor->Kinase_Cascade Activates NFkB_Inhibitor IκB Kinase_Cascade->NFkB_Inhibitor Phosphorylates (leading to degradation) NFkB NF-κB NFkB_active Active NF-κB NFkB->NFkB_active Translocates Gene_Expression Inflammatory Gene Expression (e.g., iNOS, COX-2) NFkB_active->Gene_Expression Induces cis_Nonene This compound cis_Nonene->Receptor Binds with higher/lower affinity? cis_Nonene->Kinase_Cascade Inhibits? trans_Nonene trans-2-Nonene trans_Nonene->Receptor Binds with higher/lower affinity? trans_Nonene->Kinase_Cascade Inhibits? LPS LPS LPS->Receptor

Figure 1: Hypothetical Inflammatory Signaling Pathway

G start Start: Obtain Pure cis- and trans-2-Nonene physchem Physicochemical Characterization start->physchem invitro In Vitro Bioactivity Screening physchem->invitro cytotoxicity Cytotoxicity Assay (e.g., MTT) invitro->cytotoxicity anti_inflammatory Anti-inflammatory Assay (e.g., NO Production) invitro->anti_inflammatory enzyme_inhibition Enzyme Inhibition Assays invitro->enzyme_inhibition data_analysis Data Analysis and IC50 Determination cytotoxicity->data_analysis anti_inflammatory->data_analysis enzyme_inhibition->data_analysis mechanism Mechanism of Action Studies (for active isomer) data_analysis->mechanism western_blot Western Blot for Signaling Proteins mechanism->western_blot gene_expression qPCR for Gene Expression mechanism->gene_expression invivo In Vivo Studies (if promising in vitro results) mechanism->invivo conclusion Conclusion: Comparative Biological Activity Profile invivo->conclusion

Figure 2: Experimental Workflow for Comparative Analysis

Conclusion and Future Directions

The study of geometric isomers is fundamental to understanding structure-activity relationships and for the rational design of new therapeutic agents. Currently, there is a significant void in the scientific literature regarding the comparative biological activities of cis- and trans-2-nonene. The framework presented in this guide, including the proposed areas of investigation and detailed experimental protocols, is intended to catalyze research in this area.

Future studies should focus on the direct, parallel comparison of pure cis- and trans-2-nonene in a variety of biological assays. Such research will be invaluable in elucidating their respective mechanisms of action and in determining if one isomer possesses a more favorable therapeutic profile. The insights gained from these investigations will not only advance our understanding of 2-nonene isomers but will also contribute to the broader field of stereopharmacology.

References

Validation of cis-2-Nonene as an Insect Pheromone Component: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The identification and validation of insect pheromones are critical for the development of effective and environmentally benign pest management strategies. Pheromones, chemical signals used for intraspecific communication, can be exploited for monitoring, mass trapping, and mating disruption of pest insects. This guide provides a comparative analysis of cis-2-nonene and its behaviorally active isomers, 1-nonene and 2-nonanol, to evaluate their potential as insect pheromone components. While research has identified biological activity in the latter two compounds, evidence for this compound's role as an insect pheromone remains unsubstantiated in publicly available scientific literature.

Comparative Analysis of Nonene Isomers and 2-Nonanol

The following tables summarize the available quantitative data from electrophysiological and behavioral bioassays conducted on insects and nematodes with 1-nonene and 2-nonanol. No comparable data has been found for this compound.

Electrophysiological Responses (EAG)

Electroantennography (EAG) measures the electrical response of an insect's antenna to a volatile compound, indicating its detection by olfactory receptor neurons.

CompoundInsect SpeciesMean EAG Response (mV) ± SENotes
2-Nonanol Frieseomelitta silvestrii (Stingless Bee)0.48 ± 0.09Strongest response among tested pure compounds.[1]
Frieseomelitta varia (Stingless Bee)Data not quantifiedPositive response observed.
1-Nonene Harmonia axyridis (Harlequin Ladybird)Elicited EAG responseAttractant at natural concentrations.[2]
This compound -No data available-
Behavioral Responses in Bioassays

Behavioral bioassays, such as those using olfactometers or chemotaxis assays, assess the attractive or repellent nature of a compound to an organism.

CompoundOrganismBioassay TypeConcentrationBehavioral Response
1-Nonene Harmonia axyridisY-tube OlfactometerNatural emission levels from aphid-infested maizeSignificant attraction (p = 0.008).[2]
Steinernema kraussei (Nematode)Two-choice Chemotaxis Assay≥ 20 mMRepellent.[3][4]
Steinernema feltiae (Nematode)Two-choice Chemotaxis AssayHigh concentrationsRepellent.
Low concentrationsAttractive.
Steinernema carpocapsae (Nematode)Two-choice Chemotaxis AssayHigh concentrationsAttractive.
2-Nonanol Frieseomelitta silvestrii & F. varia--Identified in mandibular glands, suggesting a role in communication.[1][5][6][7][8]
This compound ---No data available

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the standard protocols used in the cited studies.

Electroantennography (EAG) Protocol

EAG is a technique used to measure the electrical output from an insect's antenna in response to an odor.[9]

  • Antenna Preparation: An antenna is excised from a live, immobilized insect. The base and the tip of the antenna are carefully placed into two separate electrodes containing a saline solution or conductive gel.

  • Odorant Delivery: A continuous stream of purified and humidified air is passed over the antenna. A puff of a known concentration of the test compound is injected into the airstream for a short duration (e.g., 0.5 seconds).

  • Signal Recording: The electrical potential difference between the two electrodes is amplified and recorded. The amplitude of the resulting depolarization is measured as the EAG response.

  • Controls: A solvent control (the solvent used to dilute the test compound) is used to ensure the response is to the compound itself. A standard reference compound is often used to normalize responses across different preparations.

Y-Tube Olfactometer Bioassay Protocol

This bioassay is used to determine the preference of an insect between two odor sources.[10][11][12][13]

  • Apparatus: A Y-shaped glass or plastic tube with a central arm and two side arms.

  • Airflow: Purified and humidified air is passed through each of the side arms towards the central arm at a constant flow rate.

  • Odor Source: The test compound is placed in one arm, and a control (e.g., solvent) is placed in the other.

  • Insect Release: A single insect is released at the downwind end of the central arm.

  • Data Collection: The insect's choice of arm (first choice) and the time spent in each arm over a set period are recorded.

  • Statistical Analysis: The data are analyzed to determine if there is a statistically significant preference for the test compound over the control.

Two-Choice Chemotaxis Assay for Nematodes Protocol

This assay is adapted for studying the behavioral responses of soil-dwelling organisms like entomopathogenic nematodes.[3][4]

  • Assay Plate: A petri dish containing an agar medium is used.

  • Stimulus Application: Two opposing areas on the agar are treated with the test solution and a control solution (e.g., the solvent).

  • Nematode Introduction: A population of infective juvenile nematodes is placed in the center of the plate.

  • Incubation: The plate is incubated for a specific period to allow the nematodes to move towards their preferred chemical cue.

  • Data Analysis: The number of nematodes in the treatment and control zones is counted, and a choice index is calculated to determine attraction or repulsion.

Visualizations

Signaling Pathway and Experimental Workflows

Pheromone_Detection_Pathway cluster_environment Environment cluster_insect_antenna Insect Antenna cluster_brain Brain (Antennal Lobe) Pheromone Pheromone Molecule (e.g., 1-nonene) OBP Odorant Binding Protein (OBP) Pheromone->OBP Binding OR Odorant Receptor (OR) OBP->OR Transport & Delivery Neuron Olfactory Receptor Neuron (ORN) OR->Neuron Activation AL Antennal Lobe Processing Neuron->AL Signal Transduction Behavior Behavioral Response (Attraction/Repulsion) AL->Behavior Behavioral Output

Caption: Generalized insect olfactory signaling pathway.

EAG_Workflow A Insect Immobilization & Antenna Excision B Mounting Antenna on Electrodes A->B C Continuous Airflow over Antenna B->C D Puff of Odorant into Airflow C->D E Signal Amplification & Recording D->E F Data Analysis (mV Response) E->F

Caption: Experimental workflow for Electroantennography (EAG).

Olfactometer_Workflow A Setup Y-Tube with Purified Airflow B Introduce Test Odor & Control A->B C Release Insect at Base B->C D Record Choice and Time in Each Arm C->D E Statistical Analysis (Preference Index) D->E

Caption: Workflow for a Y-tube olfactometer bioassay.

Conclusion

The validation of a compound as an insect pheromone requires rigorous testing through electrophysiological and behavioral assays, followed by field trials. Based on the current scientific literature, there is no evidence to support the validation of this compound as an insect pheromone component. In contrast, its isomers and related compounds, 1-nonene and 2-nonanol, have demonstrated clear biological activity in specific insect and nematode species.

  • 1-Nonene acts as an attractant for the predatory ladybird Harmonia axyridis but shows varied, concentration-dependent attractive and repellent effects on different species of entomopathogenic nematodes.[2]

  • 2-Nonanol elicits strong antennal responses in stingless bees, indicating its role as a detectable semiochemical, likely involved in communication.[1][5][6][7][8]

For researchers and professionals in drug development and pest management, focusing on compounds with demonstrated biological activity, such as 1-nonene and 2-nonanol, would be a more promising avenue for the development of new semiochemical-based products. Further research could explore the activity of this compound in a broader range of insect species to determine if it has a yet-undiscovered biological role. However, at present, it should not be considered a validated insect pheromone component.

References

A Comparative Guide to ¹H NMR Coupling Constants for Cis and Trans Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of molecular geometry is a critical aspect of structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the analysis of proton (¹H) coupling constants, stands as a powerful and routine method for the unambiguous differentiation between cis and trans alkene isomers. The magnitude of the vicinal coupling constant (³JHH) between protons on a double bond is highly dependent on their dihedral angle, providing a reliable basis for stereochemical assignment.

Data Presentation: Coupling Constants

The primary distinguishing feature between cis and trans isomers in ¹H NMR is the magnitude of the vicinal coupling constant (³JHH). This difference arises from the through-bond spin-spin interaction, which is influenced by the dihedral angle (θ) between the coupled protons, a relationship described by the Karplus equation.[1][2] For cis alkenes, the protons are on the same side of the double bond (θ ≈ 0°), while for trans alkenes, they are on opposite sides (θ ≈ 180°).[3] This geometric difference leads to distinct and predictable ranges for their coupling constants.

Isomer ConfigurationDihedral Angle (θ)Typical ³JHH Coupling Constant (Hz)
Cis~0°6–12[1]
Trans~180°12–18[1]

As the table indicates, trans isomers consistently exhibit a larger coupling constant than their cis counterparts, making ¹H NMR a definitive tool for their differentiation.

Mandatory Visualization: The Karplus Relationship

The relationship between the dihedral angle and the vicinal coupling constant is illustrated by the Karplus curve. This curve demonstrates that the coupling is at its maximum when the protons are eclipsed (0°) or anti-periplanar (180°), and minimal when they are orthogonal (90°).

Karplus_Relationship Karplus Curve for Vicinal Coupling cluster_axis Karplus Curve for Vicinal Coupling cluster_curve Karplus Curve for Vicinal Coupling cluster_lines Karplus Curve for Vicinal Coupling cluster_cis Karplus Curve for Vicinal Coupling cluster_trans Karplus Curve for Vicinal Coupling X_axis Dihedral Angle (θ) in Degrees Y_axis Coupling Constant (J) in Hz p0 p30 p0->p30 p60 p30->p60 p90 p60->p90 p120 p90->p120 p150 p120->p150 p180 p150->p180 origin x_end 180° origin->x_end y_end 18 Hz origin->y_end x_90 90° x_0 cis_point cis_label Cis (θ ≈ 0°) J = 6-12 Hz cis_label->cis_point trans_point trans_label Trans (θ ≈ 180°) J = 12-18 Hz trans_label->trans_point

Caption: Relationship between dihedral angle and coupling constant.

Experimental Protocols

The following provides a detailed methodology for the determination of ¹H NMR coupling constants for small organic molecules, including cis and trans alkenes.

1. Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

  • Amount of Substance: For a standard ¹H NMR spectrum of a small molecule (<1000 g/mol ), dissolve 5-25 mg of the compound in the deuterated solvent.[1] Highly concentrated samples may lead to broadened lineshapes.[4]

  • Solvent Selection: Use a high-purity deuterated solvent. The choice of solvent depends on the solubility of the analyte. Common solvents include Chloroform-d (CDCl₃), Deuterium Oxide (D₂O), Acetone-d₆, and DMSO-d₆.[1] Ensure the solvent's residual peaks do not overlap with the signals of interest.

  • Sample Volume: Use a standard 5 mm NMR tube and add approximately 0.6-0.7 mL of the deuterated solvent.[5]

  • Dissolution and Filtration: It is best practice to dissolve the sample in a separate small vial before transferring it to the NMR tube.[4] This allows for vortexing or gentle heating to ensure complete dissolution. Subsequently, filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter, which can adversely affect the magnetic field homogeneity and spectral resolution.[6]

  • Internal Standard: For accurate chemical shift referencing, an internal standard is often used. Tetramethylsilane (TMS) is the standard for most organic solvents (δ = 0.00 ppm).[1] A small amount is typically sufficient.

2. Data Acquisition

The following are typical acquisition parameters for a 1D ¹H NMR experiment on a modern NMR spectrometer (e.g., 400-600 MHz).

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg' or 'zg30' on Bruker instruments) is typically used.[1] For a single scan, a 90° pulse ('zg') provides maximum signal. For multiple scans, a 30° pulse ('zg30') is recommended to allow for a shorter relaxation delay.[1]

  • Spectral Width (SW): A typical spectral width for ¹H NMR is 16 ppm, which is generally sufficient to cover the chemical shift range of most organic molecules.[1]

  • Acquisition Time (AT): An acquisition time of approximately 3 seconds is usually adequate to ensure good digital resolution.[1]

  • Relaxation Delay (D1): This is the time between pulses. For qualitative analysis and determination of coupling constants, a relaxation delay of 1-2 seconds is generally sufficient.[1]

  • Number of Scans (NS): For most samples with sufficient concentration (5-25 mg), a single scan is often enough to achieve a good signal-to-noise ratio.[1] If the sample is dilute, the number of scans can be increased (e.g., 8, 16, 32) to improve the signal-to-noise ratio, which increases with the square root of the number of scans.[1]

3. Data Processing and Analysis

  • Fourier Transform: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via a Fourier Transform.

  • Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode. The baseline is corrected to be flat.

  • Referencing: The spectrum is referenced by setting the chemical shift of the internal standard (e.g., TMS) to 0.00 ppm.

  • Determining the Coupling Constant (J):

    • Zoom in on the multiplet of interest.

    • Identify the chemical shift (in ppm) of the individual peaks within the multiplet.

    • Calculate the difference in chemical shift (Δδ) between adjacent peaks in the multiplet.

    • Convert this difference from ppm to Hertz (Hz) using the following formula:[3] J (Hz) = Δδ (ppm) × Spectrometer Frequency (MHz)

    • For complex multiplets, systematic methods can be applied to extract all individual coupling constants.[6]

By adhering to these experimental protocols, researchers can reliably obtain high-resolution ¹H NMR spectra, enabling the accurate determination of coupling constants and the confident assignment of cis and trans stereochemistry in alkenes.

References

Confirming Cis Stereochemistry: A Comparative Guide to the Nuclear Overhauser Effect

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of molecular stereochemistry is a critical step in understanding structure-activity relationships and ensuring the efficacy and safety of therapeutic agents. The Nuclear Overhauser Effect (NOE) is a powerful NMR technique that provides unambiguous confirmation of through-space atomic proximity, making it an invaluable tool for establishing the relative stereochemistry of isomers, such as cis and trans alkenes.

This guide provides a comprehensive comparison of the Nuclear Overhauser Effect (NOE) with other common analytical techniques for the confirmation of cis stereochemistry. We will delve into the experimental protocol for two-dimensional NOE spectroscopy (NOESY), present a quantitative comparison of methods, and illustrate the experimental workflow.

The Power of Proximity: The Nuclear Overhauser Effect

The Nuclear Overhauser Effect is a phenomenon in which the nuclear spin polarization of one atom is transferred to a nearby atom through space.[1] This transfer results in a change in the intensity of the NMR signal of the second atom when the first is irradiated.[2] The magnitude of the NOE is inversely proportional to the sixth power of the distance between the two nuclei, making it highly sensitive to internuclear distances up to approximately 5 Å.[3][4]

In the context of cis and trans isomers, the protons on the same side of a double bond (cis) are spatially closer than those on opposite sides (trans). This proximity in cis isomers leads to a detectable NOE, which is absent or significantly weaker in trans isomers. Two-dimensional NOESY experiments are particularly effective as they map all through-space correlations within a molecule in a single experiment.[4]

Experimental Protocol: 2D NOESY for Cis/Trans Isomer Differentiation

The following protocol outlines the key steps for acquiring and processing 2D NOESY data for a small organic molecule to determine its stereochemistry.

I. Sample Preparation
  • Concentration: Prepare a solution of the sample with a concentration of 5-25 mg for ¹H NMR. For small molecules, a higher concentration may not always be better as it can lead to broadened lineshapes.[5]

  • Solvent: Use a high-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the solvent does not have signals that overlap with key resonances of the analyte.

  • Purity: The sample should be free of particulate matter and paramagnetic impurities, as these can interfere with the NOE measurement. Filtering the sample into the NMR tube is recommended.

  • Degassing: For small molecules, it is advisable to degas the sample to remove dissolved oxygen, which is paramagnetic and can quench the NOE. This can be achieved by the freeze-pump-thaw method.[3]

II. NMR Data Acquisition
  • Initial 1D ¹H Spectrum: Acquire a standard 1D ¹H NMR spectrum to determine the chemical shifts of all protons, check for sample purity, and to set the spectral width for the 2D experiment.

  • 2D NOESY Experiment Setup:

    • Load a standard 2D NOESY pulse sequence (e.g., noesygpph on Bruker systems).[6]

    • Spectral Width (sw): Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals.

    • Transmitter Frequency Offset (o1p): Center the transmitter frequency in the middle of the proton spectrum.

    • Number of Scans (ns): Set the number of scans to a multiple of 8 (e.g., 8, 16, 32) to ensure proper phase cycling. The exact number will depend on the sample concentration.[6]

    • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is typically sufficient for small molecules.[6]

    • Mixing Time (d8): This is a crucial parameter. For small molecules (MW < 500 Da), a mixing time of 0.5-1.0 seconds is a good starting point.[6][7] This allows sufficient time for the NOE to build up.

III. Data Processing and Interpretation
  • Fourier Transform: Apply a two-dimensional Fourier transform to the acquired data. A window function (e.g., sine-bell) is typically applied to both dimensions before the transform to improve the spectral appearance.[6]

  • Phasing: The resulting 2D spectrum will require phase correction in both the F2 and F1 dimensions.[6]

  • Analysis:

    • The 2D NOESY spectrum displays the normal 1D ¹H spectrum along the diagonal.

    • Off-diagonal peaks, or cross-peaks, indicate through-space correlations between protons.

    • For a cis isomer, a cross-peak will be observed between the signals of the protons on the same side of the double bond.

    • For a trans isomer, this cross-peak will be absent or significantly weaker due to the larger distance between the protons.[3]

Comparative Analysis of Stereochemistry Determination Methods

While NOE is a powerful tool, it is important to consider its performance in the context of other available techniques. The following table provides a quantitative comparison.

FeatureNuclear Overhauser Effect (NOE) Spectroscopy J-Coupling Analysis X-ray Crystallography
Principle Through-space dipolar coupling of nuclei.[1]Through-bond scalar coupling of nuclei.Diffraction of X-rays by a crystalline lattice.
Information Provided Internuclear distances (qualitative to semi-quantitative).[3]Dihedral angles (via Karplus equation).Precise 3D atomic coordinates.
Typical Application Determination of relative stereochemistry and conformation in solution.[2][8]Confirmation of connectivity and dihedral angles.Absolute stereochemistry determination in the solid state.
Sample Requirements 5-25 mg in solution.[5]5-25 mg in solution.Single crystal of sufficient quality and size.
Experiment Time 20 minutes to several hours for 2D NOESY.[6]Minutes for 1D ¹H NMR.Hours to days for crystal growth and data collection.
Data Analysis Interpretation of 2D correlation maps.[9]Measurement of coupling constants from 1D or 2D spectra.Solution of the phase problem and structure refinement.
Key Advantage for cis Confirmation Direct and unambiguous evidence of spatial proximity.[3]Can be indicative, but overlap and complex coupling can be confounding.Provides definitive solid-state structure.
Limitations Ambiguous for flexible molecules; requires careful parameter optimization.[10]Can be ambiguous for certain dihedral angles; requires well-resolved signals.Requires a suitable single crystal, which is not always obtainable; structure may differ from solution conformation.[11]
Quantitative Aspect NOE intensity is proportional to 1/r⁶.[4]Vicinal coupling constants for cis-alkenes are typically 6-14 Hz, while for trans-alkenes they are 11-18 Hz.[12]Provides bond lengths and angles with high precision.

Workflow for Confirming Cis Stereochemistry using NOE

The following diagram illustrates the logical workflow from sample preparation to the final confirmation of cis stereochemistry using 2D NOESY.

NOE_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_interp Interpretation & Conclusion Sample Analyte (cis/trans mixture or pure isomer) Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Filter Filter into NMR Tube Dissolve->Filter Degas Degas Sample (Freeze-Pump-Thaw) Filter->Degas Proton1D Acquire 1D ¹H Spectrum Degas->Proton1D SetupNOESY Set up 2D NOESY Experiment (Set sw, o1p, ns, d1, d8) Proton1D->SetupNOESY AcquireNOESY Acquire 2D NOESY Data SetupNOESY->AcquireNOESY FT 2D Fourier Transform AcquireNOESY->FT Phase Phase Correction FT->Phase Analyze Analyze Spectrum Phase->Analyze Decision Cross-peak between vicinal protons? Analyze->Decision Cis Cis Isomer Confirmed Decision->Cis Yes Trans Trans Isomer Confirmed Decision->Trans No

Workflow for confirming cis stereochemistry using 2D NOESY.

Conclusion

The Nuclear Overhauser Effect, particularly through 2D NOESY experiments, provides a robust and direct method for confirming cis stereochemistry in solution. While other techniques such as J-coupling analysis and X-ray crystallography offer valuable structural information, NOE's ability to directly probe through-space proximity makes it uniquely suited for distinguishing between geometric isomers where through-bond connectivity is identical. For researchers in drug development and related fields, a thorough understanding and application of NOE can significantly accelerate the elucidation of molecular structures and the advancement of scientific discovery.

References

Navigating the Separation of Cis- and Trans-2-Nonene: A Comparative Guide to GC Column Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise separation and identification of geometric isomers like cis- and trans-2-nonene is a frequent analytical challenge. The subtle differences in their physical and chemical properties necessitate highly selective analytical techniques, with gas chromatography (GC) being the method of choice. The critical factor in a successful GC separation of these isomers lies in the selection of the appropriate capillary column. This guide provides an objective comparison of the performance of different GC columns for separating cis- and trans-2-nonene, supported by established chromatographic principles and detailed experimental protocols.

The elution order of cis- and trans-2-nonene is fundamentally governed by the polarity of the GC column's stationary phase. On non-polar columns, separation is primarily dictated by the boiling points of the isomers, while on polar columns, specific interactions between the isomers and the stationary phase play a more significant role.

Elution Behavior on Different Column Types

Non-Polar Columns: Stationary phases such as dimethylpolysiloxane (e.g., DB-1 or HP-5) are non-polar. On these columns, the elution order of non-polar compounds generally follows their boiling points.[1] Trans-2-nonene has a slightly lower boiling point (144-145°C) than cis-2-nonene (150.5°C). Therefore, on a non-polar column, trans-2-nonene is expected to elute before this compound . For alkenes up to C9 on a non-polar squalane column, it has been observed that the trans isomer elutes before the cis isomer.

Polar Columns: Polar stationary phases, such as those containing polyethylene glycol (PEG), like Carbowax (e.g., DB-WAX), or with cyanopropyl functional groups, are designed to separate compounds based on differences in polarity. Cis-isomers of alkenes are generally slightly more polar than their trans-counterparts due to the net dipole moment across the double bond. This increased polarity leads to stronger interactions with the polar stationary phase, resulting in longer retention times. Consequently, on a polar column, the elution order is typically reversed compared to a non-polar column, with This compound eluting after trans-2-nonene .

Quantitative Data Comparison

IsomerGC Column TypeStationary PhaseBoiling Point (°C)Predicted Retention Time (min)Predicted Elution Order
trans-2-NoneneNon-Polar5% Phenyl Methylpolysiloxane144-1458.21
This compoundNon-Polar5% Phenyl Methylpolysiloxane150.58.52
trans-2-NonenePolarPolyethylene Glycol (PEG)144-14510.11
This compoundPolarPolyethylene Glycol (PEG)150.510.82

Disclaimer: The retention times presented in this table are hypothetical and intended for illustrative purposes to demonstrate the expected elution patterns based on chromatographic theory. Actual retention times will vary depending on the specific instrument, column dimensions, and analytical conditions.

Experimental Protocols

Below are detailed methodologies for the separation of cis- and trans-2-nonene using both non-polar and polar GC columns.

Method 1: Separation on a Non-Polar Column

This method is designed to separate the isomers based on their boiling points.

Instrumentation:

  • Gas Chromatograph: Agilent 7890A GC with a Flame Ionization Detector (FID) or equivalent.

  • Column: DB-5 (5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness.

GC Conditions:

  • Carrier Gas: Helium

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Oven Temperature Program:

    • Initial Temperature: 60°C, hold for 2 minutes

    • Ramp: 5°C/min to 150°C

    • Hold: 5 minutes at 150°C

  • Detector Temperature: 280°C

Method 2: Separation on a Polar Column

This method leverages the polarity differences between the cis and trans isomers for enhanced separation.

Instrumentation:

  • Gas Chromatograph: Agilent 7890A GC with a Flame Ionization Detector (FID) or equivalent.

  • Column: DB-WAX (Polyethylene Glycol), 30 m x 0.25 mm I.D., 0.25 µm film thickness.

GC Conditions:

  • Carrier Gas: Helium

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Oven Temperature Program:

    • Initial Temperature: 80°C, hold for 2 minutes

    • Ramp: 4°C/min to 160°C

    • Hold: 5 minutes at 160°C

  • Detector Temperature: 280°C

Visualizing the Process and Principles

To further clarify the experimental workflow and the underlying principles of separation, the following diagrams are provided.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample containing cis/trans-2-Nonene Dilution Dilution in Volatile Solvent Sample->Dilution Injection Injection into GC Dilution->Injection Separation Separation in GC Column Injection->Separation Detection Detection by FID Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Analysis Peak Integration & Identification Chromatogram->Analysis Elution_Principle cluster_nonpolar Non-Polar Column cluster_polar Polar Column NP_Principle Separation based on Boiling Point NP_Elution Lower Boiling Point (trans-2-Nonene) Elutes First NP_Principle->NP_Elution leads to P_Principle Separation based on Polarity P_Elution Higher Polarity (this compound) has Stronger Interaction and Elutes Later P_Principle->P_Elution leads to Analyte cis/trans-2-Nonene Mixture Analyte->NP_Principle Analyte->P_Principle

References

Differentiating Geometric Isomers in the Gas Phase: A Comparative Guide to Mass Spectral Fragmentation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous identification of geometric (cis/trans) isomers is a critical analytical challenge. While chromatographic techniques are often employed for their separation, mass spectrometry (MS) offers a powerful tool for structural elucidation. This guide provides a comparative analysis of the mass spectral fragmentation patterns of cis- and trans- isomers, supported by experimental data and detailed protocols.

The spatial arrangement of atoms in cis- and trans- isomers can influence their stability and, consequently, their fragmentation behavior upon ionization in a mass spectrometer. While some isomers yield nearly identical mass spectra under standard conditions, others exhibit subtle yet significant differences in the relative abundances of their fragment ions. These differences, when discernible, can serve as a valuable diagnostic tool for isomer identification.

Quantitative Fragmentation Data: A Tale of Two Isomer Pairs

The differentiability of cis/trans isomers by mass spectrometry is highly dependent on the specific molecule. Below, we compare the electron ionization (EI) mass spectral data for two pairs of isomers: 1,2-dichloroethene and stilbene.

Table 1: Comparison of Fragment Ion Relative Abundance for cis- and trans-1,2-Dichloroethene

m/zPutative Fragmentcis-1,2-Dichloroethene Relative Abundance (%)[1]trans-1,2-Dichloroethene Relative Abundance (%)
96[C₂H₂Cl₂]⁺ (Molecular Ion)83.485.1
98[C₂H₂³⁵Cl³⁷Cl]⁺ (Isotope Peak)53.354.8
100[C₂H₂³⁷Cl₂]⁺ (Isotope Peak)8.68.8
61[C₂H₂Cl]⁺100.0100.0
63[C₂H₂³⁷Cl]⁺ (Isotope Peak)32.032.5
26[C₂H₂]⁺13.915.2

Note: Data for trans-1,2-dichloroethene was extracted from the NIST WebBook mass spectrum and normalized to the base peak at m/z 61.

Table 2: Comparison of Major Fragment Ion Relative Abundance for cis- and trans-Stilbene

m/zPutative Fragmentcis-Stilbene Relative Abundance (%)[2]trans-Stilbene Relative Abundance (%)[3]
180[C₁₄H₁₂]⁺ (Molecular Ion)100100
179[C₁₄H₁₁]⁺6082
178[C₁₄H₁₀]⁺3348
165[C₁₃H₉]⁺3035
152[C₁₂H₈]⁺1015
89[C₇H₅]⁺1012
76[C₆H₄]⁺1612

Note: Relative abundances for both stilbene isomers were estimated from the graphical representation of their mass spectra in the NIST WebBook and normalized to the molecular ion peak (m/z 180).

As illustrated in the tables, the mass spectra of cis- and trans-1,2-dichloroethene are remarkably similar, with only minor differences in the relative abundances of some fragment ions. In contrast, the stilbene isomers show more pronounced differences, particularly in the relative intensity of the [M-1]⁺ (m/z 179) and [M-2]⁺ (m/z 178) ions. These subtle variations can be exploited for isomer differentiation, especially when coupled with chromatographic separation.

It is important to note that for some classes of compounds, such as certain fatty acid methyl esters (FAMEs) and resveratrol derivatives, the electron ionization mass spectra of cis and trans isomers can be virtually identical, making their differentiation by MS fragmentation alone challenging.[4]

Experimental Protocols

A robust and reproducible experimental protocol is essential for the reliable analysis of cis/trans isomers by mass spectrometry. The following is a general procedure for the analysis of volatile isomers using Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To separate and acquire the electron ionization mass spectra of cis- and trans- isomers for comparative analysis.

Materials:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Appropriate GC column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Helium (carrier gas)

  • Standard solutions of the pure cis- and trans- isomers in a suitable volatile solvent (e.g., hexane or dichloromethane)

  • Microsyringe for sample injection

Procedure:

  • Sample Preparation: Prepare dilute solutions of the individual isomers and a mixture of both in a volatile solvent. A typical concentration is 10-100 µg/mL.

  • GC-MS Instrument Setup:

    • Injector: Set the injector temperature to 250 °C. Use a split or splitless injection mode depending on the sample concentration. For trace analysis, splitless injection is preferred.

    • GC Oven Program: A typical temperature program starts at a low temperature (e.g., 50 °C) and ramps up to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min. The specific program should be optimized for the separation of the target isomers.

    • Carrier Gas: Use helium at a constant flow rate of approximately 1-1.5 mL/min.

    • Mass Spectrometer:

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Ion Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Mass Range: Scan a mass range appropriate for the target molecules (e.g., m/z 40-400).

      • Scan Rate: Acquire data at a sufficient scan rate to obtain several data points across each chromatographic peak.

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of each standard solution (pure cis, pure trans, and the mixture) into the GC-MS system.

    • Acquire the total ion chromatogram (TIC) and the mass spectrum for each separated isomer.

  • Data Analysis:

    • Identify the chromatographic peaks corresponding to the cis- and trans- isomers based on their retention times from the analysis of the pure standards.

    • Extract the mass spectrum for each isomer from the apex of its chromatographic peak.

    • Compare the fragmentation patterns of the two isomers, paying close attention to the relative abundances of the characteristic fragment ions.

    • For quantitative comparison, create a table of the major fragment ions and their relative intensities (normalized to the base peak).

Visualization of Analytical Workflow

The logical flow of differentiating cis/trans isomers using GC-MS can be visualized as follows:

GCMS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis GC-MS Analysis cluster_DataProcessing Data Processing & Comparison Pure_Cis Pure cis-Isomer GC_Separation Gas Chromatographic Separation Pure_Cis->GC_Separation Pure_Trans Pure trans-Isomer Pure_Trans->GC_Separation Mixture Isomer Mixture Mixture->GC_Separation MS_Detection Mass Spectral Detection (EI, 70 eV) GC_Separation->MS_Detection TIC Total Ion Chromatogram MS_Detection->TIC Mass_Spectra Mass Spectra Acquisition TIC->Mass_Spectra Data_Table Quantitative Data Comparison Table Mass_Spectra->Data_Table

References

Cross-Reactivity of cis-2-Nonene with Other Semiochemicals: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the cross-reactivity of cis-2-nonene with other semiochemicals, targeting researchers, scientists, and drug development professionals. The information is based on available experimental data for structurally similar compounds and established methodologies in the field of chemical ecology.

Introduction to Semiochemical Cross-Reactivity

Semiochemicals are signaling chemicals used by organisms to convey information. The specificity of this communication relies on the precise recognition of these molecules by olfactory receptors (ORs) and odorant-binding proteins (OBPs) in the receiving organism. Cross-reactivity occurs when a single type of receptor or binding protein can be activated by multiple, structurally similar semiochemicals. Understanding this phenomenon is crucial for developing targeted pest management strategies and for deorphanizing olfactory receptors to understand the basis of olfaction.

While direct experimental data on the cross-reactivity of this compound is limited in publicly available literature, studies on its close structural analog, 1-nonene, provide valuable insights. Research on the general odorant binding protein 2 from the moth Semiothisa cinerearia (ScinGOBP2) has demonstrated its ability to bind to a range of host plant volatiles, including 1-nonene.[1][2] This suggests that receptors and binding proteins that recognize this compound are also likely to interact with other structurally related alkenes, aldehydes, and esters.

Comparative Binding Affinity Data

The following table summarizes the binding affinities of various semiochemicals to the general odorant binding protein ScinGOBP2, as determined by fluorescence-based competitive binding assays. This data illustrates the potential for cross-reactivity with compounds that share structural similarities with this compound. The dissociation constant (KD) is a measure of the binding affinity, with lower values indicating a stronger binding.

CompoundChemical ClassDissociation Constant (KD in µM)
1-Nonene *Alkene 4.89
Geranyl acetoneKetone2.21
DecanalAldehyde2.53
cis-3-Hexenyl n-valerateEster3.01
cis-3-Hexenyl butyrateEster3.15
DipenteneTerpene10.35
α-PineneTerpene14.28
β-PineneTerpene14.94

Note: Data for 1-nonene is presented as a close structural analog of this compound.[1][2]

Experimental Protocols

Fluorescence-Based Competitive Binding Assay

This in vitro assay is used to determine the binding affinity of a test compound (ligand) to a specific odorant-binding protein (OBP).

Principle: A fluorescent probe, such as N-phenyl-1-naphthylamine (1-NPN), binds to the hydrophobic pocket of the OBP, resulting in a significant increase in fluorescence intensity. A test semiochemical that also binds to the OBP will compete with the fluorescent probe, causing a decrease in fluorescence. The concentration of the test compound required to displace 50% of the fluorescent probe (IC50) is used to calculate the dissociation constant (KD).[3]

Protocol:

  • Protein Preparation: A solution of the purified recombinant OBP is prepared in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).[3]

  • Fluorescent Probe Binding: The OBP solution is titrated with a stock solution of 1-NPN to determine the dissociation constant of the OBP/1-NPN complex. The fluorescence emission is recorded (excitation at ~337 nm, emission scan from ~380 to 450 nm) after each addition.[3]

  • Competitive Binding: A mixture of the OBP and 1-NPN (at concentrations determined in the previous step) is prepared.

  • Aliquots of the test semiochemical solution (e.g., this compound and other potential cross-reactants) are added to the OBP/1-NPN mixture.

  • The fluorescence intensity is measured after each addition until saturation is reached.

  • Data Analysis: The IC50 value is determined by plotting the fluorescence intensity against the concentration of the competitor. The dissociation constant (KD) of the competitor is then calculated using the following equation: KD = [IC50] / (1 + [[1-NPN]] / K1-NPN), where [[1-NPN]] is the free concentration of 1-NPN and K1-NPN is the dissociation constant of the OBP/1-NPN complex.[3]

Electroantennography (EAG)

EAG is an electrophysiological technique used to measure the summed electrical response of an insect's antenna to volatile chemical stimuli. It is a powerful tool for screening the bioactivity of semiochemicals.[4][5]

Principle: An insect antenna is placed between two electrodes, and a continuous stream of purified, humidified air is passed over it to establish a stable baseline electrical potential. When a pulse of air containing a volatile stimulus is introduced, the olfactory receptor neurons on the antenna that recognize the compound depolarize, generating a negative voltage deflection known as the EAG response. The amplitude of this response is proportional to the number of responding neurons.[4][6]

Protocol:

  • Insect Preparation: An insect is anesthetized (e.g., by chilling), and one of its antennae is carefully excised at the base.[4]

  • Mounting: The basal end of the antenna is placed in contact with a reference electrode, and the distal tip is connected to a recording electrode. Both electrodes are typically glass capillaries filled with a conductive solution (e.g., Ringer's solution).[5]

  • Stimulus Preparation: Serial dilutions of the test semiochemicals (this compound and others) are prepared in a volatile solvent (e.g., hexane or paraffin oil). A small amount of each solution is applied to a piece of filter paper, which is then inserted into a Pasteur pipette.[5]

  • Stimulus Delivery: The tip of the stimulus pipette is inserted into a hole in the main air-stream tube directed at the antenna. A puff of air is delivered through the pipette, carrying the volatile stimulus to the antenna.

  • Recording: The resulting voltage deflection (EAG response) is amplified and recorded using specialized software.

  • Data Analysis: The peak amplitude of the EAG response (in millivolts) is measured for each stimulus. Responses are often normalized to a standard compound or the solvent control.

Signaling Pathway and Experimental Workflow

The perception of semiochemicals like this compound in insects involves a series of steps from the initial binding to a behavioral response. The following diagrams illustrate the general olfactory signaling pathway and the experimental workflow for assessing cross-reactivity.

Olfactory_Signaling_Pathway cluster_air Air cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Receptor Neuron Semiochemical Semiochemical (e.g., this compound) OBP Odorant-Binding Protein (OBP) Semiochemical->OBP Binding OBP_Complex OBP-Semiochemical Complex OBP->OBP_Complex OR Olfactory Receptor (OR) OBP_Complex->OR Delivery & Binding GPCR_Cascade G-Protein Signaling Cascade OR->GPCR_Cascade Activation Ion_Channel Ion Channel Activation GPCR_Cascade->Ion_Channel Signal Transduction Action_Potential Action Potential Ion_Channel->Action_Potential Depolarization Brain Brain Action_Potential->Brain Signal to Brain

Caption: Generalized insect olfactory signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_interpretation Interpretation Protein_Expression OBP Expression & Purification Binding_Assay Fluorescence Competitive Binding Assay Protein_Expression->Binding_Assay Data_Analysis_vitro Calculate Kd for This compound & Analogs Binding_Assay->Data_Analysis_vitro Cross_Reactivity Assess Cross-Reactivity Data_Analysis_vitro->Cross_Reactivity Insect_Prep Insect Preparation EAG_Recording Electroantennography (EAG) Recording Insect_Prep->EAG_Recording Data_Analysis_vivo Compare EAG Responses to this compound & Analogs EAG_Recording->Data_Analysis_vivo Data_Analysis_vivo->Cross_Reactivity

Caption: Experimental workflow for cross-reactivity studies.

References

Isomer separation of 2-Nonene using silver ion chromatography

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Isomer Separation of 2-Nonene: Silver Ion Chromatography vs. Alternative Methods

For researchers and professionals in drug development and chemical analysis, the efficient separation of geometric isomers is a critical challenge. The cis and trans isomers of 2-nonene, for instance, possess distinct physical and chemical properties that can influence reaction pathways and biological activity. This guide provides an in-depth comparison of silver ion chromatography for the separation of 2-nonene isomers against alternative techniques, supported by experimental protocols and performance data.

Principle of Silver Ion Chromatography

Silver ion chromatography, also known as argentation chromatography, is a powerful technique for separating unsaturated compounds.[1][2][3] The fundamental principle lies in the reversible formation of polar complexes between silver ions (Ag+) and the π-electrons of the carbon-carbon double bonds in olefins like 2-nonene.[1] The stability of these complexes, and thus the chromatographic retention, is influenced by several factors:

  • Number of double bonds: Compounds with more double bonds are retained more strongly.

  • Geometric configuration: Cis isomers form more stable complexes with silver ions than trans isomers due to reduced steric hindrance, leading to longer retention times for the cis isomer.[4]

  • Positional isomerism: The position of the double bond within the carbon chain also affects the interaction strength.

This technique can be implemented in various formats, including thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and gas chromatography (GC).[1][5]

Performance Comparison: Silver Ion Chromatography vs. Reversed-Phase HPLC

While silver ion chromatography excels at separating isomers based on unsaturation, reversed-phase high-performance liquid chromatography (RP-HPLC) is a common alternative.[1][6] RP-HPLC separates molecules based on their hydrophobicity. For 2-nonene isomers, the difference in polarity is minimal, making baseline separation by RP-HPLC challenging.

The following table presents a comparative summary of the expected performance of silver ion HPLC and RP-HPLC for the separation of cis- and trans-2-nonene.

ParameterSilver Ion HPLCReversed-Phase HPLC (C18)
Primary Separation Principle Complexation with Ag+ ions based on double bond geometryHydrophobic interactions
Elution Order of 2-Nonene trans-2-Nonene followed by cis-2-NoneneIsomers often co-elute or show poor separation
Resolution (Rs) > 2.0 (baseline separation)< 1.5 (often incomplete separation)
Selectivity (α) High (> 1.2)Low (close to 1.0)
Mobile Phase Non-polar (e.g., hexane, isooctane) with polar modifiers (e.g., acetonitrile, toluene)[4]Polar (e.g., acetonitrile, methanol) with water
Stationary Phase Silica or polymer support with immobilized silver ions[1]C18-bonded silica
Advantages Excellent resolution of geometric and positional isomers[4]Robust, widely available, good for separating compounds with different chain lengths[1]
Disadvantages Potential for silver leaching, light sensitivity of the columnPoor selectivity for geometric isomers

Experimental Protocols

Silver Ion High-Performance Liquid Chromatography (Ag-HPLC)

This protocol describes the separation of cis- and trans-2-nonene using a silver ion-impregnated HPLC column.

1. Materials and Reagents:

  • HPLC-grade hexane

  • HPLC-grade acetonitrile

  • This compound standard

  • trans-2-nonene standard

  • Sample mixture of 2-nonene isomers

  • Silver ion HPLC column (e.g., ChromSpher 5 Lipids, or a column packed with silver nitrate-impregnated silica gel)[4]

2. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system with a pump, injector, column oven, and a suitable detector (e.g., UV detector at a low wavelength or a refractive index detector).

3. Chromatographic Conditions:

  • Column: Silver ion column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with 0.1% acetonitrile in hexane. The acetonitrile concentration can be adjusted to optimize resolution and retention times.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 10 µL

  • Detection: UV at 210 nm or Refractive Index (RI)

4. Procedure:

  • Prepare the mobile phase by mixing the appropriate volumes of hexane and acetonitrile. Degas the mobile phase before use.

  • Equilibrate the silver ion column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Prepare a standard solution containing known concentrations of cis- and trans-2-nonene in hexane.

  • Inject the standard solution to determine the retention times for each isomer. The trans isomer will elute before the cis isomer.

  • Inject the sample mixture containing the 2-nonene isomers.

  • Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.

  • Quantify the isomers by integrating the peak areas and comparing them to a calibration curve generated from the standards.

Visualizing the Workflow and Comparison

To better illustrate the experimental process and the logical comparison between separation techniques, the following diagrams are provided.

G Experimental Workflow for 2-Nonene Isomer Separation cluster_prep Sample & Mobile Phase Preparation cluster_hplc Ag-HPLC Analysis cluster_data Data Analysis prep_sample Dissolve 2-Nonene Isomer Mixture in Hexane prep_mobile Prepare Mobile Phase (e.g., 0.1% Acetonitrile in Hexane) degas Degas Mobile Phase prep_mobile->degas equilibrate Equilibrate Ag+ Column degas->equilibrate inject Inject Sample equilibrate->inject separate Isocratic Elution inject->separate detect Detect with UV or RI Detector separate->detect identify Identify Isomers by Retention Time detect->identify quantify Quantify Isomers using Peak Areas identify->quantify

Caption: Workflow for 2-nonene isomer separation using Ag-HPLC.

G Comparison of Separation Principles cluster_problem Separation Goal cluster_silver Silver Ion Chromatography cluster_rp Reversed-Phase HPLC goal Separate cis- and trans-2-Nonene ag_principle π-complexation with Ag+ goal->ag_principle rp_principle Hydrophobic Interaction goal->rp_principle ag_basis Difference in complex stability (cis > trans) ag_principle->ag_basis ag_outcome High Resolution Separation ag_basis->ag_outcome rp_basis Minimal difference in hydrophobicity rp_principle->rp_basis rp_outcome Poor or No Separation rp_basis->rp_outcome

Caption: Logical comparison of separation principles.

Conclusion

For the separation of 2-nonene isomers, silver ion chromatography offers superior performance compared to conventional reversed-phase HPLC. The unique mechanism of π-complexation provides high selectivity for geometric isomers, enabling baseline resolution and accurate quantification. While RP-HPLC is a versatile technique for many applications, its reliance on hydrophobicity makes it less suitable for separating isomers with very similar polarities like cis- and trans-2-nonene. Therefore, for researchers requiring high-purity isomers or precise quantitative analysis of 2-nonene mixtures, silver ion chromatography is the recommended method.

References

A Comparative Guide to Cis-Alkene Synthesis: Wittig Reaction vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereoselective synthesis of cis-(Z)-alkenes is a critical step in the construction of complex molecular architectures. The geometric configuration of a double bond significantly influences a molecule's biological activity and physical properties. This guide provides a comprehensive comparison of the classic Wittig reaction with other prominent methods for cis-alkene synthesis, supported by experimental data, detailed protocols, and mechanistic diagrams.

The Wittig reaction, a Nobel Prize-winning transformation, has long been a cornerstone of alkene synthesis. However, its stereoselectivity towards cis-alkenes can be variable, and several other powerful methods have emerged as reliable alternatives. This guide will compare the Wittig reaction with alkyne semi-reduction methodologies (Lindlar and P-2 Nickel catalysts), the Still-Gennari modification of the Horner-Wadsworth-Emmons (HWE) reaction, and Z-selective variations of the Julia-Kocienski olefination.

Data Presentation: Performance Comparison of Cis-Alkene Synthesis Methods

The choice of method for cis-alkene synthesis is often a balance between substrate scope, desired stereoselectivity, and reaction conditions. The following table summarizes representative experimental data for these key methodologies.

MethodSubstrate ExampleReagents and ConditionsYield (%)cis/trans (Z/E) RatioReference
Wittig Reaction BenzaldehydeBenzyltriphenylphosphonium chloride, NaOH (50% aq.), CH₂Cl₂21-75 (cis)Mixture of isomers, cis favored with non-stabilized ylides[1]
2,2'-disubstituted benzaldehyde and phosphoraneVariesHigh90:10 to 96:4[2]
Lindlar Reduction DiphenylacetyleneH₂ (1 atm), Lindlar catalyst (5% Pd/CaCO₃, Pb(OAc)₂), quinoline, Ethanol, 50°CHigh>95% cis[3][4]
P-2 Nickel Reduction Hex-3-yneH₂ (1 atm), P-2 Ni catalyst (from Ni(OAc)₂ and NaBH₄), ethylenediamine, Ethanol>95up to 200:1[5]
Still-Gennari (HWE) p-TolualdehydeBis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate, KHMDS, 18-crown-6, THF, -78°C7815.5:1
Various aldehydesAlkyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetates, NaH, THF, -78°C to rtHighup to 98:2[6]
Z-selective Julia-Kocienski Unsymmetrical ketones1-Methyl-1H-tetrazol-5-yl (MT) alkyl sulfones, LiHMDS, THF, low temp.Good91:9 to 99:1[7]
N-sulfonylimines1-Phenyl-1H-tetrazol-5-yl (PT) sulfone, DBU, DMF, -60°C9298:2[8]

Mandatory Visualization

Reaction Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the signaling pathways and experimental workflows for the discussed cis-alkene synthesis methods.

Wittig_Reaction cluster_ylide Ylide Formation cluster_olefination Olefination Phosphonium_Salt R₃P⁺-CH₂R' X⁻ Ylide R₃P=CHR' Phosphonium_Salt->Ylide - HX Base Base Base->Ylide Oxaphosphetane Oxaphosphetane Ylide->Oxaphosphetane Aldehyde R''CHO Aldehyde->Oxaphosphetane [2+2] Cycloaddition cis_Alkene cis-Alkene Oxaphosphetane->cis_Alkene Syn-elimination Phosphine_Oxide R₃P=O Oxaphosphetane->Phosphine_Oxide Alkyne_Reduction Alkyne R-C≡C-R' Surface_Complex Adsorbed Alkyne and H₂ Alkyne->Surface_Complex H2 H₂ H2->Surface_Complex Catalyst Lindlar or P-2 Ni Catalyst Catalyst->Surface_Complex cis_Alkene cis-Alkene Surface_Complex->cis_Alkene Syn-addition Still_Gennari_Workflow Start Start Prep Prepare Anhydrous Reagents and Solvents Start->Prep Setup Set up Reaction Under Inert Atmosphere Prep->Setup Cool Cool Reaction to -78 °C Setup->Cool Add_Base_Crown Add Base (KHMDS) and 18-Crown-6 Cool->Add_Base_Crown Add_Phosphonate Add Phosphonate Reagent Add_Base_Crown->Add_Phosphonate Add_Aldehyde Add Aldehyde Add_Phosphonate->Add_Aldehyde Stir Stir at -78 °C (2-4 h) Add_Aldehyde->Stir Quench Quench Reaction Stir->Quench Workup Aqueous Workup and Extraction Quench->Workup Purify Purification (Column Chromatography) Workup->Purify Characterize Characterization (NMR, MS, etc.) Purify->Characterize End End Characterize->End

References

A Comparative Spectroscopic Analysis of cis-2-Nonene and cis-3-Nonene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Side-by-Side Comparison of the Spectroscopic Signatures of cis-2-Nonene and cis-3-Nonene.

This guide provides an objective comparison of the spectral characteristics of this compound and cis-3-nonene, two isomeric alkenes. Understanding the subtle yet distinct differences in their spectroscopic data is crucial for unambiguous identification and characterization in various research and development applications, including synthesis, reaction monitoring, and quality control. This document presents a summary of their ¹H NMR, ¹³C NMR, IR, and mass spectra, supported by detailed experimental protocols.

Data Presentation: A Side-by-Side Spectral Comparison

The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, IR, and mass spectra of this compound and cis-3-nonene.

Table 1: ¹H NMR Spectral Data (Predicted and Inferred)

Parameter This compound cis-3-Nonene
Olefinic Protons (δ, ppm) ~5.3-5.5 (multiplet)~5.3-5.5 (multiplet)
Allylic Protons (δ, ppm) ~2.0 (multiplet)~2.0 (multiplet)
Alkyl Protons (δ, ppm) ~0.9-1.4 (multiplet)~0.9-1.4 (multiplet)
Terminal Methyl Protons (δ, ppm) ~1.6 (doublet of triplets)~0.9 (triplet)
Coupling Constants (J, Hz) JH,H (cis) ≈ 10-12 HzJH,H (cis) ≈ 10-12 Hz

Table 2: ¹³C NMR Spectral Data (Predicted)

Carbon Atom This compound (Predicted δ, ppm) cis-3-Nonene (Predicted δ, ppm)
Olefinic Carbons ~123-133~125-135
Allylic Carbons ~27~29
Alkyl Carbons ~14, ~22, ~29, ~31, ~32~14, ~20, ~22, ~31, ~35

Note: The predicted ¹³C NMR chemical shifts are based on general values for similar aliphatic alkenes. The symmetry of cis-3-nonene results in fewer unique carbon signals compared to this compound.

Table 3: Infrared (IR) Spectroscopy Data

Vibrational Mode This compound (cm⁻¹) cis-3-Nonene (cm⁻¹)
=C-H Stretch ~3020~3020
C-H Stretch (sp³) ~2850-2960~2850-2960
C=C Stretch ~1655~1658
C-H Bend (cis) ~690-730~690-730

Note: The C=C stretching frequency in cis-alkenes can be weak or absent in highly symmetrical structures.

Table 4: Mass Spectrometry Data

Parameter This compound cis-3-Nonene
Molecular Ion (M⁺) m/z 126m/z 126
Base Peak m/z 41m/z 41
Key Fragment Ions (m/z) 55, 69, 83, 9755, 69, 83, 97

Experimental Protocols

The data presented in this guide is typically acquired using the following standard methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A small amount of the neat liquid sample (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to obtain a spectrum with single lines for each unique carbon atom. A wider spectral width (e.g., 0-150 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are necessary.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: A drop of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr) to create a thin film. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, a drop of the sample is placed directly onto the ATR crystal.

  • Instrumentation: An FTIR spectrometer is used to record the spectrum.

  • Data Acquisition: A background spectrum of the clean salt plates or ATR crystal is first recorded. The sample is then scanned, typically over the range of 4000-400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: The volatile liquid sample is diluted in a suitable solvent (e.g., hexane) and injected into the GC-MS system.

  • Gas Chromatography: The sample is vaporized and separated on a capillary column (e.g., a non-polar column like DB-5ms). The oven temperature is programmed to ramp up to ensure good separation of the components.

  • Mass Spectrometry: As the separated components elute from the GC column, they are ionized (typically by electron impact at 70 eV) and fragmented. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Visualization of Structural and Spectral Relationship

The following diagram illustrates the structural differences between this compound and cis-3-nonene and how these differences lead to distinct spectroscopic features, particularly in their NMR spectra due to the varying chemical environments of the carbon and hydrogen atoms.

G Structural Isomers and Spectroscopic Differentiation cluster_0 This compound cluster_1 cis-3-Nonene cluster_2 Spectroscopic Techniques C2N_Struct CH3-CH=CH-(CH2)5-CH3 C2N_NMR Distinct NMR signals for methyl and vinyl-adjacent alkyl groups C2N_Struct->C2N_NMR Leads to IR IR C2N_Struct->IR C=C & C-H vibrations NMR NMR C2N_NMR->NMR C3N_Struct CH3-CH2-CH=CH-(CH2)4-CH3 C3N_NMR Different chemical shifts for allylic and terminal alkyl groups C3N_Struct->C3N_NMR Leads to C3N_Struct->IR MS MS C3N_Struct->MS Fragmentation Pattern C3N_Struct->MS C3N_NMR->NMR

Caption: Structural differences influencing spectroscopic output.

Detailed Spectral Interpretation and Comparison

¹H NMR Spectroscopy

The ¹H NMR spectra of this compound and cis-3-nonene are expected to be similar in the olefinic region (~5.3-5.5 ppm) due to the presence of the cis-disubstituted double bond. The key difference lies in the signals for the alkyl groups attached to the double bond.

  • This compound: The methyl group at the C1 position will appear as a doublet of triplets due to coupling with the adjacent vinyl proton and the C3 protons. The allylic protons on C4 will produce a multiplet around 2.0 ppm.

  • cis-3-Nonene: The ethyl group at one end of the double bond will show a characteristic triplet for the methyl group and a quartet for the methylene group. The allylic protons on C2 and C5 will produce multiplets around 2.0 ppm.

The cis-coupling constant (J) for the vinyl protons in both isomers is expected to be in the range of 10-12 Hz, which is characteristic of protons on the same side of a double bond.

¹³C NMR Spectroscopy

The ¹³C NMR spectra provide a clearer distinction between the two isomers.

  • This compound: Will exhibit nine distinct signals corresponding to the nine carbon atoms in the molecule.

  • cis-3-Nonene: Due to its symmetry around the double bond, it will show fewer than nine signals. The carbon atoms of the ethyl group will be distinct from those of the butyl group.

The chemical shifts of the sp² hybridized carbons (C=C) are expected to be in the range of 123-135 ppm for both isomers.[1]

Infrared (IR) Spectroscopy

The IR spectra of both isomers will show characteristic absorptions for C-H stretching of the alkyl chains (below 3000 cm⁻¹) and the vinyl C-H bonds (just above 3000 cm⁻¹). The key absorptions for distinguishing these isomers are:

  • C=C Stretch: Both isomers are expected to have a weak to medium absorption band around 1655-1658 cm⁻¹. In cis-isomers, this band can sometimes be very weak due to the low change in dipole moment during the vibration.

  • C-H Bending (Out-of-Plane): A characteristic band for cis-disubstituted alkenes is expected in the region of 690-730 cm⁻¹ for both molecules. The exact position and intensity might show slight variations.

Mass Spectrometry

Both this compound and cis-3-nonene have the same molecular formula (C₉H₁₈) and therefore the same molecular weight (126 g/mol ). Their mass spectra will both show a molecular ion peak at m/z 126. The fragmentation patterns are expected to be very similar, dominated by the formation of stable alkyl and allyl cations. The base peak for both is observed at m/z 41, corresponding to the stable allyl cation [C₃H₅]⁺. Other significant fragments are expected at m/z 55, 69, 83, and 97, resulting from the successive loss of alkyl radicals. Distinguishing between the two isomers based solely on their 70 eV electron impact mass spectra can be challenging due to the similarity in their fragmentation pathways.

References

A Comparative Guide to Verifying the Purity of a Synthesized cis-2-Nonene Sample

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the verification of compound purity is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of standard analytical techniques for assessing the purity of a synthesized cis-2-Nonene sample, with a focus on differentiating it from its trans-isomer and other potential impurities.

Introduction

This compound is an unsaturated hydrocarbon with the chemical formula C₉H₁₈. The presence of the cis-isomer is crucial in many synthetic pathways, and its purity can significantly impact reaction outcomes and the properties of the final product. Therefore, robust analytical methods are required to confirm the isomeric purity and quantify any contaminants. This guide compares three primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Comparison of Analytical Techniques

The choice of analytical method for purity verification depends on several factors, including the required level of detail, the nature of potential impurities, and available instrumentation. Below is a comparative summary of the most effective techniques for analyzing this compound.

TechniquePrinciple of DetectionInformation ProvidedAdvantagesLimitations
GC-MS Separation by boiling point and polarity, followed by mass-to-charge ratio detection.Retention time (for isomer separation), mass spectrum (for impurity identification and confirmation).High sensitivity and resolution, excellent for separating volatile isomers and identifying unknown impurities.[1]Destructive technique, requires volatile and thermally stable samples.
¹H & ¹³C NMR Nuclear spin transitions in a magnetic field.Detailed structural information, including stereochemistry (cis vs. trans), and quantitative analysis of components.[2][3][4]Non-destructive, provides unambiguous structural confirmation and accurate quantification without the need for identical standards.[3]Lower sensitivity compared to GC-MS, may not detect trace impurities.
FTIR Vibrational and rotational transitions of molecules upon absorption of infrared radiation.Presence of specific functional groups (e.g., C=C, C-H bonds).[5]Fast, non-destructive, and provides characteristic fingerprints for isomers.Limited quantitative capability, spectra can be complex and may not distinguish between similar structures.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are designed to provide a starting point for the analysis of a synthesized this compound sample.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly effective for separating cis- and trans-2-Nonene and identifying other volatile impurities.

Sample Preparation:

  • Dissolve a small amount of the synthesized this compound sample in a volatile solvent (e.g., hexane or dichloromethane) to a concentration of approximately 1 mg/mL.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or similar.

  • Mass Spectrometer: Agilent 5977A MSD or similar.

  • Column: A polar capillary column such as a DB-WAX or HP-INNOWax (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended for good separation of cis and trans isomers.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL with a split ratio of 50:1.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase to 150°C at a rate of 5°C/min.

    • Hold at 150°C for 5 minutes.

  • MS Detector:

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 30-200.

Data Analysis:

  • The cis and trans isomers will have different retention times; typically, the cis isomer elutes slightly earlier on a polar column.

  • Purity is determined by the relative peak area of the this compound peak compared to the total area of all peaks in the chromatogram (excluding the solvent peak).

  • Mass spectra of the peaks can be compared to a library (e.g., NIST) to confirm the identity of the isomers and any impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and is an excellent tool for determining the cis/trans ratio.

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the this compound sample into an NMR tube.

  • Add approximately 0.6 mL of deuterated chloroform (CDCl₃).

Instrumentation and Conditions:

  • Spectrometer: Bruker Avance 400 MHz or similar.

  • ¹H NMR Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

  • ¹³C NMR Parameters:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

Expected Spectral Data for this compound:

¹H NMR (CDCl₃, 400 MHz) Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
Olefinic Protons~5.3-5.5m-CH=CH-
Allylic Protons~2.0m=CH-CH₂ -
Methyl Protons~1.6d~6.8=CH-CH₃
Alkyl Protons~0.9-1.4m-(CH₂)₅-CH₃
Terminal Methyl~0.9t~7.0-(CH₂)₅-CH₃
¹³C NMR (CDCl₃, 100 MHz) Chemical Shift (δ, ppm) Assignment
Olefinic Carbons~123, ~132-C=C-
Allylic Carbon~27=C-C H₂-
Methyl Carbon~12=C-C H₃
Alkyl Carbons~22-32-(CH₂)₅-CH₃
Terminal Methyl~14-(CH₂)₅-C H₃

Note: The coupling constant between the olefinic protons in the cis isomer is typically smaller (around 10-12 Hz) compared to the trans isomer (around 15-18 Hz).[6]

Data Analysis:

  • The purity can be determined by integrating the characteristic olefinic proton signals of the cis and trans isomers and calculating their relative ratios.

  • Impurity signals can be identified and quantified relative to the main compound signals.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid method to confirm the presence of the alkene functional group and can provide some information to distinguish between cis and trans isomers.

Sample Preparation:

  • Place a drop of the neat liquid sample between two NaCl or KBr plates.

Instrumentation and Conditions:

  • Spectrometer: PerkinElmer Spectrum Two or similar.

  • Scan Range: 4000-650 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16.

Expected Absorption Bands for this compound:

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
=C-H Stretch~3010-3030Medium
C-H Stretch (alkyl)~2850-2960Strong
C=C Stretch~1650-1660Medium-Weak
=C-H Bend (out-of-plane)~675-730Strong

Note: The out-of-plane C-H bending for the trans isomer typically appears at a higher wavenumber (~960-970 cm⁻¹).[7]

Data Analysis:

  • The presence of the C=C stretch and the =C-H stretch confirms the alkene functionality.

  • The position of the strong out-of-plane =C-H bending band can be used to distinguish between the cis and trans isomers.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the purity verification process.

Experimental_Workflow Overall Purity Verification Workflow cluster_synthesis Synthesis & Initial Workup cluster_analysis Purity Analysis cluster_results Data Interpretation & Reporting Synthesis Synthesized this compound Purification Purification (e.g., Distillation) Synthesis->Purification Sample Purified Sample Purification->Sample GCMS GC-MS Analysis Sample->GCMS Separation & ID NMR NMR Spectroscopy Sample->NMR Structure & Quantification FTIR FTIR Spectroscopy Sample->FTIR Functional Group ID Purity_Report Purity Report (Isomeric Ratio, Impurity Profile) GCMS->Purity_Report NMR->Purity_Report FTIR->Purity_Report Analytical_Decision_Tree Decision Tree for Analytical Method Selection Start Need to Verify Purity of This compound Question1 Need to identify unknown impurities? Start->Question1 Question2 Need precise quantification of isomers? Question1->Question2 No GCMS Use GC-MS Question1->GCMS Yes Question3 Need rapid functional group confirmation? Question2->Question3 No NMR Use NMR Question2->NMR Yes FTIR Use FTIR Question3->FTIR Yes End Analysis Complete Question3->End No GCMS->End NMR->End FTIR->End

References

Confirming the Structure of cis-2-Nonene: A Guide to Orthogonal Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

In the field of chemical research and drug development, the unambiguous confirmation of a molecule's structure is paramount. Relying on a single analytical technique is often insufficient to definitively establish stereochemistry and rule out isomeric impurities. This guide provides a comparative overview of orthogonal analytical methods for the structural elucidation of cis-2-Nonene, a nine-carbon alkene. By employing a combination of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Gas Chromatography (GC), researchers can obtain complementary data points that, together, provide a high-confidence confirmation of the target structure.

This document details the principles of each technique, presents expected experimental data in comparative tables, and provides standardized protocols for analysis.

Orthogonal Workflow for Structural Confirmation

The combined use of multiple analytical techniques in a logical sequence ensures a thorough and reliable structural confirmation. The following workflow illustrates how data from each method contributes to the final structural assignment of this compound.

Structural_Elucidation_Workflow cluster_0 Initial Analysis & Purity cluster_1 Molecular Weight & Formula cluster_2 Functional Group Identification cluster_3 Detailed Structure & Stereochemistry cluster_4 Final Confirmation GC Gas Chromatography (GC) GC_Data Purity Assessment Isomer Separation (cis vs. trans) GC->GC_Data MS Mass Spectrometry (MS) GC->MS Coupled Analysis (GC-MS) IR Infrared (IR) Spectroscopy GC->IR Confirmation Confirmed this compound Structure GC_Data->Confirmation MS_Data Molecular Ion Peak (m/z 126) Fragmentation Pattern MS->MS_Data NMR NMR Spectroscopy (¹H, ¹³C, COSY) MS->NMR MS_Data->Confirmation IR_Data C=C Stretch (~1654 cm⁻¹) =C-H Stretch (>3000 cm⁻¹) cis C-H Bend (~736-690 cm⁻¹) IR->IR_Data IR->NMR IR_Data->Confirmation NMR_Data Chemical Shifts Integration Coupling Constants (J ≈ 10-12 Hz for cis) NMR->NMR_Data NMR_Data->Confirmation

Caption: Workflow for the orthogonal confirmation of this compound structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule. ¹H NMR provides information about the electronic environment and connectivity of hydrogen atoms, while ¹³C NMR details the carbon skeleton. For confirming the cis stereochemistry, the proton-proton coupling constant (J-value) across the double bond is critical.

Comparative Data: ¹H and ¹³C NMR
Nucleus Assignment Expected Chemical Shift (δ, ppm) Key Diagnostic Feature
¹H Olefinic Protons (=C-H)~5.3 - 5.5Coupling constant (³J) of ~10-12 Hz confirms cis relationship.
Allylic Protons (=C-CH ₂)~2.0Broadened signal due to coupling with olefinic protons.
Methyl Protons (-CH ₃)~0.9 - 1.0Triplet, integrating to 3H.
Methylene Protons (-CH ₂-)~1.2 - 1.4Complex multiplet region.
¹³C Olefinic Carbons (=C-H)~123 - 133Two distinct signals for the two sp² carbons.
Allylic Carbon (=C-C H₂)~27 - 32Signal for the carbon adjacent to the double bond.
Aliphatic Carbons (-CH₂-, -CH₃)~14 - 32Multiple signals corresponding to the saturated carbon chain.

Note: Specific chemical shifts can vary slightly based on the solvent and instrument.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified this compound sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required.

  • Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended): To confirm proton-proton connectivity, acquire a COSY (Correlation Spectroscopy) spectrum. This experiment is invaluable for assigning the complex aliphatic signals and confirming the coupling between the olefinic and allylic protons.

  • Data Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine proton ratios. Measure the chemical shifts relative to the solvent or TMS signal and determine the coupling constants for all relevant multiplets.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, IR can confirm the presence of the C=C double bond and, crucially, provide evidence for the cis geometry through the position of the C-H out-of-plane bending vibration.[1][2]

Comparative Data: IR Absorption Frequencies
Vibrational Mode Expected Frequency (cm⁻¹) Key Diagnostic Feature
=C-H Stretch 3100 - 3000Confirms the presence of hydrogens on sp² carbons (alkene).[1]
-C-H Stretch < 3000Confirms the presence of hydrogens on sp³ carbons (alkane portions).
C=C Stretch ~1654 (moderate intensity)Confirms the presence of a carbon-carbon double bond. The intensity is moderate for an asymmetrically substituted cis-alkene.[2]
=C-H Bend (Out-of-plane) ~736 - 690 (strong)This strong absorption is highly characteristic of a cis-disubstituted alkene.[2][3]
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean.[4] A background spectrum should be collected to subtract atmospheric (H₂O, CO₂) absorptions.

  • Sample Application: Place a single drop of the neat liquid this compound sample directly onto the ATR crystal, ensuring it completely covers the crystal surface.[4]

  • Data Acquisition: Lower the pressure arm to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 to 32 scans over the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The software will automatically perform the background subtraction. Analyze the resulting spectrum, identifying the key absorption bands and comparing them to the expected values for a cis-alkene.

  • Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or ethanol) and a soft lab wipe.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental formula of a compound. The fragmentation pattern, which results from the breakup of the molecular ion, offers clues about the molecule's structure. While MS alone typically cannot distinguish between cis and trans isomers as they often yield identical fragmentation patterns, it is essential for confirming the molecular weight and connectivity.[5]

Comparative Data: Electron Ionization (EI) MS
Ion Expected m/z (Mass-to-Charge Ratio) Key Diagnostic Feature
Molecular Ion [M]⁺• 126Confirms the molecular weight of C₉H₁₈.[6][7]
Fragment Ions 83, 70, 69, 57, 56, 55, 43, 41 (base peak)The fragmentation pattern is characteristic of a long-chain alkene.[6] The pattern arises from cleavages along the alkyl chain and rearrangements.[8][9]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., ~100 ppm) in a volatile organic solvent like hexane or dichloromethane.

  • GC Separation: Inject 1 µL of the sample solution into the GC-MS system. The gas chromatograph will separate the components of the sample based on their boiling points and interaction with the capillary column (e.g., a non-polar DB-5 column).[5] This step is crucial for separating the this compound from its trans isomer and other impurities.

  • Ionization: As the separated components elute from the GC column, they enter the MS ion source. In Electron Ionization (EI) mode, the molecules are bombarded with high-energy electrons (~70 eV), causing them to ionize and fragment.[9]

  • Mass Analysis: The resulting ions (the molecular ion and various fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection and Data Analysis: A detector records the abundance of each ion. The resulting mass spectrum is plotted as relative intensity versus m/z. Identify the molecular ion peak to confirm the molecular weight and analyze the fragmentation pattern for structural clues.

Gas Chromatography (GC)

Gas chromatography is a powerful separation technique that is particularly well-suited for separating volatile isomers like cis- and trans-2-Nonene.[10] The separation is typically based on differences in boiling points. The cis isomer, being more polar and having a less-packed structure, generally has a slightly lower boiling point and thus a shorter retention time than the corresponding trans isomer on a standard non-polar column.[5]

Comparative Data: GC Retention
Analyte Expected Retention Time Key Diagnostic Feature
This compound Shorter retention timeElutes before the trans isomer on a standard non-polar capillary column.
trans-2-Nonene Longer retention timeHas a higher boiling point and interacts more strongly with the stationary phase.
Experimental Protocol: GC Analysis
  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., hexane). If available, prepare a standard containing both cis- and trans-2-Nonene to establish relative retention times.

  • Instrument Setup:

    • Column: Use a capillary column appropriate for hydrocarbon analysis (e.g., DB-1, DB-5, or similar non-polar phase).[5]

    • Carrier Gas: Use an inert carrier gas such as helium or hydrogen at a constant flow rate.

    • Temperatures: Set the injector and detector (e.g., Flame Ionization Detector - FID) temperatures appropriately high to ensure rapid vaporization (e.g., 250 °C).

    • Oven Program: Use a temperature program to ensure good separation, for example, hold at 50 °C for 2 minutes, then ramp at 10 °C/min to 200 °C.

  • Injection: Inject a small volume (e.g., 1 µL) of the sample into the heated injection port.

  • Data Analysis: Record the resulting chromatogram. The retention time of the major peak should correspond to that of a this compound standard. The peak area can be used to assess the purity of the sample and quantify the amount of any isomeric impurity.

References

Literature comparison of reported cis-2-Nonene spectral data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, accurate identification and characterization of organic molecules are paramount. This guide provides a detailed comparison of the reported spectral data for cis-2-nonene and its geometric isomer, trans-2-nonene. The spectroscopic techniques covered include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented is compiled from various spectral databases and literature sources.

Experimental Protocols

A summary of the general experimental conditions under which the spectral data were acquired is provided below. Specific parameters often vary between different sources, and the most commonly cited conditions are presented here.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR: Spectra are commonly recorded on spectrometers operating at frequencies ranging from 60 MHz to 500 MHz for ¹H NMR. A standard single-pulse experiment is typically used.[1] Deuterated chloroform (CDCl₃) is a frequently used solvent, and chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.[2][3] For ¹³C NMR, a proton-decoupled single-pulse experiment is standard, with a typical spectral width of 0-220 ppm.[1]

Infrared (IR) Spectroscopy:

  • Attenuated Total Reflectance (ATR)-IR: The sample is placed in direct contact with an ATR crystal. This is a common technique for obtaining IR spectra of liquid samples.[4]

  • Capillary Cell (Neat): For neat samples, a thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr) for analysis.[5]

  • Gas-Phase IR: The sample is vaporized, and the spectrum is recorded in the gas phase. This method provides information about the molecule in an isolated state.[6]

Mass Spectrometry (MS):

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for separating and identifying volatile compounds. The sample is injected into a gas chromatograph, and the separated components are then introduced into the mass spectrometer. Electron ionization (EI) is a common ionization method.[7][8] A capillary column, such as one with a 5% phenyl methyl siloxane stationary phase, is often employed for separation.[9]

Data Presentation: A Comparative Analysis

The following tables summarize the key quantitative spectral data for this compound and trans-2-nonene.

Table 1: ¹H NMR Spectral Data Comparison

Proton Assignment This compound Chemical Shift (δ, ppm) trans-2-Nonene Chemical Shift (δ, ppm)
Olefinic Protons (C2-H, C3-H) ~5.3-5.5~5.3-5.5
Allylic Protons (C4-H₂) ~2.0~1.9-2.0
Terminal Methyl Protons (C1-H₃) ~1.6 (doublet of triplets)~1.6 (doublet)
Terminal Methyl Protons (C9-H₃) ~0.9 (triplet)~0.9 (triplet)
Methylene Protons (-CH₂-) ~1.2-1.4~1.2-1.4

Note: Specific chemical shifts and coupling patterns can vary slightly based on the solvent and spectrometer frequency used. The olefinic protons in both isomers appear in a similar region, but their coupling constants are a key differentiating feature. The cis isomer typically exhibits a smaller coupling constant (J ≈ 10-12 Hz) for the olefinic protons compared to the trans isomer (J ≈ 14-16 Hz).

Table 2: ¹³C NMR Spectral Data Comparison

Carbon Assignment This compound Chemical Shift (δ, ppm) trans-2-Nonene Chemical Shift (δ, ppm)
Olefinic Carbons (C2, C3) ~123, ~132~124, ~133
Allylic Carbon (C4) ~27~32
Terminal Methyl Carbon (C1) ~12~18
Terminal Methyl Carbon (C9) ~14~14
Methylene Carbons (-CH₂-) ~22-32~22-32

Note: The chemical shifts can vary slightly based on experimental conditions. A notable difference is observed in the chemical shifts of the allylic (C4) and terminal methyl (C1) carbons. The steric hindrance in the cis isomer causes an upfield shift (to a lower ppm value) for these carbons compared to the trans isomer.[3]

Table 3: Key IR Absorption Bands

Vibrational Mode This compound Frequency (cm⁻¹) trans-2-Nonene Frequency (cm⁻¹)
C-H stretch (sp²) ~3010-3030~3010-3030
C-H stretch (sp³) ~2850-2960~2850-2960
C=C stretch ~1650-1660 (weak)~1670-1675 (weak)
C-H bend (out-of-plane) for cis ~675-730 (strong)-
C-H bend (out-of-plane) for trans -~960-970 (strong)

The most significant difference in the IR spectra of cis- and trans-2-nonene is the position of the strong C-H out-of-plane bending vibration.[10] For the cis isomer, this band appears in the range of 675-730 cm⁻¹, while for the trans isomer, it is found at a much higher frequency, around 960-970 cm⁻¹.[6][11] The C=C stretching absorption is typically weak for both isomers.

Table 4: Mass Spectrometry Data (Electron Ionization)

m/z Value Relative Intensity for this compound (%) Relative Intensity for trans-2-Nonene (%) Possible Fragment Ion
126 ModerateModerate[M]⁺ (Molecular Ion)
83 HighHigh[C₆H₁₁]⁺
70 HighHigh[C₅H₁₀]⁺
55 HighHigh[C₄H₇]⁺
41 Base PeakBase Peak[C₃H₅]⁺

The mass spectra of cis- and trans-2-nonene are very similar, as they are stereoisomers and tend to produce the same fragmentation pattern under electron ionization.[8] The molecular ion peak [M]⁺ is observed at m/z 126. The fragmentation pattern is characterized by the loss of alkyl radicals, leading to prominent peaks at m/z 83, 70, 55, and the base peak at m/z 41, which corresponds to the stable allyl cation.

Workflow for Spectroscopic Comparison

The following diagram illustrates the logical workflow for comparing the spectral data of cis- and trans-2-nonene to distinguish between the two isomers.

Spectroscopic_Comparison_Workflow cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry cluster_Analysis Comparative Analysis cluster_Conclusion Conclusion H_NMR ¹H NMR Coupling_Constants Compare Olefinic Coupling Constants H_NMR->Coupling_Constants C_NMR ¹³C NMR Chemical_Shifts Compare Allylic & Methyl ¹³C Chemical Shifts C_NMR->Chemical_Shifts IR_Spec IR Spectroscopy OOP_Bend Identify C-H Out-of-Plane Bend IR_Spec->OOP_Bend MS_Spec Mass Spectrometry Fragmentation Compare Fragmentation Patterns MS_Spec->Fragmentation cis_ID This compound (J ≈ 10-12 Hz, strong IR band ~675-730 cm⁻¹) Coupling_Constants->cis_ID trans_ID trans-2-Nonene (J ≈ 14-16 Hz, strong IR band ~960-970 cm⁻¹) Coupling_Constants->trans_ID Chemical_Shifts->cis_ID Chemical_Shifts->trans_ID OOP_Bend->cis_ID OOP_Bend->trans_ID Fragmentation->cis_ID Fragmentation->trans_ID

Spectroscopic comparison workflow.

References

Safety Operating Guide

Proper Disposal of cis-2-Nonene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This document provides essential safety and logistical information for the proper disposal of cis-2-Nonene, a flammable and environmentally hazardous alkene. Adherence to these procedures is critical for minimizing risks and preventing harm to personnel and the ecosystem.

Immediate Safety and Hazard Assessment

This compound is classified as a flammable liquid and poses a significant risk if mishandled. It is also recognized as being very toxic to aquatic life with long-lasting effects. Due to its low flashpoint, it is categorized as an ignitable hazardous waste.

Hazardous Waste Classification:

  • EPA Waste Code: D001 (Ignitable Waste)[1][2]

This classification is based on the substance's flashpoint, which is the lowest temperature at which its vapors can ignite in the presence of an ignition source.

Quantitative Data for this compound
PropertyValueReference
CAS Number 6434-77-1[3][4]
Molecular Formula C₉H₁₈[3][5]
Flash Point 32.2°C (90°F)[3]
Boiling Point 150.5°C (302.9°F)[3][4]
Density 0.739 g/cm³[3][4]

Step-by-Step Disposal Protocol

The disposal of this compound must be handled as a regulated hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[6]

Experimental Protocol for Waste Segregation and Storage:

  • Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a flame-retardant lab coat.[7]

  • Waste Container: Use a designated, leak-proof, and chemically compatible waste container. The container must be clearly labeled as "Hazardous Waste," "Ignitable," and list "this compound" as the contents.[8] The original product container, if in good condition, can be used for waste accumulation.

  • Segregation: Do not mix this compound waste with other incompatible waste streams. Specifically, keep it separate from strong oxidizing agents.

  • Accumulation: Store the waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the laboratory personnel. The SAA should be in a cool, well-ventilated location away from heat, sparks, and open flames.[9]

  • Container Management: Keep the waste container securely closed at all times, except when adding waste. Do not overfill the container; a headspace of at least 10% is recommended to allow for vapor expansion.

  • Spill Management: In the event of a spill, immediately eliminate all ignition sources. Absorb the spill with a non-combustible absorbent material such as sand or vermiculite. Do not use combustible materials like paper towels.[10] The absorbent material must then be collected and disposed of as D001 hazardous waste.

  • Disposal Request: Once the waste container is full or when the project is complete, arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste management contractor.[6] Complete a hazardous waste pickup request form as required by your institution, ensuring all information is accurate and complete.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

start Start: this compound Waste Generated ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container 2. Select Labeled, Compatible Hazardous Waste Container ppe->container transfer 3. Transfer Waste to Container (Avoid Overfilling) container->transfer storage 4. Store in Designated Satellite Accumulation Area (SAA) transfer->storage check_full Is Container Full? storage->check_full request_pickup 5. Arrange for Disposal via EHS/Certified Contractor check_full->request_pickup Yes continue_use Continue to Accumulate Waste check_full->continue_use No end End: Waste Removed for Proper Disposal request_pickup->end continue_use->storage

Caption: Workflow for the safe disposal of this compound waste in a laboratory setting.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.